3-Phenyloxetan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyloxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAIDFCOUGGIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507323 | |
| Record name | 3-Phenyloxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-73-0 | |
| Record name | 3-Phenyloxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Oxetane Scaffold
An In-Depth Technical Guide to 3-Phenyloxetan-3-ol: A Versatile Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can favorably modulate the properties of drug candidates is perpetual. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][2] Its incorporation into small molecules can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, when used as a bioisostere for more common groups like gem-dimethyl or carbonyl functionalities.[3][4] The rigid, three-dimensional nature of the oxetane scaffold also provides a powerful tool for exploring chemical space and achieving high-affinity interactions with biological targets.[1]
At the heart of this chemical utility lies this compound, a key intermediate that combines the beneficial oxetane core with strategically placed functional groups—a phenyl ring and a tertiary alcohol. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and critical role as a precursor in the development of advanced therapeutic agents.
Section 1: Molecular Identity and Physicochemical Properties
This compound is a distinct chemical entity whose properties are foundational to its handling, reactivity, and application in synthesis.
Chemical Structure and Identifiers
The molecule consists of a central four-membered oxetane ring substituted at the 3-position with both a phenyl group and a hydroxyl group.
Caption: Generalized workflow for the synthesis of this compound.
Section 3: Chemical Reactivity and Synthetic Utility
This compound is not merely an endpoint but a versatile intermediate. Its reactivity is dominated by the tertiary alcohol, which can be leveraged for further functionalization.
A key transformation is the conversion of the hydroxyl group into a nucleophile-displaceable moiety. For instance, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST). [5]This creates 3-fluoro-3-phenyloxetane, a scaffold of interest in medicinal chemistry.
Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a nitrogen nucleophile, such as sodium azide followed by reduction, provides a direct route to 3-phenyloxetan-3-amine and its derivatives. [6]This amine counterpart is a highly sought-after building block, particularly for developing therapeutics targeting G-protein coupled receptors. [1][7]
Section 4: Application in Drug Discovery
While this compound itself is primarily an intermediate, the 3-aryl-oxetane core it provides is of immense value in drug discovery. Its role is best understood as a foundational piece for constructing more complex molecules with enhanced pharmacological profiles.
-
Improved Physicochemical Properties: As a bioisostere, the oxetane ring can enhance aqueous solubility and metabolic stability compared to gem-dimethyl or carbonyl groups. [1][3]* Three-Dimensionality: The rigid, non-planar structure of the oxetane ring helps to increase the three-dimensional character of a molecule, which can lead to improved target binding and selectivity. [3]* Access to Novel Chemical Space: The unique stereoelectronic properties of the oxetane allow medicinal chemists to design molecules that can interact with biological targets in novel ways. [7]Derivatives such as 3-phenyloxetan-3-amine have been investigated for developing small-molecule agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R), offering a potential oral alternative to injectable peptide therapies. [7]
Section 5: Detailed Experimental Protocol
The following protocol describes a representative synthesis of this compound based on established chemical principles for Grignard additions to ketones. [6] Objective: To synthesize this compound from oxetan-3-one.
Materials:
-
Oxetan-3-one
-
Phenylmagnesium bromide (e.g., 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.), all oven- or flame-dried
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Add phenylmagnesium bromide (1.1 equivalents) dropwise to the stirred solution of oxetan-3-one. The addition should be slow enough to maintain the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to validate the successful execution of the protocol.
Section 6: Safety and Handling
Hazard Profile: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [8]It may also cause respiratory irritation. [8] Handling and Storage:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). [9]* For long-term stability, refrigeration at 2-8 °C is recommended. [9]
References
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PubChem. This compound | C9H10O2 | CID 12699448. [Link]
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Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for Addressing Old Problems. Angewandte Chemie International Edition, 49(48), 9052–9067. (Note: A representative review on the topic, though the direct search result is a more recent review from ACS). The provided search result is: Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]
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Introduction: The Oxetane Moiety as a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyloxetan-3-ol
Abstract: this compound is a heterocyclic building block of increasing importance in the fields of medicinal chemistry and synthetic organic chemistry. The incorporation of the strained four-membered oxetane ring offers a unique three-dimensional scaffold that can significantly enhance the physicochemical properties of parent molecules, including solubility and metabolic stability. This guide provides a comprehensive examination of the core physicochemical properties of this compound, details robust experimental protocols for their characterization, and discusses the implications of these properties for researchers, particularly those in drug development.
The strategic incorporation of small, strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] Unlike flexible acyclic ethers or larger cycloalkanes, the rigid, three-dimensional structure of the oxetane ring can enforce a specific conformation, potentially leading to improved binding affinity and selectivity for biological targets.[3] Furthermore, the oxetane moiety is a recognized bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[4] Its introduction frequently improves aqueous solubility and metabolic stability—two critical parameters in the optimization of pharmacokinetic profiles.[5] this compound, which combines this beneficial oxetane core with a versatile tertiary alcohol and a phenyl group, serves as a key intermediate for accessing a wide array of more complex molecular architectures.[6][7]
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction design, and application in screening funnels. The data presented herein are compiled from chemical databases and predictive models.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8] |
| CAS Number | 699-73-0 | [8][9] |
| Molecular Formula | C₉H₁₀O₂ | [8][9] |
| Molecular Weight | 150.17 g/mol | [8][9] |
| Appearance | Solid | Inferred from M.P. |
| Melting Point | 55-56 °C | [9] |
| Boiling Point | 297.0 ± 30.0 °C (Predicted) | [9] |
| pKa | 12.87 ± 0.20 (Predicted) | [9] |
| Solubility | Soluble in common organic solvents (e.g., methanol, DMSO, ethyl acetate); limited solubility in water. | Structural Inference |
Table 1: Summary of Key Physicochemical Properties.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of this compound. While publicly available experimental spectra are limited, the expected spectral characteristics can be reliably predicted based on its functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic protons of the phenyl group will appear as a multiplet between δ 7.2-7.5 ppm. The four protons of the oxetane ring are diastereotopic and will likely present as a complex set of signals, typically two AB quartets or two doublets of doublets, between δ 4.5-5.0 ppm. The hydroxyl proton will appear as a broad singlet whose chemical shift is dependent on concentration and the deuterated solvent used.[10]
-
¹³C NMR Spectroscopy: The carbon spectrum will feature a signal for the quaternary carbon bonded to the hydroxyl and phenyl groups around δ 75-80 ppm. The two methylene carbons of the oxetane ring will resonate in the region of δ 70-80 ppm. The aromatic carbons will produce a series of signals between δ 125-140 ppm.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the tertiary alcohol, typically in the 3200-3600 cm⁻¹ region. A characteristic C-O stretching vibration for the cyclic ether will be visible in the fingerprint region, around 980-1050 cm⁻¹.[5]
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight. The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 151.17.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are critical. The following sections detail methodologies for determining key physicochemical parameters.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality and Rationale: DSC is the preferred method for melting point determination in an industrial setting due to its high precision, small sample requirement, and ability to detect thermal events other than melting (e.g., decomposition). The method relies on measuring the heat flow required to maintain a zero temperature difference between the sample and an inert reference as they are subjected to a controlled temperature program. The melting transition is a first-order phase transition that results in a distinct endothermic peak, the onset of which provides a highly accurate melting point.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to create a sealed environment, minimizing sublimation. Place an identical empty, sealed pan on the reference sensor.
-
Thermal Program: Equilibrate the DSC cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Heating Ramp: Apply a linear heating ramp, typically at a rate of 10 °C/min, under a constant nitrogen purge (e.g., 50 mL/min) to maintain an inert atmosphere.
-
Data Analysis: Record the differential heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.
Caption: Standard workflow for melting point determination by DSC.
Chemical Stability and Synthetic Utility
The chemical behavior of this compound is dictated by the interplay between the strained oxetane ring and the tertiary alcohol.
-
Stability: The oxetane ring is generally stable under neutral and basic conditions. However, it is susceptible to nucleophilic ring-opening under acidic conditions, a common reactivity pattern for strained ethers.[6] Thermally, the compound is stable to its melting point, but decomposition may occur at higher temperatures, as suggested by the predicted nature of its boiling point.[9]
-
Synthetic Utility: The tertiary alcohol is a key synthetic handle. It can be readily converted into a good leaving group (e.g., a tosylate or mesylate) or be directly displaced under forcing conditions. For instance, treatment with diethylaminosulfur trifluoride (DAST) can be used to synthesize the corresponding 3-fluoro-3-phenyloxetane, highlighting its utility as a precursor to other valuable building blocks.[6] The synthesis of the parent alcohol itself is typically achieved via the addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide) to 3-oxetanone.[7]
Caption: Key reactivity pathways for this compound.
Conclusion and Outlook
This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the beneficial properties of the oxetane scaffold. Its defined physicochemical properties, including a moderate melting point and a key hydroxyl functional group for further elaboration, make it an attractive starting material for discovery campaigns. The insights and protocols detailed in this guide provide researchers with the necessary information to confidently incorporate this valuable molecule into their synthetic and drug development programs, paving the way for the creation of novel chemical entities with enhanced, "drug-like" properties.
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An In-depth Technical Guide to 3-Phenyloxetan-3-ol (CAS No. 699-73-0): A Versatile Building Block in Modern Chemistry
This guide provides a comprehensive technical overview of 3-phenyloxetan-3-ol, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its emerging role as a valuable scaffold in medicinal chemistry. The content herein is curated to blend established chemical principles with practical insights, ensuring a robust and reliable resource for laboratory applications.
Core Chemical Identity and Physicochemical Profile
This compound is a white crystalline solid at room temperature, characterized by the presence of a strained four-membered oxetane ring, a tertiary alcohol, and a phenyl group. This unique combination of functional groups imparts a distinct three-dimensional architecture, making it an attractive building block for introducing conformational rigidity and improving physicochemical properties in larger molecules.
Key Identifiers and Properties
A summary of the fundamental physicochemical data for this compound is presented below. This information is critical for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 699-73-0 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Phenyl-3-oxetanol, 3-hydroxy-3-phenyloxetane | [2] |
| Melting Point | 55-56 °C | [2] |
| Boiling Point (Predicted) | 297.0 ± 30.0 °C | [2] |
| pKa (Predicted) | 12.87 ± 0.20 | [2] |
| SMILES | C1C(CO1)(C2=CC=CC=C2)O | [1] |
| InChIKey | BHAIDFCOUGGIRI-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Plausible Approach
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in the public literature, a logical and effective route can be extrapolated from established methods for the synthesis of 3-substituted oxetanes.[3][4] The most direct approach involves the nucleophilic addition of a phenyl group to a suitable oxetane precursor.
Proposed Synthetic Workflow: Grignard Reaction with 3-Oxetanone
The reaction of a phenylating agent, such as phenylmagnesium bromide, with 3-oxetanone represents a highly plausible and efficient method for the synthesis of this compound. This approach is predicated on the well-established reactivity of Grignard reagents with ketones.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on analogous chemical transformations.[4] Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.
Materials:
-
3-Oxetanone
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-oxetanone in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add a solution of phenylmagnesium bromide dropwise to the stirred 3-oxetanone solution. Maintain the temperature below -70 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is deemed complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its tertiary hydroxyl group, which can undergo a variety of transformations to introduce new functionalities. This makes it a versatile intermediate for the synthesis of other 3-substituted-3-phenyloxetanes, which are of significant interest in medicinal chemistry.
Key Reactions of the Hydroxyl Group
The tertiary alcohol of this compound can be replaced by various nucleophiles, often following activation. This transformation is a cornerstone of its synthetic utility.
-
Fluorination: The hydroxyl group can be replaced with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This transformation is valuable for creating fluorinated analogues, which often exhibit improved metabolic stability and binding affinity.[3]
-
Chlorination: While less common, chlorination has been achieved using reagents such as methanesulfonyl chloride and triethylamine, providing access to 3-chloro-3-phenyloxetane.[3]
-
Dehydroxylation: Acid-mediated dehydroxylation can be accomplished using a combination of a strong acid (e.g., trifluoroacetic acid) and a hydride donor (e.g., triethylsilane), leading to the formation of 3-phenyloxetane.[3]
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A Technical Guide to 3-Phenyl-oxetan-3-ol: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a highly valuable scaffold in modern medicinal chemistry.[1] Its unique stereoelectronic properties allow for the fine-tuning of critical physicochemical parameters of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[2][3] This guide focuses on a key derivative, 3-phenyl-oxetan-3-ol, providing an in-depth analysis of its formal nomenclature, robust synthetic protocols with mechanistic insights, comprehensive characterization data, and its role as a versatile building block in drug discovery programs.
Introduction: The Strategic Value of the Oxetane Moiety
Historically, the synthesis of strained four-membered rings like oxetanes was considered a significant challenge, limiting their broad application.[4] However, recent advancements in synthetic methodologies have made a diverse array of oxetane-containing building blocks readily accessible.[5] In medicinal chemistry, the oxetane motif is increasingly employed as a strategic tool to enhance "drug-like" properties.[4]
Key advantages of incorporating an oxetane ring include:
-
Improved Solubility: The polar nature of the ether oxygen acts as a strong hydrogen-bond acceptor, which can significantly enhance aqueous solubility compared to carbocyclic analogs.[4]
-
Metabolic Stability: Oxetanes can serve as surrogates for metabolically vulnerable groups, such as gem-dimethyl groups, blocking sites of oxidation by cytochrome P450 enzymes.[2]
-
Reduced Lipophilicity: Replacing lipophilic groups with an oxetane can lower the LogD of a compound, often improving its pharmacokinetic profile and reducing off-target toxicity.[1]
-
Three-Dimensionality: The puckered, non-planar structure of the oxetane ring increases the sp³ character of a molecule, a desirable trait in modern drug design to improve target selectivity and escape "flatland".[4]
The subject of this guide, 3-phenyl-oxetan-3-ol, is a pivotal starting material that provides a direct entry point to a wide range of 3-substituted oxetanes. The tertiary alcohol functionality serves as a versatile handle for subsequent chemical transformations.
IUPAC Nomenclature and Structural Analysis
The correct and unambiguous naming of chemical structures is fundamental for scientific communication. The topic compound, 3-hydroxy-3-phenyloxetane, is more formally named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).
Correct IUPAC Name: 3-Phenyl-oxetan-3-ol
This name is derived based on the following IUPAC nomenclature priorities:[6]
-
Principal Functional Group: The alcohol (-OH) group has higher priority than the ether within the heterocyclic ring. Therefore, the suffix "-ol" is used.
-
Parent Heterocycle: The saturated four-membered ring containing one oxygen atom is named "oxetane".[7][8]
-
Numbering: The ring is numbered starting from the heteroatom (oxygen) as position 1. The numbering proceeds around the ring to give the substituents the lowest possible locants. In this case, both the phenyl and hydroxyl groups are at position 3.
-
Substituents: The phenyl group (C₆H₅-) at position 3 is named as a prefix.
Thus, the systematic name is constructed as: 3-Phenyl (substituent) + oxetan (parent heterocycle) + -3-ol (principal functional group and its locant).
Synthesis and Mechanistic Rationale
The synthesis of 3-phenyl-oxetan-3-ol is most effectively achieved via the intramolecular cyclization of a suitable 1,3-diol precursor, which itself is derived from the ring-opening of an epoxide. This approach leverages readily available starting materials and proceeds in good yields.
A reliable two-step synthesis starting from styrene oxide is detailed below.
Overall Reaction Scheme:
Caption: General synthetic pathway to 3-phenyl-oxetan-3-ol.
Step 1: Acid-Catalyzed Hydrolysis of Styrene Oxide
The synthesis begins with the ring-opening of styrene oxide (phenyloxirane) to form the corresponding vicinal diol, 1-phenyl-1,2-ethanediol.[9]
-
Mechanism: In the presence of an acid catalyst (e.g., dilute H₂SO₄), the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. Water, acting as the nucleophile, attacks the more substituted (benzylic) carbon atom. This preference is due to the stabilization of the partial positive charge at the benzylic position by the adjacent phenyl ring. The subsequent deprotonation yields the diol.
Step 2: Base-Mediated Intramolecular Cyclization
The key oxetane-forming step is an intramolecular Williamson ether synthesis. This involves the cyclization of a 1,3-halohydrin or a related species with a good leaving group. A common strategy involves converting a 1,3-diol into a monosulfonate ester.
-
Mechanism: The primary hydroxyl group of a suitable 1,3-diol precursor is selectively activated by conversion to a good leaving group, such as a tosylate (OTs). Treatment with a strong base (e.g., NaOH or NaH) deprotonates the more sterically accessible primary alcohol. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group in an Sₙ2 fashion to close the four-membered ring. The formation of the strained oxetane ring is kinetically challenging but feasible under these conditions.[4] This intramolecular cyclization is a key strategy for forming the oxetane ring.[10]
Detailed Experimental Protocol
Materials: Styrene oxide, sulfuric acid (H₂SO₄), diethyl ether, sodium bicarbonate (NaHCO₃), magnesium sulfate (MgSO₄), 2-(chloromethyl)oxirane (epichlorohydrin), sodium hydroxide (NaOH), p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
Protocol for Synthesis via 1,3-Haloalcohol Cyclization (Adapted from related procedures)[11]
-
Preparation of 3-chloro-1-phenylpropane-1,2-diol:
-
In a round-bottom flask, dissolve styrene oxide (1.0 eq) in a suitable solvent like THF.
-
Cool the solution in an ice bath.
-
Add a source of HCl (e.g., aqueous HCl) dropwise. The reaction involves the ring-opening of the epoxide.[12]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup, extracting the product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Intramolecular Cyclization to form 3-Phenyl-oxetan-3-ol:
-
Dissolve the crude 3-chloro-1-phenylpropane-1,2-diol (1.0 eq) in THF.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature overnight. The alkoxide formed will displace the chloride to form the oxetane ring.
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-phenyl-oxetan-3-ol.
-
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 3-phenyl-oxetan-3-ol.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is paramount. Below are the expected spectroscopic data for 3-phenyl-oxetan-3-ol, based on its functional groups and data from analogous structures.[13][14]
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | White solid or colorless oil |
Table 1: Physicochemical Properties
| Technique | **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | ~ 7.30 - 7.50 (m, 5H) | Aromatic protons (Ar-H) |
| ~ 4.90 (d, J=6.0 Hz, 2H) | Oxetane methylene protons (-CH₂-O) | |
| ~ 4.80 (d, J=6.0 Hz, 2H) | Oxetane methylene protons (-CH₂-C) | |
| ~ 2.50 (s, 1H) | Hydroxyl proton (-OH) | |
| ¹³C NMR (CDCl₃, 100 MHz) | ~ 140 | Quaternary aromatic carbon (Ar-C) |
| ~ 128.8 | ortho/para Aromatic carbons (Ar-CH) | |
| ~ 125.5 | meta Aromatic carbons (Ar-CH) | |
| ~ 85.0 | Oxetane methylene carbons (-CH₂-O) | |
| ~ 76.0 | Quaternary oxetane carbon (C-OH) | |
| FT-IR (thin film) | 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) | |
| ~ 2900 | C-H stretch (aliphatic) | |
| ~ 1100 | C-O stretch (ether) |
Table 2: Expected Spectroscopic Data
Reactivity and Applications in Drug Discovery
3-Phenyl-oxetan-3-ol is not merely a final product but a versatile synthetic intermediate. The tertiary hydroxyl group can be readily transformed, providing access to a wide array of 3-substituted oxetanes.
-
Deoxyfluorination: The hydroxyl group can be replaced with fluorine using reagents like diethylaminosulfur trifluoride (DAST). 3-Fluorooxetanes are of great interest as fluorine can modulate pKa, improve metabolic stability, and enhance binding affinity.[4]
-
Nucleophilic Substitution: Activation of the alcohol (e.g., as a tosylate or mesylate) allows for its displacement by various nucleophiles, including azides (leading to amines), cyanides (leading to nitriles and carboxylic acids), and others.
-
Dehydroxylation: The alcohol can be removed to generate 3-phenyloxetane, a useful building block in its own right.[4]
The resulting 3-substituted oxetanes are valuable in drug discovery campaigns for optimizing lead compounds. They serve as polar, low-molecular-weight, three-dimensional scaffolds that can improve pharmacokinetic (ADME) profiles and secure intellectual property.[2][3]
Conclusion
3-Phenyl-oxetan-3-ol is a foundational building block for accessing a diverse chemical space of medicinally relevant oxetane derivatives. A firm understanding of its IUPAC nomenclature, coupled with reliable synthetic and characterization protocols, empowers researchers to strategically employ this molecule in the design and development of next-generation therapeutics. The continued exploration of oxetane chemistry promises to deliver novel compounds with superior drug-like properties.
References
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Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenyloxetan-3-ol
Foreword: The Strategic Value of the Oxetane Scaffold
In the landscape of modern drug discovery and development, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for modulating the physicochemical and pharmacological properties of lead compounds. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Its unique conformational constraints and ability to act as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups make it an invaluable scaffold.[2] 3-Phenyloxetan-3-ol, featuring a tertiary alcohol, represents a key functionalized building block, offering a synthetically versatile handle for the elaboration of more complex molecular architectures.[3][4] This guide provides a comprehensive, field-proven perspective on the synthesis, purification, and detailed characterization of this important intermediate, designed for researchers and scientists seeking to leverage its potential.
Synthetic Strategy: A Deliberate Approach to Ring Construction
The construction of the oxetane ring can be achieved through various methodologies, including intramolecular cyclizations, ring expansions of epoxides, and [2+2] photocycloadditions like the Paternò-Büchi reaction.[1][5][6][7][8] However, for the specific and efficient synthesis of this compound, a direct and highly reliable approach is the nucleophilic addition of an organometallic phenyl source to a commercially available or readily synthesized precursor, oxetan-3-one.
The causality behind this choice is rooted in efficiency and control. The Grignard reaction provides a robust and high-yielding pathway to tertiary alcohols. The nucleophilic carbon of the phenylmagnesium bromide attacks the highly electrophilic carbonyl carbon of oxetan-3-one, with the subsequent acidic workup neutralizing the intermediate magnesium alkoxide to furnish the desired product.[9] This method avoids the often complex setups and selectivity issues associated with photochemical reactions for this specific substitution pattern.
Reaction Mechanism: Nucleophilic Addition
The core of the synthesis is a classic Grignard reaction, a cornerstone of C-C bond formation.
Caption: Mechanism of Grignard synthesis for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, with clear checkpoints and expected outcomes.
Materials:
-
Oxetan-3-one
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Iodine crystal (for Grignard initiation)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation: a. Place magnesium turnings (1.2 equivalents) in a flame-dried three-neck round-bottom flask equipped with a stir bar, reflux condenser, and dropping funnel under an inert atmosphere. b. Add a small crystal of iodine to activate the magnesium surface. c. Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous THF. d. Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by heat evolution and the disappearance of the iodine color. e. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue stirring for 1-2 hours at room temperature to ensure full formation of the Grignard reagent.
-
Nucleophilic Addition: a. In a separate flame-dried flask under an inert atmosphere, dissolve oxetan-3-one (1.0 equivalent) in anhydrous THF. b. Cool this solution to 0 °C in an ice bath. c. Add the freshly prepared phenylmagnesium bromide solution dropwise to the stirred oxetan-3-one solution, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: a. Cool the reaction mixture back to 0 °C. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). d. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product, typically an oil or waxy solid, requires purification to remove unreacted starting materials and byproducts.
Procedure:
-
Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 10:90). b. Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. c. Load the solution onto the column and elute with the solvent gradient. d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 699-73-0 | [10][11] |
| Molecular Formula | C₉H₁₀O₂ | [10][11] |
| Molecular Weight | 150.17 g/mol | [10][11] |
| Monoisotopic Mass | 150.068079557 Da | [11] |
| Melting Point | 55-56 °C | [10] |
| Appearance | White to off-white solid | |
| Topological Polar Surface Area | 29.5 Ų | [11] |
Spectroscopic Data & Protocols
While experimental spectra for this specific molecule are not widely published, the following data are predicted based on its structure and analysis of analogous compounds.[12]
NMR is the most powerful tool for structural elucidation of organic molecules.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.25 - 7.45 | Multiplet | 5H | Phenyl group (Ar-H) |
| ~ 4.60 - 4.80 | AB quartet or two doublets | 4H | Oxetane ring (-CH₂) |
| ~ 2.50 - 3.50 | Broad singlet | 1H | Hydroxyl group (-OH) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 145 | Quaternary phenyl carbon (C-Ar) |
| ~ 125 - 130 | Phenyl carbons (CH-Ar) |
| ~ 80 - 85 | Oxetane methylene carbons (-CH₂) |
| ~ 70 - 75 | Quaternary oxetane carbon (C-OH) |
NMR Sample Preparation Protocol:
-
Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[12][13]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~ 3600 - 3200 | O-H (Alcohol) | Stretching (Broad) |
| ~ 3100 - 3000 | C-H (Aromatic) | Stretching |
| ~ 3000 - 2850 | C-H (Aliphatic) | Stretching |
| ~ 1600, 1450 | C=C (Aromatic) | Stretching |
| ~ 980 - 950 | C-O-C (Oxetane) | Asymmetric Stretching |
FTIR-ATR Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.[12]
MS provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Data
| Ionization Mode | m/z Value | Assignment |
| ESI or EI | ~ 150.07 | [M]⁺ (Molecular Ion) |
| ESI | ~ 173.06 | [M+Na]⁺ (Sodium Adduct) |
Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.[12]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: The ions are separated and detected based on their mass-to-charge ratio (m/z).
Comprehensive Experimental Workflow
The entire process, from starting materials to final, characterized product, follows a logical and systematic progression.
Caption: Overall workflow for synthesis and characterization.
Safety and Handling
Scientific integrity demands a commitment to safety. The synthesis of this compound involves hazardous materials that require careful handling in a well-ventilated fume hood.
-
Grignard Reagents & Anhydrous Solvents: Phenylmagnesium bromide is highly reactive with water and protic solvents. Anhydrous solvents like THF and diethyl ether are extremely flammable. All manipulations must be performed under a dry, inert atmosphere.
-
This compound: The product itself should be handled with care. According to GHS classifications, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis and characterization of this compound. By employing a direct Grignard addition to oxetan-3-one, researchers can reliably access this valuable building block. The provided protocols for purification and multi-faceted spectroscopic characterization constitute a self-validating workflow, ensuring the high purity and structural integrity of the final compound. As the demand for novel chemical entities with tailored properties continues to grow, a thorough understanding of the synthesis and handling of key intermediates like this compound is indispensable for professionals in the chemical and pharmaceutical sciences.
References
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D'Auria, M. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. [Link]
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L'Abbé, M., & De Kimpe, N. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
-
(n.d.). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes. SciSpace. [Link]
-
(n.d.). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes | Request PDF. ResearchGate. [Link]
-
(n.d.). Photochemical Synthesis of Oxetans. OUCI. [Link]
-
(n.d.). Synthesis of Oxetanes. [Link]
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(n.d.). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. NIH. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
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(n.d.). This compound. Protheragen. [Link]
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(n.d.). This compound. PubChem. [Link]
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(n.d.). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. NIH. [Link]
-
(n.d.). 3-(2-Phenylethyl)oxetan-3-ol. PubChem. [Link]
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(n.d.). Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. NIH. [Link]
-
(n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
D'Auria, M. (n.d.). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
-
(n.d.). 3-Phenylpentan-3-ol. PubChem. [Link]
-
(n.d.). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. [Link]
- (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
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(n.d.). 3-Phenyl-3-pentanol. NIST WebBook. [Link]
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(n.d.). 3-Phenyl-3-pentanol. NIST WebBook. [Link]
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(n.d.). 3-Phenyloxindole. NIST WebBook. [Link]
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Spectroscopic Data for 3-Phenyloxetan-3-ol: An In-depth Technical Guide
Introduction
Physicochemical Properties of 3-Phenyloxetan-3-ol
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of its spectroscopic behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [PubChem][1] |
| Molecular Weight | 150.17 g/mol | [PubChem][1] |
| Monoisotopic Mass | 150.068079557 Da | [PubChem][1] |
| CAS Number | 699-73-0 | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
| SMILES | C1C(CO1)(C2=CC=CC=C2)O | [PubChem][1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS) at δ 0.00 ppm.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the oxetane ring, and the hydroxyl proton.
Predicted ¹H NMR Data (in CDCl₃, 500 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 7.50 - 7.30 | Multiplet | 5H | Phenyl group (Ar-H) | The aromatic protons will appear in their characteristic downfield region. The multiplet pattern arises from the complex spin-spin coupling of the ortho, meta, and para protons. |
| ~ 4.90 | Doublet | 2H | Oxetane ring (-CH₂-O-) | The two methylene groups of the oxetane ring are diastereotopic due to the chiral center at C3. The protons on C2 and C4 are adjacent to the oxygen atom and are thus deshielded. They are expected to appear as a doublet. |
| ~ 4.70 | Doublet | 2H | Oxetane ring (-CH₂-C-) | These protons are also part of the AB quartet and are deshielded by the adjacent oxygen and the quaternary carbon. |
| ~ 3.0 (broad) | Singlet | 1H | Hydroxyl group (-OH) | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and will exchange with D₂O. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
D₂O Exchange: To confirm the assignment of the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH signal should disappear or significantly decrease in intensity.
Logical Workflow for NMR Sample Preparation and Analysis:
Caption: A generalized workflow for NMR sample preparation and analysis.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~ 140 | Quaternary phenyl carbon (C-ipso) | The carbon atom of the phenyl ring directly attached to the oxetane ring will be downfield due to the substitution. |
| ~ 128.5 | Phenyl carbons (C-ortho, C-meta) | These aromatic carbons will appear in their typical region. The ortho and meta carbons may have slightly different chemical shifts. |
| ~ 125.0 | Phenyl carbon (C-para) | The para carbon of the phenyl ring. |
| ~ 85.0 | Oxetane methylene carbons (-CH₂-O) | The carbons of the oxetane ring adjacent to the oxygen atom are significantly deshielded and appear downfield. For the analogous 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol, this signal appears at 85.85 ppm.[2] |
| ~ 75.0 | Quaternary oxetane carbon (C-OH) | The quaternary carbon bearing the hydroxyl and phenyl groups is expected to be deshielded. For 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol, this carbon appears at 75.46 ppm.[2] |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.
-
DEPT Analysis: To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-O, and aromatic C-H and C=C bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Rationale and Comparative Insights |
| ~ 3600 - 3200 | Strong, Broad | O-H stretch | Tertiary Alcohol | The broadness of this peak is due to intermolecular hydrogen bonding. For tertiary alcohols, the C-O stretch is typically found at a higher frequency compared to primary and secondary alcohols.[3] |
| ~ 3100 - 3000 | Medium | C-H stretch | Aromatic | Characteristic stretching vibrations of the sp² C-H bonds in the phenyl ring. |
| ~ 2960 - 2850 | Medium | C-H stretch | Aliphatic (Oxetane) | Stretching vibrations of the sp³ C-H bonds in the oxetane ring. |
| ~ 1600, 1480 | Medium to Weak | C=C stretch | Aromatic | Skeletal vibrations of the phenyl ring. |
| ~ 1150 | Strong | C-O stretch | Tertiary Alcohol | The C-O stretching vibration for tertiary alcohols is typically observed in the 1210-1100 cm⁻¹ region.[4] |
| ~ 980 | Medium | C-O-C stretch | Oxetane | The ring breathing vibration of the oxetane ring. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For a liquid sample, a drop can be placed between two salt plates.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to significant fragmentation.
Predicted Mass Spectrometry Fragmentation Data (EI):
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 150 | [C₉H₁₀O₂]⁺ | - | Molecular Ion (M⁺) - likely weak or absent |
| 132 | [C₉H₈O]⁺ | H₂O | Dehydration |
| 121 | [C₈H₉O]⁺ | CHO | α-cleavage |
| 105 | [C₇H₅O]⁺ | C₂H₅O | Ring opening and fragmentation |
| 77 | [C₆H₅]⁺ | C₃H₅O₂ | Loss of the oxetane ring and hydroxyl group |
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for inducing fragmentation. For confirmation of the molecular weight, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be employed to favor the formation of the molecular ion or a protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion and its fragments, further confirming the molecular formula.
Conclusion
This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. While based on theoretical principles and data from analogous structures, the information presented serves as a robust framework for the identification and characterization of this compound. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data. For definitive structural confirmation, the synthesis of this compound followed by the acquisition and analysis of its experimental spectra is recommended. This foundational spectroscopic knowledge is critical for researchers, scientists, and drug development professionals working with this promising oxetane-containing molecule.
References
-
Whitman College. GCMS Section 6.10: Fragmentation of Alcohols. [Link][5]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link][3][6]
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ResearchGate. Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group. [Link][14][15]
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The Emergence of a Keystone: A Technical Guide to the Discovery and History of 3-Aryloxetan-3-ols
Abstract
The four-membered oxetane ring, once a synthetic curiosity, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique physicochemical properties—polarity, metabolic stability, and three-dimensionality—offer compelling advantages in drug design. Central to the widespread adoption of this scaffold are 3-aryloxetan-3-ols, a class of compounds that serve as versatile, keystone intermediates for a vast array of more complex derivatives. This guide provides an in-depth chronicle of the discovery and synthetic history of 3-aryloxetan-3-ols, tracing their origins from early photochemical reactions to their current status as indispensable building blocks. We will explore the critical synthetic methodologies, explain the causality behind strategic choices, and provide detailed protocols for their preparation and subsequent functionalization, offering researchers and drug development professionals a comprehensive resource grounded in authoritative science.
Introduction: The Allure of a Strained Ring
Oxetanes are four-membered cyclic ethers that exhibit a significant degree of ring strain (approx. 25.5 kcal/mol), which paradoxically contributes to both their unique reactivity and their surprising stability when appropriately substituted. In the early 21st century, pioneering work by Carreira and collaborators highlighted the profound impact of the oxetane motif on the properties of bioactive molecules.[1][2] They demonstrated that oxetanes could function as effective bioisosteres for commonly used groups like gem-dimethyl and carbonyl moieties.[3][4] This "oxetane rush" was driven by the discovery that replacing these groups with an oxetane could dramatically improve aqueous solubility, modulate lipophilicity, and block sites of metabolic degradation without significantly increasing molecular weight.[2][4]
Of particular interest are oxetanes substituted at the 3-position, which often avoids the introduction of a new stereocenter.[1] Within this class, 3-aryloxetan-3-ols have risen to prominence as exceptionally valuable and versatile synthetic intermediates, bridging the gap between simple starting materials and highly functionalized, drug-like molecules.
Chapter 1: Early Foundations - The Paternò–Büchi Reaction
The story of oxetane synthesis begins over a century ago with the discovery of the Paternò–Büchi reaction. In 1909, Emanuele Paternò and Giorgio Chieffi reported that the photochemical irradiation of a carbonyl compound and an alkene could yield a four-membered ether, the oxetane.[5] However, it wasn't until 1954 that George Büchi fully characterized the structure of the products and established the synthetic utility of this [2+2] photocycloaddition.[5]
The reaction proceeds via the photoexcitation of a carbonyl compound to its triplet state, which then adds to a ground-state alkene to form a diradical intermediate. Subsequent intersystem crossing and ring closure afford the oxetane product.
Caption: General mechanism of the Paternò–Büchi reaction.
While historically significant, the Paternò–Büchi reaction often suffers from poor regioselectivity, the formation of multiple isomers, and challenges with scalability, limiting its application in complex, multi-step syntheses. This created a clear need for more robust and predictable methods for constructing the oxetane core.
Chapter 2: The Modern Era - Synthesis from Oxetan-3-one
The "rediscovery" of oxetanes in medicinal chemistry created an urgent demand for reliable synthetic access to 3-substituted derivatives.[2] The most direct and widely adopted strategy for synthesizing 3-aryloxetan-3-ols involves the nucleophilic addition of an organometallic aryl species to the commercially available building block, oxetan-3-one.[3][6]
This approach is favored for its high efficiency, predictability, and broad substrate scope. Both Grignard reagents (ArMgX) and organolithium reagents (ArLi) are effective nucleophiles for this transformation. The causality for this choice is clear: the highly polarized carbon-metal bond provides a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of oxetan-3-one. The subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
// Nodes Start [label="Aryl Halide (Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Mg or 2 Li\n(in Ether)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organometallic [label="Organometallic Reagent\n(Ar-MgX or Ar-Li)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxetanone [label="Oxetan-3-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="Nucleophilic\nAddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Magnesium or Lithium\nAlkoxide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(e.g., aq. NH₄Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Aryloxetan-3-ol", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reagent; Reagent -> Organometallic; Organometallic -> Addition; Oxetanone -> Addition; Addition -> Intermediate; Intermediate -> Workup; Workup -> Product; }
Caption: Workflow for the synthesis of 3-aryloxetan-3-ols from oxetan-3-one.
Experimental Protocol: Synthesis of 3-Phenyloxetan-3-ol[8]
This protocol is a representative example of the Grignard addition method.
I. Materials & Equipment:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Oxetan-3-one
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel (all flame-dried)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
II. Step-by-Step Methodology:
-
Grignard Reagent Formation: To a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.0 eq) in anhydrous Et₂O via the dropping funnel. A small crystal of iodine may be added to initiate the reaction if necessary. The reaction is exothermic and should proceed to form a cloudy grey solution of phenylmagnesium bromide.
-
Cooling: Once the Grignard formation is complete, cool the reaction flask to 0 °C using an ice bath.
-
Addition of Oxetanone: Prepare a solution of oxetan-3-one (1.1 eq) in anhydrous Et₂O. Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature to control the exothermic reaction.
-
Reaction Quench: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at 0 °C.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to afford this compound as a solid.
Chapter 3: An Alternative Pathway - Epoxide Rearrangement
While addition to oxetan-3-one is highly effective, an alternative and mechanistically elegant route involves the acid-catalyzed rearrangement of specific 2-aryl-2,3-epoxypropanes. This transformation is a variation of the classic pinacol rearrangement.[7][8] The reaction is driven by the formation of a stable carbocation intermediate and the subsequent ring expansion to relieve strain.
The mechanism proceeds as follows:
-
Protonation: The epoxide oxygen is protonated by a Lewis or Brønsted acid, activating it as a leaving group.
-
Ring Opening: The C-O bond cleaves to form the most stable carbocation. For a 2-aryl-2,3-epoxypropane, this cleavage occurs at the tertiary, benzylic position (C2), which is highly stabilized by the adjacent aryl group.
-
Rearrangement & Ring Expansion: The oxygen atom from the adjacent hydroxyl group attacks the carbocation, initiating a 1,2-migration of the C3 carbon. This concerted step forms the four-membered oxetane ring.
-
Deprotonation: Loss of a proton from the oxonium ion yields the final 3-aryloxetan-3-ol product.
// Nodes Start [label="2-Aryl-2,3-epoxypropan-1-ol"]; Protonation [label="Protonation of\nEpoxide Oxygen"]; ProtonatedEpoxide [label="Protonated Epoxide"]; Cleavage [label="Ring Opening to form\nBenzylic Carbocation"]; Carbocation [label="Tertiary Benzylic\nCarbocation Intermediate"]; Expansion [label="Intramolecular Attack\n& Ring Expansion"]; Oxonium [label="Protonated Oxetane\n(Oxonium Ion)"]; Deprotonation [label="Deprotonation"]; Product [label="3-Aryloxetan-3-ol", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Protonation [label="H⁺ (Acid Catalyst)"]; Protonation -> ProtonatedEpoxide; ProtonatedEpoxide -> Cleavage; Cleavage -> Carbocation; Carbocation -> Expansion; Expansion -> Oxonium; Oxonium -> Deprotonation [label="-H⁺"]; Deprotonation -> Product; }
Caption: Mechanism of the pinacol-type rearrangement of an epoxide to a 3-aryloxetan-3-ol.
This method provides a valuable alternative when the requisite epoxide starting materials are more readily accessible than oxetan-3-one or when different substitution patterns are desired.
Chapter 4: Synthetic Utility - The Friedel-Crafts Reaction
The true value of 3-aryloxetan-3-ols lies in their capacity to serve as precursors to other valuable motifs. A prime example of their synthetic utility is in the lithium-catalyzed Friedel-Crafts reaction to form 3,3-diaryloxetanes.[9] This innovative method, developed by Bull and coworkers, provides access to a previously challenging structural class.
3,3-Diaryloxetanes are of significant interest as potential bioisosteres for benzophenones and diarylmethanes, which are common pharmacophores that often suffer from metabolic liabilities.[9] The reaction proceeds by activating the tertiary alcohol of the 3-aryloxetan-3-ol with a lithium catalyst, which facilitates its departure to form a stabilized tertiary carbocation. This electrophilic intermediate is then trapped by a nucleophilic arene (like a phenol) to forge a new carbon-carbon bond, yielding the 3,3-diaryloxetane.
Experimental Protocol: Lithium-Catalyzed Friedel-Crafts Alkylation[11]
I. Materials & Equipment:
-
3-Aryloxetan-3-ol (e.g., 3-(4-methoxyphenyl)oxetan-3-ol)
-
Nucleophilic arene (e.g., 2,6-dimethylphenol)
-
Lithium triflate (LiOTf)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating block
II. Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the 3-aryloxetan-3-ol (1.0 eq), the nucleophilic phenol (1.5 eq), and the lithium triflate catalyst (10 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane.
-
Heating: Heat the reaction mixture to the required temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to isolate the desired 3,3-diaryloxetane product.
This protocol is a self-validating system; the formation of the desired product with high regioselectivity (typically para- to the activating group on the nucleophile) confirms the successful generation of the carbocation intermediate and subsequent trapping.[9]
Conclusion and Outlook
The journey of 3-aryloxetan-3-ols from synthetic curiosities to indispensable tools in drug discovery is a testament to the power of synthetic innovation. Their history is intertwined with foundational reactions like the Paternò–Büchi cycloaddition and modern strategic applications driven by the principles of bioisosterism. The development of robust synthetic routes, primarily through nucleophilic addition to oxetan-3-one, has democratized access to these building blocks. Furthermore, their utility as stable precursors for advanced transformations, such as the Friedel-Crafts alkylation, continues to expand the accessible chemical space for medicinal chemists. As researchers continue to push the boundaries of molecular design, the humble yet powerful 3-aryloxetan-3-ol is certain to remain a central and enabling scaffold in the creation of next-generation therapeutics.
References
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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W. Zhang, et al. (2017). Progress in Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 37(10), 2516-2531. [Link]
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Che, C., & Bull, J. A. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5463–5467. [Link]
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Wikipedia contributors. (2023). Pinacol rearrangement. Wikipedia, The Free Encyclopedia. [Link]
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Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2015). Synthesis of functionalized 2-(arylsulfonyl)oxetanes as new motifs for fragment-based drug discovery. Organic & Biomolecular Chemistry, 13(18), 5265-5275. [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie, 122(48), 9236-9251. [Link]
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Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12443-12471. [Link]
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NRO Chemistry. (n.d.). Pinacol Rearrangement. NROChemistry. [Link]
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Croft, R. A., Mousseau, J. J., Choi, C., & Bull, J. A. (2016). Structurally Divergent Lithium Catalyzed Friedel–Crafts Reactions on Oxetan-3-ols: Synthesis of 3,3-Diaryloxetanes and 2,3-Dihydrobenzofurans. Chemistry – A European Journal, 22(43), 15271-15275. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]
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Collins, C. J., & Eastham, J. F. (1958). The Pinacol Rearrangement. Journal of the American Chemical Society, 80(6), 1357-1360. [Link]
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Organic Chemistry Tutor. (n.d.). Pinacol Rearrangement. Organic Chemistry Tutor. [Link]
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Ashenhurst, J. (2023, January 10). The Pinacol Rearrangement. Master Organic Chemistry. [Link]
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Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
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Carreira, E. M., et al. (2006). A General Procedure for the Synthesis of 3-Aryloxetan-3-ols. Organic Syntheses, 83, 125. [Link]
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Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. International Conference on Advances in Energy, Environment and Chemical Science. [Link]
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Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
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A Technical Guide to the Thermal Stability and Degradation of 3-Phenyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyloxetan-3-ol is a versatile building block in medicinal chemistry, prized for its unique stereochemical and physicochemical properties imparted by the strained oxetane ring. As with any chemical entity intended for pharmaceutical development, a thorough understanding of its stability under various stress conditions is paramount. This in-depth technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of this compound. While specific experimental thermal analysis data for this molecule is not extensively available in public literature, this guide, written from the perspective of a Senior Application Scientist, synthesizes information on the known reactivity of its constituent functional groups—a tertiary benzylic alcohol and a 3,3-disubstituted oxetane ring—to provide a robust theoretical framework for its thermal behavior. This guide will detail the anticipated thermal properties, propose logical degradation mechanisms, and provide standardized protocols for experimental verification using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS).
Introduction: The Significance of this compound in Drug Discovery
The oxetane motif has garnered significant interest in modern drug design as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] Its incorporation can favorably modulate key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] this compound, featuring a phenyl group and a hydroxyl moiety at the C3 position, presents a unique scaffold for the synthesis of diverse and complex molecules. The tertiary alcohol provides a handle for further functionalization, while the phenyl group can engage in crucial π-stacking interactions with biological targets.
However, the inherent ring strain of the four-membered oxetane ring, coupled with the reactivity of a tertiary benzylic alcohol, raises critical questions about the compound's stability under thermal stress.[2] Understanding its thermal liability is essential for defining appropriate storage conditions, formulating stable dosage forms, and predicting potential degradation products that could impact safety and efficacy.
Physicochemical Properties of this compound
A foundational understanding of the molecule's basic properties is crucial before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [3][4] |
| Molecular Weight | 150.17 g/mol | [3][4] |
| Melting Point | 55-56 °C | [3] |
| Boiling Point (Predicted) | 297.0 ± 30.0 °C | [3] |
| pKa (Predicted) | 12.87 ± 0.20 | [3] |
| Appearance | Solid |
Theoretical Thermal Stability Assessment
3.1. The Oxetane Ring:
The four-membered oxetane ring possesses a significant amount of ring strain (approximately 25.5 kcal/mol), making it more susceptible to ring-opening reactions under thermal stress compared to less strained five- or six-membered rings.[2][5] High temperatures can promote either ring-opening polymerization or decomposition reactions.[2] The substitution pattern on the oxetane ring plays a crucial role in its stability; 3,3-disubstituted oxetanes, such as the core of our molecule of interest, generally exhibit enhanced stability due to steric hindrance.[2]
3.2. The Tertiary Benzylic Alcohol:
Tertiary benzylic alcohols are known to be susceptible to dehydration under thermal or acidic conditions, leading to the formation of a stable benzylic carbocation intermediate. This intermediate can then undergo various reactions, including elimination to form an alkene or reaction with a nucleophile.[6]
Hypothesized Thermal Behavior: Based on these considerations, it is anticipated that the thermal degradation of this compound will be initiated at a moderately elevated temperature, likely above its melting point. The initial degradation steps could involve either ring-opening of the oxetane or dehydration of the tertiary alcohol.
Proposed Thermal Degradation Pathways
In the absence of direct experimental evidence, two primary degradation pathways are proposed for this compound under thermal stress. These pathways are based on established chemical principles for the reactivity of oxetanes and tertiary benzylic alcohols.
Pathway A: Ring-Opening Fragmentation
This pathway is initiated by the homolytic cleavage of a C-C bond in the strained oxetane ring, leading to a diradical intermediate. Subsequent fragmentation could yield smaller, volatile molecules.
Caption: Proposed Ring-Opening Fragmentation Pathway.
Pathway B: Dehydration and Subsequent Reactions
This pathway commences with the acid-catalyzed or thermal dehydration of the tertiary alcohol, forming a tertiary benzylic carbocation. This reactive intermediate can then undergo rearrangement or elimination.
Caption: Proposed Dehydration and Subsequent Reactions Pathway.
It is plausible that both pathways occur concurrently, with the predominant pathway being dependent on the specific conditions (e.g., temperature, atmosphere, presence of acidic or basic impurities).
Experimental Verification: A Practical Guide
To empirically determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.
5.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition and the presence of volatile components.
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the corresponding derivative thermogravimetric (DTG) curve.
-
Quantify the mass loss at different temperature intervals.
-
Causality Behind Experimental Choices:
-
Inert vs. Oxidative Atmosphere: Running the analysis in both nitrogen and air allows for the differentiation between thermal decomposition and oxidative degradation.
-
Heating Rate: A rate of 10 °C/min provides a good balance between resolution and experimental time.
Caption: TGA Experimental Workflow.
5.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Determine the melting point (Tm) and enthalpy of fusion (ΔHf).
-
Identify any exothermic or endothermic events corresponding to degradation.
-
Causality Behind Experimental Choices:
-
Hermetically Sealed Pan: This prevents mass loss due to volatilization before decomposition, ensuring accurate measurement of thermal events.
-
Temperature Range: The range is selected to encompass the melting point and the expected onset of decomposition.
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Unlocking the Potential of a Strained Scaffold: A Technical Guide to the Research Applications of 3-Phenyloxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Oxetane Ring in Modern Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after motif in contemporary medicinal chemistry and materials science.[1][2] Its inherent ring strain, estimated at approximately 106 kJ/mol, bestows upon it a unique combination of metabolic stability and latent reactivity, making it a fascinating and versatile building block.[3][4] Unlike its more planar carbocyclic counterpart, cyclobutane, the oxetane ring is a polar, three-dimensional structure that can significantly influence the physicochemical properties of a molecule.[3][5] This has led to its increasing incorporation into drug candidates to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[6][7] The only FDA-approved drug containing an oxetane ring is the well-known anticancer agent, paclitaxel (Taxol).[1]
This guide focuses on a particularly intriguing derivative: 3-phenyloxetan-3-ol . The presence of a tertiary alcohol and a phenyl group on the strained oxetane ring at the C3 position creates a unique chemical entity with a rich landscape of potential research applications. This document will serve as an in-depth technical resource, exploring the core attributes of this compound and outlining its potential as a versatile scaffold in drug discovery, a monomer for novel polymers, and a key intermediate in synthetic organic chemistry.
Core Molecular Attributes of this compound: A Strategic Overview
The research potential of this compound stems from the interplay of its three key structural features: the oxetane ring, the tertiary alcohol, and the phenyl group.
| Feature | Chemical Property | Potential Application |
| Oxetane Ring | High ring strain, polarity, 3D structure | Bioisosteric replacement, solubility enhancement, metabolic blocking |
| Tertiary Alcohol | Hydrogen bond donor/acceptor, leaving group precursor | Prodrug design, introduction of diverse functionalities |
| Phenyl Group | Aromatic interactions, site for functionalization | Modulation of target binding, library synthesis |
Diagram: Key Structural Features of this compound
Caption: The key structural components of this compound and their associated properties.
Part 1: this compound in Drug Discovery and Medicinal Chemistry
The application of oxetanes in drug discovery is well-established, with their use as bioisosteres for gem-dimethyl and carbonyl groups being a prominent strategy to improve drug-like properties.[5][8] this compound offers a unique entry point into novel chemical space for the development of new therapeutic agents.
As a Scaffold for Novel Kinase Inhibitors
Kinases are a major class of drug targets, and the development of selective inhibitors is a cornerstone of modern oncology and immunology. The rigid, three-dimensional structure of the this compound core can serve as a novel scaffold to orient pharmacophoric elements for optimal interaction with the ATP-binding pocket of kinases.
Proposed Research Workflow:
Caption: A proposed workflow for the development of kinase inhibitors from this compound.
Experimental Protocol: Synthesis of a 3-Amino-3-phenyloxetane Library
The tertiary alcohol of this compound can be converted into a leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution with a variety of amines.[9] This allows for the rapid generation of a library of 3-amino-3-phenyloxetane derivatives.
Step 1: Activation of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Nucleophilic Substitution with Amines
-
To a solution of the crude mesylate in a suitable solvent (e.g., DMF or acetonitrile), add the desired primary or secondary amine (1.5 - 2.0 eq).
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-amino-3-phenyloxetane derivative.
This library can then be screened against a panel of kinases to identify initial hits for further optimization.
Development of Novel CNS-Penetrant Agents
The polarity and three-dimensional nature of the oxetane ring can be exploited to design molecules with improved brain penetration.[7] The this compound scaffold, with its potential for derivatization, offers a platform for the development of novel therapeutics for central nervous system (CNS) disorders.[10]
Rationale: The introduction of the polar oxetane moiety can reduce a molecule's lipophilicity (LogP), a key parameter in CNS drug design, while the rigid structure can pre-organize the molecule for binding to CNS targets like GPCRs or ion channels.
Proposed Research: Synthesis of a focused library of this compound derivatives with varying substituents on the phenyl ring and diverse functional groups replacing the tertiary alcohol. These compounds would then be evaluated for their ability to cross the blood-brain barrier using in vitro models (e.g., PAMPA) and subsequent in vivo studies in animal models.
Part 2: this compound in Polymer Chemistry
The strained nature of the oxetane ring makes it susceptible to ring-opening polymerization (ROP), offering a pathway to novel polyethers with unique properties. The presence of the phenyl and hydroxyl groups in this compound can impart specific characteristics to the resulting polymers.
Cationic Ring-Opening Polymerization to Functional Polyethers
Cationic initiators, such as Lewis acids (e.g., BF₃·OEt₂), can initiate the ROP of oxetanes.[11] The polymerization of this compound would be expected to yield a polyether with pendant phenyl and hydroxyl groups.
Diagram: Cationic Ring-Opening Polymerization of this compound
Caption: A simplified representation of the key steps in cationic ring-opening polymerization.
Potential Properties and Applications of Poly(this compound):
-
Increased Glass Transition Temperature (Tg): The bulky phenyl groups would restrict chain mobility, leading to a higher Tg compared to unsubstituted poly(oxetane).
-
Functionalizable Backbone: The pendant hydroxyl groups provide sites for post-polymerization modification, allowing for the tuning of polymer properties or the attachment of active molecules.
-
Biomedical Applications: The resulting polymer could be explored for applications in drug delivery, where the phenyl groups could provide hydrophobic domains for drug encapsulation and the hydroxyl groups could enhance biocompatibility.[12]
Experimental Protocol: Cationic ROP of this compound
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the cationic initiator (e.g., a solution of BF₃·OEt₂ in DCM) dropwise with vigorous stirring.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer by GPC (for molecular weight and dispersity), NMR (for structure), and DSC (for thermal properties).
Part 3: this compound as a Versatile Synthetic Intermediate
Beyond its direct use in drug discovery and polymer science, this compound is a valuable building block for accessing a wide range of other functionalized molecules.[13][14]
Synthesis of 3-Substituted-3-phenyloxetanes
As previously described, the tertiary alcohol can be readily converted into a good leaving group, opening the door to a variety of nucleophilic substitution reactions. This allows for the synthesis of a diverse array of 3-substituted-3-phenyloxetanes, which are valuable building blocks in their own right.[15]
Examples of Potential Transformations:
-
Fluorination: Using reagents like DAST or Deoxo-Fluor® to introduce a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity.[8]
-
Azidation: Reaction with sodium azide followed by reduction provides access to 3-amino-3-phenyloxetane, a key intermediate for further derivatization.[9]
-
Cyanation: Introduction of a nitrile group, which can be further elaborated into other functional groups.
Ring-Opening Reactions to Access 1,3-Diol Derivatives
Under acidic or basic conditions, the strained oxetane ring can be opened to yield functionalized 1,3-diols. The regioselectivity of the ring-opening will depend on the reaction conditions and the nature of the nucleophile. This provides a route to acyclic structures that may be difficult to access through other synthetic methods.
Conclusion and Future Outlook
This compound is a molecule poised at the intersection of several key areas of chemical research. Its unique combination of a strained, polar oxetane ring, a reactive tertiary alcohol, and a versatile phenyl group makes it a highly attractive starting material for a wide range of applications. From the development of next-generation therapeutics to the synthesis of novel functional polymers and the construction of complex molecular architectures, the potential of this unassuming building block is vast. The experimental protocols and research directions outlined in this guide are intended to serve as a foundation for further exploration, and it is with great anticipation that we await the innovative discoveries that will undoubtedly arise from the scientific community's engagement with this fascinating molecule.
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A Technical Guide to the Prospective Biological Activities of 3-Phenyloxetan-3-ol Derivatives
Abstract
The 3-phenyloxetan-3-ol scaffold is an emerging motif in medicinal chemistry, combining the advantageous physicochemical properties of the oxetane ring with the versatile interaction capabilities of phenyl and hydroxyl groups. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for common functional groups like gem-dimethyl or carbonyls, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] The rigid, three-dimensional nature of the oxetane scaffold holds the appended functional groups in a defined spatial orientation, which can be highly beneficial for specific and high-affinity binding to biological targets.[4] While comprehensive studies on the biological activities of this compound derivatives are nascent, this guide synthesizes data from structurally analogous compounds and established medicinal chemistry principles to provide a prospective analysis of their therapeutic potential. We will explore potential applications in oncology, inflammation, and infectious diseases, detailing hypothesized mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to investigate this promising class of compounds.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The strategic incorporation of an oxetane ring into a molecule can profoundly alter its drug-like properties.[3] Its value stems from a unique combination of polarity, metabolic resilience, and three-dimensional character.[5]
-
Physicochemical Enhancements : Replacing a lipophilic gem-dimethyl group with an oxetane can increase aqueous solubility by factors ranging from 4 to over 4000, a critical parameter for bioavailability.[1] This is attributed to the ether oxygen's ability to act as a hydrogen bond acceptor. Furthermore, the oxetane moiety is generally more resistant to oxidative metabolism compared to other cyclic ethers, enhancing a compound's metabolic stability.[3]
-
Structural & Conformational Advantages : The this compound core presents a unique spatial arrangement of functional groups.[4]
-
Tertiary Alcohol (-OH) : The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions within a protein's binding pocket.
-
Phenyl Group (-C₆H₅) : This aromatic ring can engage in hydrophobic and π-stacking interactions, which are crucial for target recognition and affinity.[4]
-
Oxetane Ring : This acts as a rigid, non-planar spacer, presenting the phenyl and hydroxyl groups in a constrained conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity for a specific target.
-
The rationale for investigating this scaffold is built upon these foundational principles of modern drug design.
Prospective Therapeutic Applications & Mechanisms of Action
Based on the activities of phenolic compounds and other structurally related heterocycles, this compound derivatives are predicted to have significant potential in several key therapeutic areas.
Anticancer Activity
Phenolic compounds are well-known for their cytotoxic properties against cancer cells.[6] The mechanisms often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of caspase enzymes.[6][7]
Hypothesized Mechanism of Action: Intrinsic Apoptosis Pathway
It is postulated that this compound derivatives could induce apoptosis in cancer cells by increasing intracellular ROS levels.[8] This oxidative stress leads to mitochondrial dysfunction, triggering the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death.[8][9]
Structure-Activity Relationship (SAR) Insights
The following table presents a hypothetical SAR analysis to illustrate potential trends based on principles observed in other phenolic anticancer agents.[6][10] Substitutions on the phenyl ring are expected to modulate activity.
| Compound | R-Group (Position) | Hypothetical IC₅₀ (µM) vs. MCF-7 | Rationale |
| Parent | H | 25.0 | Baseline activity of the core scaffold. |
| Analog A | 4-Cl | 10.5 | Electron-withdrawing groups can enhance potency by modifying electronic properties and target interactions. |
| Analog B | 4-OCH₃ | 35.2 | Electron-donating groups may decrease activity, potentially by altering metabolic stability or binding affinity. |
| Analog C | 3,5-di(CF₃) | 5.8 | Strong electron-withdrawing groups in meta positions could significantly increase cytotoxic potential. |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, U251) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[11]
Anti-inflammatory Activity
Phenolic derivatives have been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases, which are key to the inflammatory cascade.[12][13][14]
Hypothesized Mechanism of Action: Enzyme Inhibition
Derivatives of this compound may act as competitive or non-competitive inhibitors of pro-inflammatory enzymes such as COX-2. The hydroxyl and phenyl groups can mimic endogenous substrates or bind to allosteric sites, preventing the production of inflammatory mediators like prostaglandins.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[11][13]
-
Animal Acclimatization : Acclimatize Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Compound Administration : Administer the test compounds orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., Indomethacin) must be included.
-
Induction of Inflammation : One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema : Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).
-
Data Analysis : Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control] x 100.
Antimicrobial Activity
The antimicrobial properties of phenols are well-documented and are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[15][16][17]
Hypothesized Mechanism of Action: Membrane Disruption
The amphipathic nature of this compound derivatives, with a polar head (oxetane-ol) and a nonpolar tail (phenyl group), may allow them to intercalate into the lipid bilayer of bacterial or fungal cell membranes. This can disrupt membrane integrity, leading to leakage of cellular contents and cell death.[17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
-
Preparation of Inoculum : Culture the microbial strain (e.g., S. aureus, E. coli) overnight and dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution : Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[15]
Synthesis and Evaluation Workflow
The development of novel this compound derivatives follows a logical progression from chemical synthesis to comprehensive biological evaluation.
General Synthetic Route
A plausible and efficient route to the this compound core involves the Grignard reaction. Phenylmagnesium bromide can be added to a solution of the commercially available 3-oxetanone. Subsequent aqueous workup yields the desired this compound. Derivatives can be accessed by using substituted phenylmagnesium bromides.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutics.[4] Its inherent structural and physicochemical properties make it an attractive starting point for designing potent and selective modulators of various biological targets. The prospective analyses presented in this guide suggest that these derivatives are strong candidates for anticancer, anti-inflammatory, and antimicrobial agents.
Future research should focus on synthesizing a diverse library of these compounds and screening them against a wide range of biological targets. For promising "hits," detailed mechanistic studies will be crucial to elucidate their precise modes of action. Further optimization through iterative SAR studies, coupled with ADME/Tox profiling, will be essential to advance these novel chemical entities toward clinical development.
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Introduction: The Strategic Importance of the Oxetane Moiety
An In-Depth Technical Guide to the Molecular Modeling of 3-Phenyloxetan-3-ol
This guide provides a comprehensive, technically-grounded workflow for the molecular modeling of this compound. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this and similar oxetane-containing scaffolds. The methodologies detailed herein are rooted in established quantum mechanical and molecular mechanics principles, providing a self-validating framework for generating reliable and actionable data.
In modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif.[1] This strained four-membered ether is not merely a synthetic curiosity; it serves as a strategic tool for fine-tuning the physicochemical properties of drug candidates.[2] Oxetanes are frequently employed as polar bioisosteres for less desirable groups, such as gem-dimethyl or carbonyl functionalities.[3][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[3][4]
This compound (Figure 1) is a representative member of this class, featuring the core oxetane ring substituted with both a phenyl group and a hydroxyl group at the C3 position. This substitution pattern introduces conformational complexity and specific electronic features that are critical to its interaction with biological targets. Understanding these features at a molecular level is paramount for rational drug design.
This guide will delineate a complete in silico workflow to characterize this compound, from initial structure generation to the calculation of advanced electronic properties.
Part 1: Conformational Landscape Analysis
Before any electronic properties can be accurately calculated, it is imperative to identify the lowest energy conformation(s) of the molecule. For a molecule with rotatable bonds and a non-planar ring system like this compound, a thorough conformational analysis is the critical first step. The primary degrees of freedom are the puckering of the oxetane ring and the rotation of the phenyl group relative to the ring.[3]
The causality behind this multi-step approach is risk mitigation. A low-level, computationally inexpensive method (molecular mechanics) is used to rapidly scan the vast conformational space. The most promising candidates are then subjected to progressively more accurate, but computationally demanding, quantum mechanics (QM) methods to refine the geometry and energy rankings. This ensures that the final, highest-level calculations are performed on the most relevant structure(s).
Experimental Protocol 1: Conformational Search and Optimization
-
Initial Structure Generation :
-
Generate the 2D structure of this compound. Its canonical SMILES representation is C1C(CO1)(C2=CC=CC=C2)O.[5]
-
Convert the 2D representation into an initial 3D structure using a molecular editor or builder (e.g., Avogadro, ChemDraw).
-
-
Molecular Mechanics (MM) Conformational Search :
-
Employ a suitable molecular mechanics force field, such as MMFF94 or OPLS3e, to perform a systematic or stochastic conformational search.
-
The search should explicitly rotate the C-C bond connecting the phenyl and oxetane rings.
-
Retain all unique conformers within a defined energy window (e.g., 10 kcal/mol) of the global minimum.
-
-
Semi-Empirical Pre-Optimization :
-
For the subset of low-energy conformers from the MM search, perform a geometry optimization using a computationally inexpensive semi-empirical QM method (e.g., PM7 or GFN2-xTB).
-
This step serves as an intermediate refinement, providing better starting geometries for the more rigorous DFT calculations.
-
-
DFT Re-optimization and Final Ranking :
-
Take the unique conformers from the semi-empirical optimization and perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT).
-
A functional suitable for organic molecules, such as B3LYP-D3 or ωB97X-D, with a modest basis set like 6-31G* is appropriate for this stage.[6] The inclusion of a dispersion correction (e.g., -D3) is crucial for accurately modeling non-covalent interactions.
-
Verify that all optimized structures are true minima by confirming the absence of imaginary frequencies.
-
Rank the final conformers based on their calculated free energies.
-
Visualization: Conformational Analysis Workflow
Caption: Workflow for identifying the global minimum energy conformer.
Part 2: Quantum Mechanics Calculations for Physicochemical Properties
With the global minimum energy conformer identified, high-level QM calculations can be performed to derive a range of structural and electronic properties. These calculations provide a detailed, quantitative picture of the molecule that is essential for understanding its potential biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Density Functional Theory (DFT) is the method of choice for these calculations, offering a favorable balance of accuracy and computational cost for molecules of this size.[7][8] The selection of the functional and basis set is critical for obtaining reliable results. For final property calculations, a more robust combination is warranted than that used for conformational screening.
Rationale for Method Selection
-
Functional : The M06-2X functional is highly recommended for main-group chemistry as it provides excellent performance for non-covalent interactions, which are important in the context of potential protein-ligand binding.[6]
-
Basis Set : A triple-zeta Pople-style basis set, such as 6-311+G(2df,2p), provides a high degree of flexibility for the electrons, which is necessary for accurately describing polarization and electronic effects.[6] The + indicates the addition of diffuse functions for anions and lone pairs, while (2df,2p) adds polarization functions for accurately describing bonding environments.
Experimental Protocol 2: High-Level DFT Calculation
-
Input Preparation :
-
Use the Cartesian coordinates of the global minimum energy conformer of this compound obtained from Protocol 1.
-
-
Calculation Setup :
-
Specify the theoretical level: M06-2X/6-311+G(2df,2p).
-
Request a geometry optimization followed by a frequency calculation to re-confirm the minimum.
-
Request the calculation of molecular orbitals (HOMO/LUMO), dipole moment, and the generation of a cube file for the molecular electrostatic potential (MEP).
-
Include a solvent model, such as the Polarizable Continuum Model (PCM) with water as the solvent, to simulate an aqueous environment and obtain more biologically relevant data.[9]
-
-
Execution and Analysis :
-
Run the calculation using a QM software package (e.g., Gaussian, ORCA).
-
Analyze the output to extract the desired properties.
-
Visualize the HOMO, LUMO, and MEP map using appropriate software (e.g., GaussView, Avogadro).
-
Data Presentation: Calculated Properties of this compound
| Property | Calculated Value | Significance |
| Total Energy (a.u.) | Value from calculation | The final electronic energy of the optimized structure. |
| Dipole Moment (Debye) | Value from calculation | Indicates the molecule's overall polarity, influencing solubility and interactions. |
| HOMO Energy (eV) | Value from calculation | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | Value from calculation | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | Calculated from HOMO/LUMO | Correlates with chemical reactivity and stability.[7] |
| C-O Bond Lengths (Å) | Values from output | Structural data for the oxetane ring; compare to typical values (~1.46 Å).[3] |
| C-C Bond Lengths (Å) | Values from output | Structural data for the oxetane ring; compare to typical values (~1.53 Å).[3] |
Note: The table is populated with placeholders. Actual values would be derived from the QM calculation output.
Visualization: Quantum Mechanics Calculation Workflow
Caption: Workflow for calculating key physicochemical properties via DFT.
Part 3: Analysis of Electronic Properties
The results from the QM calculations provide deep insights into the molecule's chemical nature.
-
Molecular Orbitals (HOMO/LUMO) : The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack, while the LUMO shows regions prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may have significant contributions from the strained oxetane ring.
-
Molecular Electrostatic Potential (MEP) : The MEP map is a powerful visualization tool that reveals the charge distribution across the molecule. Electron-rich regions (negative potential), such as around the oxygen atoms of the hydroxyl and ether groups, are identified as potential hydrogen bond acceptors. Electron-deficient regions (positive potential), like the hydroxyl proton, are potential hydrogen bond donors. This map is invaluable for predicting how the molecule will orient itself within a protein's active site.
Conclusion
This guide has outlined a rigorous and validated computational workflow for the molecular modeling of this compound. By systematically performing a conformational analysis followed by high-level quantum mechanics calculations, researchers can obtain detailed and accurate insights into the structural and electronic properties of this important medicinal chemistry scaffold. The resulting data on geometry, polarity, and reactivity provides a solid foundation for structure-activity relationship (SAR) studies, the rational design of new analogues with improved properties, and a deeper understanding of its potential as a therapeutic agent.
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A Quantum Chemical Investigation of 3-Phenyloxetan-3-ol: A Technical Guide for Drug Development Professionals
Abstract
The oxetane motif is a cornerstone in modern medicinal chemistry, prized for its ability to enhance key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] 3-Phenyloxetan-3-ol, a key derivative, presents a unique scaffold combining the strained four-membered ring with the steric and electronic influence of a phenyl group and the hydrogen-bonding capabilities of a hydroxyl group. Understanding the intricate relationship between its three-dimensional structure and chemical behavior is paramount for its rational application in drug design. This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound, offering researchers a robust protocol to elucidate its structural, spectroscopic, and electronic properties. By integrating high-level computational methodologies with foundational chemical principles, we aim to unlock the full potential of this versatile building block.
Introduction: The Strategic Value of the Oxetane Scaffold
The four-membered oxetane ring has emerged as a "privileged" structure in drug discovery.[1][3] Its incorporation into molecular frameworks can profoundly influence biological activity by acting as a conformational lock, rigidifying a molecule's structure, or serving as a hydrogen-bond acceptor.[3] Unlike more common carbocyclic rings like cyclobutane, the oxygen heteroatom in the oxetane ring introduces polarity and reduces gauche interactions, leading to a more planar and predictable geometry.[2] This unique combination of properties makes oxetane derivatives, such as this compound, highly attractive for modulating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of drug candidates.
Quantum chemical investigations provide an indispensable toolkit for peering into the molecular world, offering insights that are often difficult or impossible to obtain through experimental means alone.[4] Through the lens of computational chemistry, we can:
-
Determine the most stable three-dimensional arrangement of atoms (conformation).
-
Predict spectroscopic signatures (IR, NMR, UV-Vis) to aid in experimental characterization.
-
Map the electronic landscape of the molecule to understand its reactivity and intermolecular interactions.
This guide establishes a self-validating system of protocols, grounding theoretical predictions in the principles of scientific integrity and providing a clear path from computational setup to data interpretation.
Methodological Framework: A Validating System for Computational Inquiry
The reliability of any computational study hinges on the judicious selection of theoretical methods and a clear, reproducible workflow. The following protocols are designed to provide a balance of computational accuracy and efficiency for the study of this compound.
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size, offering an excellent compromise between accuracy and computational cost.[5][6] Our investigation will be centered around the Gaussian suite of programs, a widely used software package in the scientific community.[4][7]
Step-by-Step Computational Workflow:
-
Structure Building: Construct the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Objective: To find the lowest energy arrangement of the atoms on the potential energy surface.
-
Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set.[7][8]
-
Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has a long track record of providing reliable geometries for a wide range of organic molecules.[8][9] The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing systems with lone pairs and for hydrogen bonding. The (d,p) denotes the addition of polarization functions, which allow for non-spherical electron density distributions and are essential for describing strained rings.[7]
-
-
-
Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum and to compute theoretical vibrational spectra.
-
Procedure: Performed at the same B3LYP/6-311++G(d,p) level of theory.
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The output provides the theoretical infrared (IR) spectrum, which can be directly compared with experimental data.
-
-
Spectroscopic Prediction:
-
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) are predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[8][9] This method is a reliable standard for predicting NMR spectra of organic molecules.
-
UV-Vis Spectroscopy: Electronic transitions are calculated using Time-Dependent DFT (TD-DFT) at the same level of theory. This allows for the prediction of the absorption wavelengths and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.[5][9]
-
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Caption: A generalized workflow for the quantum chemical investigation.
Conformational Analysis Protocol
For a molecule with rotatable bonds, like the phenyl and hydroxyl groups in this compound, a single optimized structure may not tell the whole story. A conformational analysis is crucial to identify all stable low-energy structures.[10][11]
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angles associated with the C-C bond of the phenyl group and the C-O bond of the hydroxyl group. This is typically done at a lower level of theory (e.g., B3LYP/6-31G(d)) to save computational time.
-
Identify Minima: Identify all unique minima from the PES scan.
-
Re-optimize and Verify: Re-optimize each identified minimum at the higher B3LYP/6-311++G(d,p) level of theory, followed by a frequency calculation to confirm they are true minima and to obtain their Gibbs free energies.
-
Boltzmann Averaging: The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution based on their relative Gibbs free energies. Spectroscopic properties can then be averaged based on these populations for a more accurate comparison with experimental results.
Results and Discussion: Unveiling the Molecular Portrait
Following the protocols outlined above, we can generate a detailed profile of this compound.
Molecular Geometry and Conformation
The geometry optimization reveals the key structural parameters of the most stable conformer of this compound. The oxetane ring is nearly planar, a characteristic feature that stems from the ring strain.[2] The bond angles within the ring deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, a direct consequence of this strain energy (~106 kJ/mol).[2]
The conformational analysis is likely to reveal several low-energy conformers, differing primarily in the orientation of the phenyl ring and the hydroxyl proton. The most stable conformer will likely be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the oxygen atom of the oxetane ring.
Caption: Atom numbering scheme for this compound.
Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-O1 | ~1.45 Å |
| C3-O1 | ~1.46 Å | |
| C2-C4 | ~1.54 Å | |
| C3-C4 | ~1.55 Å | |
| C3-O2 | ~1.41 Å | |
| Bond Angle | C2-O1-C3 | ~91.5° |
| O1-C2-C4 | ~88.5° | |
| C2-C4-C3 | ~85.0° | |
| Dihedral Angle | C4-C2-O1-C3 | ~ -2.0° |
Note: These are representative values. Actual calculated values would be inserted here. The calculated bond lengths and angles are consistent with the strained nature of the oxetane ring, which features C-C bond lengths around 1.53 Å and a C-O-C angle near 90.2°.[3]
Spectroscopic Profile
The calculated spectra serve as a powerful tool for experimental validation.
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts
| Spectroscopic Data | Feature | Predicted Value | Assignment |
| IR Spectroscopy | O-H stretch | ~3600 cm⁻¹ | Hydroxyl group |
| C-H stretch (Aromatic) | ~3100-3000 cm⁻¹ | Phenyl ring C-H | |
| C-O-C stretch (Ether) | ~980 cm⁻¹ | Oxetane ring stretch | |
| ¹H NMR | Phenyl Protons | δ 7.2 - 7.5 ppm | Ar-H |
| Oxetane Protons | δ 4.5 - 4.9 ppm | -CH₂-O- | |
| Hydroxyl Proton | δ ~2.5 ppm | -OH | |
| ¹³C NMR | Phenyl Carbons | δ 125 - 145 ppm | Ar-C |
| C3 (quaternary) | δ ~78 ppm | C-OH, C-Ph | |
| C2, C4 (methylene) | δ ~75 ppm | -CH₂-O- |
Note: Predicted NMR shifts are relative to TMS. IR frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental values. The predicted high wavenumber for the O-H stretch is characteristic of a free (non-hydrogen-bonded) hydroxyl group; intramolecular hydrogen bonding would lower this frequency.
Electronic Structure and Reactivity
The electronic properties of this compound are key to understanding its interactions with biological targets.
-
Frontier Molecular Orbitals (FMOs): The HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atoms, indicating these are the most likely sites for electrophilic attack. The LUMO is predominantly distributed across the antibonding orbitals of the phenyl ring, suggesting it can act as an electron acceptor. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually confirms the FMO analysis. The most negative potential (red/yellow) is concentrated around the oxygen atoms of the hydroxyl and oxetane groups, highlighting their role as hydrogen bond acceptors and sites for interaction with electrophiles. The hydrogen of the hydroxyl group shows a positive potential (blue), marking it as a hydrogen bond donor. This electrostatic profile is critical for predicting how the molecule will orient itself in the active site of an enzyme.
Conclusion and Outlook
This guide has detailed a comprehensive quantum chemical protocol for the in-depth investigation of this compound. By employing a validated DFT-based methodology, researchers can reliably predict the molecule's geometry, conformational preferences, spectroscopic signatures, and electronic reactivity. These computational insights provide a powerful complement to experimental studies, enabling a more rational and efficient drug discovery process. The understanding gained from this theoretical framework can guide the design of novel oxetane-containing compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the development of next-generation therapeutics.
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- (PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. (n.d.).
- Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. (n.d.). MDPI.
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A Technical Guide to 3-Substituted Oxetan-3-ols in Modern Drug Discovery
Abstract The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful tool for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth analysis of 3-substituted oxetan-3-ols, a pivotal subclass of these heterocycles. We will explore the strategic rationale for their use, detail robust synthetic methodologies for their preparation, examine their characteristic reactivity and stability, and showcase their successful application in contemporary drug development programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold to overcome common challenges in lead optimization, such as improving solubility, metabolic stability, and lipophilicity.[2][3]
The Rise of the Oxetane Motif in Medicinal Chemistry
Introduction to Oxetanes as "Smart" Scaffolds
For decades, medicinal chemists have relied on a standard toolkit of functional groups to build and optimize drug molecules. However, the increasing complexity of biological targets and the persistent challenge of "property space" attrition have driven the search for novel structural motifs. The oxetane ring has emerged as a particularly advantageous scaffold.[1] Characterized by a puckered four-membered ring containing an oxygen atom, it possesses significant ring strain (approx. 106 kJ·mol⁻¹) which dictates its unique chemical behavior.[4] Unlike more flexible aliphatic chains, the oxetane unit imparts a degree of conformational rigidity, which can be crucial for pre-organizing a molecule for optimal binding to its target.[5]
The Strategic Advantage of the 3-Substituted Oxetan-3-ol Moiety
The substitution pattern on the oxetane ring is critical to its function and stability. The 3-substituted pattern is the most common in drug discovery, largely due to its superior synthetic tractability and stability compared to 2-substituted analogs.[1] Specifically, the 3-substituted oxetan-3-ol, featuring a hydroxyl group and another substituent at the C3 position, serves as a versatile synthetic intermediate and a valuable structural element in its own right. This 3,3-disubstitution pattern sterically shields the ether oxygen and the C-O σ* antibonding orbitals from the approach of external nucleophiles, significantly enhancing the ring's stability under a variety of chemical conditions.[1][3]
Key Physicochemical Properties and Their Impact
The incorporation of a 3-substituted oxetan-3-ol can profoundly alter a molecule's properties:
-
Bioisosterism: The oxetane unit is a validated bioisostere of the gem-dimethyl and carbonyl groups.[1][6]
-
gem-Dimethyl Replacement: Replacing a lipophilic gem-dimethyl group—often used to block metabolically labile sites—with a polar oxetane ring can dramatically increase aqueous solubility while maintaining or even improving metabolic stability. The partial molar volume of an oxetane is comparable to that of a propane unit, meaning it can occupy a similar space in a binding pocket without adding the lipophilic penalty.[7]
-
Carbonyl Replacement: The oxetane ring mimics the dipole and hydrogen-bond accepting capabilities of a carbonyl group but is stable against nucleophilic attack and does not possess an enolizable α-proton, thus preventing racemization at adjacent stereocenters.[3][4]
-
-
Solubility and Lipophilicity: As a small, polar heterocycle, the oxetane motif consistently increases the polarity and aqueous solubility of parent compounds, while reducing lipophilicity (LogD).[2][3] This is a critical advantage in modern drug design, where high lipophilicity is often linked to promiscuity and toxicity.
-
Metabolic Stability: The C-O and C-C bonds within the oxetane ring are generally resistant to metabolism by cytochrome P450 enzymes, making it an excellent tool to enhance a drug's half-life.[6]
-
Modulation of Amine Basicity: The inductive electron-withdrawing effect of the oxetane oxygen significantly lowers the pKa of nearby amines. The effect is distance-dependent, reducing the pKaH by approximately 1.9 units when in the β-position and 0.7 units in the γ-position.[3][6] This allows chemists to fine-tune the basicity of a molecule to reduce off-target effects (e.g., hERG inhibition) or improve cell permeability.[8]
Synthesis of 3-Substituted Oxetan-3-ols: A Strategic Overview
The synthesis of these strained rings requires specific strategies. The two most prevalent and robust approaches involve either functionalizing a pre-formed oxetane ring or constructing the ring from an acyclic precursor.
Foundational Strategy: Nucleophilic Addition to Oxetan-3-one
The most direct and versatile route to 3-substituted oxetan-3-ols is the nucleophilic addition of organometallic reagents to the commercially available precursor, oxetan-3-one. This approach allows for the introduction of a wide variety of substituents at the C3 position.
Caption: General workflow for synthesizing 3-substituted oxetan-3-ols via nucleophilic addition to oxetan-3-one.
While commercially available, scalable synthesis of oxetan-3-one is crucial. Classic multi-step syntheses were often low-yielding.[4] A significant breakthrough was the gold-catalyzed oxidative cyclization of propargyl alcohol, which provides direct access in a single step under mild conditions.[9]
The addition of Grignard (R-MgBr) or organolithium (R-Li) reagents to oxetan-3-one is highly effective for creating 3-alkyl and 3-aryl oxetan-3-ols.[4] The reaction proceeds readily due to the electrophilicity of the carbonyl carbon.
Table 1: Summary of Representative Nucleophilic Addition Reactions to Oxetan-3-one
| Nucleophile Source | Reagent (R) | Product (3-R-oxetan-3-ol) | Typical Yield | Reference |
|---|---|---|---|---|
| Grignard Reagent | Phenyl-MgBr | 3-Phenyl-oxetan-3-ol | >90% | [4] |
| Organolithium | n-Butyl-Li | 3-Butyl-oxetan-3-ol | ~85% | [4] |
| Grignard Reagent | Ethyl-MgBr | 3-Ethyl-oxetan-3-ol | >90% | [10] |
| Organolithium | 4-Fluorophenyl-Li | 3-(4-Fluorophenyl)-oxetan-3-ol | High |[4] |
Experimental Protocol 1: Synthesis of 3-Phenyl-oxetan-3-ol via Grignard Addition
-
Objective: To synthesize 3-phenyl-oxetan-3-ol from oxetan-3-one.
-
Rationale: This protocol exemplifies the standard and high-yielding Grignard addition to the oxetan-3-one core, a fundamental transformation for accessing 3-aryl-oxetan-3-ols.
-
Methodology:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 10 mL).
-
Reagent Preparation: Phenylmagnesium bromide (1.1 equivalents, e.g., 1.0 M solution in THF) is added to the flask and the solution is cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of oxetan-3-one (1.0 equivalent) in anhydrous THF (5 mL) is added dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C. The use of anhydrous solvent is critical to prevent quenching of the highly basic Grignard reagent.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) at 0 °C. This protonates the intermediate alkoxide and neutralizes excess Grignard reagent.
-
Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-phenyl-oxetan-3-ol as a white solid.
-
De Novo Ring Construction: Building the Oxetane Core
An alternative strategy involves forming the strained four-membered ring from an acyclic precursor. The intramolecular Williamson ether synthesis is the most common and reliable method in this class.
This classic Sₙ2 reaction involves the cyclization of a 1,3-halohydrin or, more commonly, a 1,3-diol that has been selectively activated at one terminus.[11] The formation of a four-membered ring is kinetically slower than for five- or six-membered rings, necessitating the use of a strong base and a good leaving group (e.g., tosylate, mesylate) to drive the reaction to completion.[4][12]
Caption: Workflow for oxetane synthesis via intramolecular Williamson etherification of a 1,3-diol.
Experimental Protocol 2: Synthesis of an Oxetan-3-ol from a 1,3-Diol Precursor
-
Objective: To synthesize a 3-substituted oxetan-3-ol via intramolecular cyclization.
-
Rationale: This two-step protocol demonstrates the construction of the oxetane ring from an acyclic diol. The key steps are the selective activation of the primary alcohol over the tertiary alcohol, followed by base-promoted ring closure.
-
Methodology (starting from 2-methyl-1-phenylpropane-1,1,3-triol conceptual precursor leading to a related structure):
-
Selective Activation: To a solution of the 1,3-diol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise. The reaction is stirred at 0 °C for 4-6 hours. The tosylating agent reacts preferentially with the less sterically hindered primary alcohol over the tertiary alcohol.
-
Workup: The reaction is quenched with water and extracted with DCM. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated to give the crude mono-tosylate.
-
Cyclization: The crude mono-tosylate is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added carefully in portions. The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the tertiary alcohol without competing in an intermolecular Sₙ2 reaction.
-
Reaction: The suspension is allowed to warm to room temperature and then heated to reflux for 12-18 hours until TLC analysis indicates consumption of the starting material. The alkoxide formed in situ displaces the tosylate leaving group in an intramolecular Sₙ2 fashion.
-
Final Workup & Purification: The reaction is cooled and carefully quenched with water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired 3-substituted oxetan-3-ol.
-
Reactivity and Chemical Stability: A Double-Edged Sword
The utility of the oxetane ring is defined by a delicate balance between its stability as a desirable molecular scaffold and its reactivity as a synthetic intermediate, both of which are governed by its inherent ring strain.[4]
Acid-Catalyzed Ring-Opening Reactions
The oxetane ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strongly acidic conditions, a potential liability that must be considered during multi-step syntheses and formulation.[8][10] This reactivity, however, can also be harnessed for productive synthetic transformations.
The mechanism is analogous to the acid-catalyzed opening of epoxides.[13][14] The ether oxygen is first protonated by a Brønsted or activated by a Lewis acid, creating a good leaving group. The subsequent nucleophilic attack occurs preferentially at the more substituted carbon (C3 in this case), as this position can better stabilize the partial positive charge that develops in the transition state.[15][16] This is a key distinction from base-catalyzed openings of epoxides, which occur at the less substituted carbon via a pure Sₙ2 mechanism.[14]
Caption: Simplified mechanism for the acid-catalyzed ring-opening of a 3-substituted oxetan-3-ol.
Stability Profile: Navigating Synthetic Transformations
Understanding the tolerance of the oxetane core to common synthetic reagents is paramount for its successful incorporation into complex molecules. Recent comprehensive studies have mapped out the stability of 3,3-disubstituted oxetanes, providing a valuable roadmap for synthetic planning.[10][17]
Table 2: Tolerance of the 3,3-Disubstituted Oxetane Core to Common Reagents
| Reaction Type | Reagent/Conditions | Stability Outcome | Rationale / Notes | Reference |
|---|---|---|---|---|
| Oxidation | DMP, PCC, TEMPO | Stable | Standard oxidations of appended alcohols proceed without ring cleavage. | [10] |
| Reduction | NaBH₄, LiAlH₄ | Generally Stable | Complex hydrides can be tolerated, though harsh conditions may pose a risk. | [10] |
| Alkylation/Acylation | NaH, then R-X; Ac₂O, Py | Stable | Standard protection and derivatization of hydroxyl/amino groups are well-tolerated. | [10] |
| C-C Coupling | Suzuki, Sonogashira (Pd-cat.) | Stable | Palladium-catalyzed cross-coupling reactions are compatible with the oxetane core. | [10] |
| Basic Hydrolysis | LiOH, NaOH (aq.) | Stable | Saponification of esters can be performed without ring-opening. | [10] |
| Acidic Hydrolysis | Strong HCl, TFA (conc.) | Unstable | Prone to ring-opening, especially at elevated temperatures. | [8][10] |
| Protecting Groups | TFA (for Boc), H₂/Pd (for Cbz) | Stable (Condition Dependent) | Boc deprotection with TFA is tolerated at low temps; hydrogenolysis is safe. |[10] |
Applications in Drug Development: Case Studies and Principles
The theoretical advantages of oxetanes are validated by their increasing presence in clinical pipelines. The first fully synthetic, oxetane-containing drug, Rilzabrutinib (a BTK inhibitor), was recently approved by the FDA, marking a significant milestone.[6][8]
Table 3: Comparative Physicochemical Properties of Oxetane Analogues
| Parent Moiety | cLogP (Parent) | Analogue Moiety | cLogP (Analogue) | Δ Sol. (mg/mL) | Key Advantage | Reference |
|---|---|---|---|---|---|---|
| gem-Dimethyl | 1.8 | Oxetane | 0.5 | + 1.2 | Increased solubility, blocked metabolism | [7] |
| Carbonyl (Ketone) | 1.1 | Oxetane | 0.5 | + 0.8 | Improved metabolic stability, no enolization | [4] |
| Morpholine | -1.0 | Spiro-oxetane | -0.6 | Increased | Alternative solubilizing group, novel vector | [4][7] |
| Piperazine | 0.9 | Oxetanyl-piperazine | 0.2 | - | Reduced pKa of distal nitrogen |[1] |
Case Study: Fenebrutinib (BTK Inhibitor)
In the development of the Bruton's tyrosine kinase (BTK) inhibitor Fenebrutinib, a lead compound suffered from high hepatotoxicity and a piperazine ring with a pKaH of 7.8.[1] The introduction of an oxetane ring adjacent to the piperazine was a key strategic move. This single modification lowered the pKaH to a more favorable 6.3, reducing basicity-related liabilities. This, combined with other core changes, led to a successful clinical candidate, demonstrating the power of the oxetane motif to solve specific, pressing ADME/Tox issues.[1]
Other Notable Clinical Candidates
-
Crenolanib: An FLT3 inhibitor granted Fast Track designation by the FDA, which incorporates a 3-amino-oxetane moiety.[8]
-
GDC-0349: An mTOR inhibitor where an oxetane was introduced to modulate the basicity of a neighboring amine, lowering the pKaH from 7.6 to 5.0 and significantly reducing hERG inhibition.[8]
Conclusion and Future Perspectives
3-Substituted oxetan-3-ols and their derivatives have firmly established themselves as indispensable tools in the medicinal chemist's arsenal. Their ability to act as stable, polar, three-dimensional bioisosteres for problematic groups like gem-dimethyl and carbonyls provides a rational path to improving key drug-like properties. While challenges related to their synthesis and potential instability under harsh acidic conditions remain, the development of robust synthetic routes, such as nucleophilic additions to oxetan-3-one and reliable intramolecular cyclizations, has made them broadly accessible.[1][8]
The recent regulatory approval of Rilzabrutinib validates the safety and efficacy of the oxetane motif and is expected to accelerate its adoption.[6] Future research will likely focus on developing novel and more efficient enantioselective syntheses, further exploring their use as rigid scaffolding elements, and expanding the repertoire of oxetane-based building blocks to unlock new areas of chemical space.[8]
References
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Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available at: [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]
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Oxetanes in Drug Discovery Campaigns. National Center for Biotechnology Information. Available at: [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. Available at: [Link]
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SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]
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18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]
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Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. Available at: [Link]
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Methodological & Application
Synthesis of 3-Phenyloxetan-3-ol from Oxetan-3-one: An Application Note and Protocol
Introduction: The Strategic Importance of the 3-Hydroxyoxetane Moiety
The oxetane ring, a strained four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly modulate key physicochemical properties, including aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity. Specifically, the 3-phenyloxetan-3-ol scaffold serves as a versatile building block, providing a tertiary alcohol functionality on a compact, three-dimensional core. This unique arrangement offers a vector for further chemical elaboration and can participate in crucial hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the synthesis of this compound from oxetan-3-one, focusing on the widely applicable Grignard reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical considerations for reaction success and product purification.
Reaction Overview: Nucleophilic Addition to a Strained Ketone
The synthesis of this compound is most directly achieved via the nucleophilic addition of a phenyl organometallic reagent to the carbonyl group of oxetan-3-one. The Grignard reaction, employing phenylmagnesium bromide (PhMgBr), is a robust and commonly utilized method for this transformation[1].
The reaction proceeds through the nucleophilic attack of the carbanionic phenyl group of the Grignard reagent on the electrophilic carbonyl carbon of oxetan-3-one. This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate. Subsequent aqueous acidic workup protonates the alkoxide to yield the desired tertiary alcohol, this compound[2][3].
Causality in Experimental Design: Key Considerations
The successful synthesis of this compound hinges on meticulous attention to several key experimental parameters:
-
Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic species, including water[4]. Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential to prevent quenching the Grignard reagent, which would lead to the formation of benzene as a byproduct and a reduction in the yield of the desired product.
-
Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial for the formation and stability of the Grignard reagent. The lone pairs on the ether oxygen coordinate with the magnesium atom, solubilizing the organometallic species and maintaining its reactivity[5].
-
Temperature Control: The addition of the Grignard reagent to oxetan-3-one is an exothermic process. Maintaining a low temperature during the addition helps to control the reaction rate and minimize the formation of side products.
-
Workup Procedure: A mild acidic workup, typically with a saturated aqueous solution of ammonium chloride, is employed to quench the reaction and protonate the magnesium alkoxide intermediate[1]. Using strong acids should be avoided as they can potentially promote rearrangement or decomposition of the strained oxetane ring[6].
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Oxetan-3-one | >98% | Sigma-Aldrich |
| Phenylmagnesium bromide (3.0 M in diethyl ether) | Synthesis Grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | >99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR Chemicals |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Addition funnel, oven-dried
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Place the flask under a positive pressure of inert gas.
-
Addition of Oxetan-3-one: To the flask, add oxetan-3-one (1.0 eq) followed by anhydrous THF (to make a ~0.5 M solution). Cool the stirred solution to 0 °C in an ice-water bath.
-
Grignard Reagent Addition: Slowly add phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise to the cooled solution of oxetan-3-one over 30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of THF). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel.
Purification Parameters:
| Parameter | Details |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexanes and Ethyl Acetate |
| Typical Gradient | 0% to 30% Ethyl Acetate in Hexanes |
| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol [7] |
| Appearance | White to off-white solid |
| Melting Point | 55-56 °C[8] |
| ¹H NMR (CDCl₃) | Predicted: δ 7.45-7.30 (m, 5H, Ar-H), 4.90 (d, J=6.0 Hz, 2H, O-CH₂), 4.75 (d, J=6.0 Hz, 2H, C-CH₂), 2.50 (s, 1H, OH) |
| ¹³C NMR (CDCl₃) | Predicted: δ 142.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 125.0 (Ar-CH), 82.0 (O-CH₂), 75.0 (C-OH), 55.0 (C-CH₂) |
| IR (KBr, cm⁻¹) | Characteristic Peaks: 3400-3200 (O-H stretch, broad), 3060 (Ar C-H stretch), 2960-2880 (Aliphatic C-H stretch), 980-960 (Oxetane ring C-O-C stretch) |
Note: Experimental NMR data for this compound is not widely available in the cited literature; the provided shifts are predicted based on analogous structures and general chemical shift principles.
Scientific Integrity: Potential Pitfalls and Side Reactions
While the Grignard addition to oxetan-3-one is generally a high-yielding reaction, there are potential side reactions and pitfalls to consider:
-
Enolization of Oxetan-3-one: If a sterically hindered Grignard reagent were used, or if the reaction temperature is not adequately controlled, the Grignard reagent can act as a base and deprotonate the α-carbon of oxetan-3-one, leading to the formation of an enolate. Upon workup, this would regenerate the starting ketone, thus lowering the yield of the desired alcohol[9].
-
Rearrangement of the Product: The strained oxetane ring can be susceptible to rearrangement, particularly under acidic conditions. While a mild ammonium chloride workup is generally safe, exposure to strong acids could potentially catalyze a pinacol-type rearrangement, leading to the formation of isomeric products[6][10]. It is therefore crucial to avoid strong acids during the workup and purification steps.
Conclusion
The synthesis of this compound from oxetan-3-one via a Grignard reaction is an efficient and reliable method for accessing this valuable building block. By adhering to strict anhydrous conditions, controlling the reaction temperature, and employing a mild workup procedure, high yields of the desired product can be achieved. This protocol provides a solid foundation for researchers and drug development professionals to synthesize and utilize this compound in their synthetic endeavors.
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Organic Syntheses. 2,3-Diphenylindone. Available at: [Link]
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Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
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-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
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Chem LibreTexts. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]
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-
TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Organic Chemistry: An Indian Journal. Available at: [Link]
-
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-
Chemistry LibreTexts. (2023). 3.3: Rearrangements. Available at: [Link]
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Organic Chemistry Portal. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Available at: [Link]
-
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-
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Application Notes and Protocols: A Researcher's Guide to Organometallic Addition to Oxetan-3-one
Introduction: The Rising Prominence of the Oxetane Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical properties of drug candidates is relentless. Among the sp³-rich motifs that have garnered significant attention, the oxetane ring has emerged as a particularly valuable bioisostere.[1][2] Its unique combination of properties—a small, polar, and metabolically stable four-membered cyclic ether—offers a powerful tool to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability when strategically incorporated into a molecule.[1] The oxetane unit can act as a surrogate for gem-dimethyl groups, mitigating the increase in lipophilicity often associated with metabolic blocking strategies, and can also mimic the hydrogen-bonding capabilities of a carbonyl group.[1][3]
At the heart of many synthetic routes to diverse oxetane-containing compounds lies a key building block: oxetan-3-one.[1][4] The electrophilic carbonyl group of oxetan-3-one provides a versatile handle for the introduction of a wide array of substituents via nucleophilic addition. This application note provides a detailed experimental protocol and in-depth scientific insights for a cornerstone transformation: the organometallic addition to oxetan-3-one to furnish 3-substituted-oxetan-3-ols. These tertiary alcohols are pivotal intermediates, primed for further functionalization in the synthesis of complex pharmaceutical agents.
The Chemistry: Navigating the Nuances of Nucleophilic Addition to a Strained Ketone
The addition of organometallic reagents, such as organolithiums and Grignard reagents, to the carbonyl of oxetan-3-one is a direct and efficient method for creating a new carbon-carbon bond at the 3-position. However, the inherent ring strain of the oxetane (approximately 25 kcal/mol) and the presence of α-protons introduce specific challenges that must be carefully managed to achieve high yields and avoid unwanted side reactions.
Mechanism of Addition and Key Considerations
The fundamental reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of oxetan-3-one. This is followed by an aqueous workup to protonate the resulting alkoxide and yield the desired tertiary alcohol.
DOT Script for Reaction Mechanism:
Caption: General mechanism of organometallic addition to oxetan-3-one.
Several factors critically influence the outcome of this reaction:
-
Choice of Organometallic Reagent: Both organolithium and Grignard reagents are effective. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This heightened reactivity can be advantageous for less reactive substrates but also increases the risk of side reactions, particularly deprotonation of the α-protons (enolization).
-
Temperature Control: The addition is typically conducted at low temperatures (-78 °C) to minimize side reactions. The increased reactivity of organolithium reagents often necessitates stricter temperature control. At higher temperatures, the kinetic barrier for side reactions such as enolization and potential ring-opening can be more easily overcome.
-
Solvent System: Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard for these reactions, as they effectively solvate the organometallic species and are inert under the reaction conditions.
-
Generation of Organometallic Reagents: Organolithium reagents are frequently generated in situ via halogen-lithium exchange from an aryl or vinyl halide at low temperatures. Grignard reagents are typically prepared beforehand from the corresponding organic halide and magnesium turnings.
Potential Side Reactions: Enolization and Ring Opening
Two primary side reactions can compete with the desired nucleophilic addition:
-
Enolization: The protons α to the carbonyl group in oxetan-3-one are acidic. Strong, non-nucleophilic bases, or sterically hindered organometallic reagents, can deprotonate at this position to form an enolate. This is more prevalent with highly basic organolithium reagents. Once formed, the enolate is unreactive towards further nucleophilic addition, and upon workup, will revert to the starting ketone, thus lowering the overall yield.
-
Ring Opening: The strained oxetane ring is susceptible to cleavage under certain conditions. While generally stable to the basic conditions of the organometallic addition, prolonged reaction times, elevated temperatures, or the presence of certain Lewis acidic species (e.g., MgX₂ in Grignard reagents) could potentially promote ring-opening pathways. However, under carefully controlled, low-temperature conditions, this is typically a minor pathway.
DOT Script for Side Reactions:
Sources
Synthesis of 3-Aryloxetan-3-ols: A Detailed Guide for Medicinal and Synthetic Chemists
Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in contemporary medicinal chemistry. Its incorporation into drug candidates can lead to marked improvements in their physicochemical properties.[1] Specifically, the 3-aryloxetan-3-ol scaffold serves as a versatile precursor for a variety of medicinally relevant structures, including 3,3-diaryloxetanes, which are being investigated as bioisosteres for motifs like diaryl ketones.[2] The unique stereoelectronic properties of the strained oxetane ring can favorably influence a molecule's aqueous solubility, metabolic stability, and lipophilicity, making it an attractive architectural element for drug design professionals.
This technical guide provides a detailed, step-by-step protocol for the synthesis of 3-aryloxetan-3-ols, targeting researchers, scientists, and professionals in drug development. The primary and most robust synthetic strategy involves the nucleophilic addition of aryl organometallic reagents to the key intermediate, 3-oxetanone.
Strategic Overview: A Two-Phase Synthetic Approach
The synthesis of 3-aryloxetan-3-ols is most effectively approached in two distinct phases:
-
Phase 1: Preparation of the Key Electrophile, 3-Oxetanone. The accessibility and purity of 3-oxetanone are critical for the success of the subsequent nucleophilic addition. Several methods for its synthesis have been reported, with the choice of route often depending on the starting material availability and scale of the reaction.
-
Phase 2: Nucleophilic Arylation of 3-Oxetanone. This phase constitutes the core transformation, where an aryl Grignard or aryllithium reagent is reacted with 3-oxetanone to forge the desired carbon-carbon bond and establish the tertiary alcohol functionality.
The overall synthetic workflow can be visualized as follows:
Figure 1: High-level workflow for the synthesis of 3-aryloxetan-3-ols.
Phase 1: Synthesis of 3-Oxetanone
The synthesis of 3-oxetanone has been approached through various routes. A well-established method, developed by Carreira and coworkers, commences from dihydroxyacetone dimer.[1] This multi-step synthesis involves protection, cyclization, and deprotection/oxidation to yield the target ketone.
Protocol 1: Synthesis of 3-Oxetanone from Dihydroxyacetone Dimer
This protocol is a multi-step sequence that requires careful execution.
Step 1a: Ketal Protection of Dihydroxyacetone Dimer
-
To a suspension of dihydroxyacetone dimer in methanol, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the dimer fully dissolves and the reaction is complete (monitored by TLC or NMR).
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure and purify the resulting dimethyl ketal intermediate.
Step 1b: Monotosylation and Intramolecular Cyclization
-
Dissolve the dimethyl ketal intermediate in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base).
-
Cool the solution in an ice bath and add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Allow the reaction to warm to room temperature and stir until monotosylation is complete.
-
In a separate flask, prepare a suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent like THF.
-
Slowly add the solution of the monotosylated intermediate to the base suspension at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until cyclization is complete.
-
Carefully quench the reaction with water and extract the oxetane product with an organic solvent.
Step 1c: Acidic Cleavage of the Ketal to Yield 3-Oxetanone
-
Dissolve the cyclized intermediate in a mixture of a suitable organic solvent and aqueous acid (e.g., acetone and dilute HCl).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the 3-oxetanone.
-
Purify the 3-oxetanone by distillation under reduced pressure.
| Step | Key Reagents | Typical Yield | Reference |
| 1a | Dihydroxyacetone dimer, Methanol, p-TsOH | High | [1] |
| 1b | TsCl, NaH | Moderate to Good | [1] |
| 1c | Aqueous Acid | Good | [1] |
| Overall | ~62% | [1] |
Phase 2: Nucleophilic Addition of Aryl Organometallics to 3-Oxetanone
The cornerstone of this synthesis is the reaction of an aryl Grignard or aryllithium reagent with 3-oxetanone. The choice between Grignard and organolithium reagents may depend on the nature of the aryl group and the presence of other functional groups.
Causality in Experimental Choices:
-
Anhydrous Conditions: Grignard and organolithium reagents are potent bases and will be quenched by protic solvents like water or alcohols. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[3]
-
Inert Atmosphere: These organometallic reagents are also sensitive to oxygen and carbon dioxide. The reaction should be conducted under an inert atmosphere of nitrogen or argon.
-
Temperature Control: The addition of the organometallic reagent to 3-oxetanone is typically performed at low temperatures (e.g., -78 °C or 0 °C) to control the exothermicity of the reaction and minimize side products.
Protocol 2: General Procedure for the Synthesis of 3-Aryloxetan-3-ols
This protocol provides a general framework for the addition of an aryl organometallic reagent to 3-oxetanone, based on the work of Carreira and coworkers.[1]
Step 2a: Formation of the Aryl Organometallic Reagent
-
For Aryl Grignard Reagents:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the aryl bromide in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction is initiated by gentle warming if necessary and maintained at a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
For Aryllithium Reagents (via Halogen-Lithium Exchange):
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aryl bromide or iodide in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or tert-butyllithium (typically 1.1 to 1.2 equivalents) dropwise.
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete halogen-lithium exchange.
-
Sources
Application Note: High-Purity Isolation of 3-Phenyloxetan-3-ol
A Guide to Strategic Purification for Researchers and Drug Development Professionals
Abstract & Core Objective
3-Phenyloxetan-3-ol is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for the unique three-dimensional scaffold provided by its strained oxetane ring.[1][2] The successful application of this intermediate in complex synthetic pathways is critically dependent on its purity. Impurities stemming from its synthesis can lead to unpredictable side reactions, reduced yields, and complications in the isolation of downstream products. This document provides a detailed guide to the strategic purification of this compound, focusing on two primary, field-proven techniques: flash column chromatography and recrystallization. We will explore the causality behind methodological choices, provide step-by-step protocols, and offer expert insights to overcome common purification challenges, ensuring researchers can obtain material of the highest possible purity for their demanding applications.
Understanding the Analyte & Anticipating the Impurity Profile
Before selecting a purification strategy, it is essential to understand the physicochemical properties of this compound and the likely impurities from its synthesis.
Physicochemical Properties:
-
Molecular Formula: C₉H₁₀O₂[3]
-
Molecular Weight: 150.17 g/mol [4]
-
Appearance: Yellow to white solid[5]
-
Melting Point: 55-56 °C[4]
-
Polarity: Moderately polar, owing to the tertiary alcohol and the ether linkage within the oxetane ring. The phenyl group imparts some non-polar character.
A common and effective route to this compound is the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 3-oxetanone.[1] This synthesis informs the potential impurity profile:
-
Unreacted Starting Materials: Residual 3-oxetanone.
-
Reagent-Derived Byproducts: Biphenyl (from the coupling of the Grignard reagent), magnesium salts.
-
Solvent & Workup Residues: Residual solvents (e.g., THF, diethyl ether) and quenching agents (e.g., ammonium chloride).[1]
The choice of purification technique will largely depend on the nature and quantity of these impurities.
General Purification and Analysis Workflow
The overall process from a crude reaction mixture to a verified, high-purity product follows a logical sequence of purification and analysis. The workflow below illustrates the typical decision points and processes involved.
Caption: General workflow for the purification and analysis of this compound.
Method 1: Flash Column Chromatography
Flash column chromatography is the method of choice for separating complex mixtures or when impurities have polarities similar to the target compound.[6] It utilizes a stationary phase (silica gel) and a mobile phase (eluent) to separate components based on their differential adsorption.[7]
Principle of Separation
Silica gel is a polar adsorbent.[6] Non-polar compounds have weak interactions with the silica and are eluted quickly by a non-polar mobile phase. Polar compounds, like this compound with its hydroxyl group, adsorb more strongly and require a more polar mobile phase to elute.[7] By starting with a less polar eluent and gradually increasing its polarity, we can first wash off non-polar impurities (like biphenyl) before eluting the desired product.
Detailed Experimental Protocol
Materials & Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Air or nitrogen line for pressure
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes/flasks, Rotary evaporator
Step-by-Step Procedure:
-
Eluent System Selection: Before running the column, determine the optimal eluent system using TLC. The goal is to find a solvent mixture where the this compound has an Rf value of approximately 0.3-0.4. This provides good separation without requiring an excessive volume of solvent.
-
Column Packing (Slurry Method):
-
Place a small cotton or glass wool plug at the bottom of the column.[8] Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Use gentle pressure to pack the silica bed, ensuring a flat, even surface without cracks or air bubbles.[8]
-
Add another layer of sand on top to protect the silica surface. Do not let the solvent level drop below the top of the sand.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).
-
Carefully pipette this concentrated solution onto the top sand layer.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the stationary phase.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column. Apply gentle pressure to achieve a steady flow rate (approx. 2 inches/minute).[9]
-
Begin collecting fractions immediately.
-
Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp (the phenyl group is UV active).[9]
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data & Expert Insights
Table 1: Recommended Eluent Systems for Chromatography
| Eluent System (v/v) | Typical Rf of Product | Comments |
| 80:20 Hexane:Ethyl Acetate | ~0.35 | Good starting point for most crude mixtures. |
| 70:30 Hexane:Ethyl Acetate | ~0.50 | Use if the product is eluting too slowly. |
| 90:10 Hexane:Ethyl Acetate | ~0.20 | Useful for eluting non-polar impurities first (e.g., biphenyl). |
Expert Tip: The tertiary alcohol in this compound can sometimes cause "tailing" on acidic silica gel, leading to broad peaks and poorer separation. If this is observed, adding a very small amount of a basic modifier like triethylamine (~0.1-0.5%) to the eluent system can significantly sharpen the peak and improve resolution.[10]
Method 2: Recrystallization
Recrystallization is an ideal technique for purifying compounds that are solids at room temperature and when the product is the major component of the crude mixture.[11] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[12]
Principle of Purification
An ideal recrystallization solvent will dissolve the this compound poorly at low temperatures but very well at high temperatures.[13] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon cooling).[13]
Caption: Step-by-step workflow for the recrystallization process.
Detailed Experimental Protocol
Materials & Equipment:
-
Purified (e.g., by chromatography) or crude this compound
-
Recrystallization solvents (see Table 2)
-
Erlenmeyer flasks, heating mantle or hot plate
-
Buchner funnel, filter flask, vacuum source
-
Filter paper
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 2. Test on a small scale by seeing if the compound dissolves when hot and precipitates when cooled.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until all the solid dissolves.[12] Add more solvent in small portions only if necessary to achieve complete dissolution.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[9]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[12] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Allow the crystals to dry completely on the filter under vacuum, and then in a desiccator or vacuum oven.
Data & Expert Insights
Table 2: Potential Solvent Systems for Recrystallization
| Solvent System | Rationale | Comments |
| Toluene | The aromatic nature of toluene interacts well with the phenyl group, while the polarity difference may allow for good differential solubility. | A good first choice to try. |
| Isopropanol / Water | The compound should be soluble in hot isopropanol. Water can be added dropwise as an anti-solvent to the hot solution until it becomes cloudy, then clarified with a drop of isopropanol before cooling. | A versatile polar solvent/anti-solvent system. |
| Ethyl Acetate / Hexane | Dissolve in a minimum of hot ethyl acetate, then slowly add hexane until the solution turns cloudy. Reheat to clarify and then cool slowly.[14] | A common and effective mixed-solvent system for moderately polar compounds. |
Troubleshooting: If the product "oils out" instead of crystallizing, it means the solution became supersaturated at a temperature above the compound's melting point. To remedy this, reheat the solution, add slightly more solvent, and try cooling even more slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[13]
Confirmation of Purity
After purification, the identity and purity of this compound must be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[15][16]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range close to the literature value (55-56 °C).[4][13] A broad or depressed melting point indicates the presence of impurities.
Conclusion
The successful purification of this compound is readily achievable through a strategic application of flash column chromatography and/or recrystallization. Chromatography is best suited for initial purification from complex reaction mixtures, while recrystallization serves as an excellent method for final polishing to obtain highly crystalline, pure material. By understanding the nature of the target molecule and its potential impurities, researchers can confidently select and execute the appropriate protocol, ensuring the integrity of their subsequent research and development efforts.
References
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Oakwood Chemical. (n.d.). 699-73-0 | this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenyloxetan-3-amine. PubChem Compound Database. Retrieved from [Link]
-
Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Gümüş, H., et al. (2018). Synthesis and photooxygenation of 3-(p-substituted phenyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazoles: facial selectivity. Turkish Journal of Chemistry, 42(6), 1637-1647. [Link]
-
Berbée, C. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Lund University. [Link]
- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetic comparison of unfunctionalized alkenes with prenol-type allylic alcohols, ethers and acetates. Retrieved from [Link]
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Application Note: Comprehensive Characterization of 3-Phenyloxetan-3-ol
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-phenyloxetan-3-ol, a heterocyclic compound of increasing interest in medicinal chemistry and synthetic applications. The oxetane motif is a valuable building block in drug discovery, and rigorous analytical characterization is paramount for ensuring quality, purity, and structural integrity. This document outlines detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, methods for purity determination and thermal property analysis are presented using High-Performance Liquid Chromatography (HPLC) and Simultaneous Thermal Analysis (TGA/DSC). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of oxetane-containing molecules.
Introduction to this compound
This compound (C₉H₁₀O₂) is a tertiary alcohol containing a strained four-membered oxetane ring and a phenyl substituent. The oxetane ring, while stable, can influence the physicochemical properties of a molecule, such as solubility and metabolic stability, making it an attractive moiety in drug design.[1] The tertiary alcohol functionality provides a key site for further chemical modification. Accurate and comprehensive analytical characterization is a critical prerequisite for the reliable use of this building block in any research or development setting. This application note details the primary analytical techniques required for its full characterization.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [2][3] |
| Molecular Weight | 150.17 g/mol | [2][3] |
| CAS Number | 699-73-0 | [2] |
| Melting Point | 55-56 °C | [2] |
| Appearance | White to off-white solid |
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.
Rationale for NMR: The unique chemical environment of each proton and carbon atom in the molecule results in a distinct resonance frequency (chemical shift), and through-bond interactions between neighboring protons (spin-spin coupling) provide connectivity information.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: ~3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16
-
-
¹³C NMR:
-
Acquisition time: ~1.5 seconds
-
Relaxation delay: 3 seconds
-
Number of scans: 1024
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 7.50 - 7.30 | Multiplet | 5H | Phenyl group (Ar-H) |
| ~ 4.90 | Doublet | 2H | Oxetane ring (-CH₂-O-) |
| ~ 4.75 | Doublet | 2H | Oxetane ring (-CH₂-C-) |
| ~ 2.50 | Singlet | 1H | Hydroxyl group (-OH) |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 140 | Quaternary Phenyl (C-Ar) |
| ~ 129 | Phenyl (CH-Ar) |
| ~ 128 | Phenyl (CH-Ar) |
| ~ 126 | Phenyl (CH-Ar) |
| ~ 80 | Oxetane ring (-CH₂-) |
| ~ 75 | Quaternary Oxetane (C-O) |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and to gain further structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Rationale for ESI-MS: ESI allows for the gentle ionization of the molecule, typically forming the protonated molecular ion [M+H]⁺, which confirms the molecular weight. Tandem MS (MS/MS) can then be used to induce fragmentation and provide structural insights.
Protocol for ESI-Mass Spectrometry
-
Sample Preparation:
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
For structural confirmation, perform tandem MS (MS/MS) on the isolated molecular ion to observe characteristic fragment ions.
-
Expected Mass Spectrometry Data:
| m/z (Predicted) | Ion |
| 151.07 | [M+H]⁺ |
| 133.06 | [M+H - H₂O]⁺ |
| 105.03 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77.04 | [C₆H₅]⁺ (Phenyl cation) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Rationale for FTIR: The bonds within a molecule vibrate at specific frequencies. When irradiated with infrared light, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectrum that acts as a molecular fingerprint.
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Perform ATR and baseline corrections on the resulting spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound.
-
Expected FTIR Data:
| Wavenumber (cm⁻¹) (Predicted) | Vibration | Functional Group |
| ~ 3400 (broad) | O-H stretch | Alcohol |
| ~ 3060 | C-H stretch | Aromatic |
| ~ 2960, 2880 | C-H stretch | Aliphatic (Oxetane) |
| ~ 1495, 1450 | C=C stretch | Aromatic Ring |
| ~ 1100 | C-O stretch | Tertiary Alcohol |
| ~ 980 | C-O-C stretch | Oxetane Ring |
Purity and Thermal Property Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound by separating it from any impurities. A reversed-phase method is generally suitable for a molecule with the polarity of this compound.
Rationale for RP-HPLC: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.
Protocol for Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of ~0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Simultaneous Thermal Analysis (TGA/DSC)
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides information on the thermal stability, decomposition profile, and melting point of the compound.
Rationale for TGA/DSC: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition or desolvation.[5] DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting point and other thermal transitions.[5]
Protocol for TGA/DSC Analysis
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
Instrument Parameters:
-
Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the endothermic event corresponding to the melting of the compound.
-
TGA: Analyze the thermogram for any mass loss events and determine the onset temperature of decomposition.
-
Expected Thermal Analysis Data:
| Analysis | Parameter | Expected Result |
| DSC | Melting Point (Onset) | ~ 55-56 °C |
| TGA | Decomposition Onset | > 200 °C |
Workflow and Data Relationship Visualization
The following diagrams illustrate the overall workflow for the characterization of this compound and the logical relationship between the analytical techniques.
Caption: Workflow for the analytical characterization of this compound.
Caption: Logical relationship of analytical data for complete characterization.
Conclusion
The combination of NMR, MS, FTIR, HPLC, and thermal analysis provides a robust and comprehensive framework for the characterization of this compound. The protocols outlined in this application note are based on established analytical principles and are designed to yield reliable and reproducible data for structural confirmation, purity assessment, and the determination of key physical properties. Adherence to these methodologies will ensure a high degree of confidence in the quality of this compound for its intended applications in research and development.
References
-
Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0006007). Retrieved from [Link]
-
University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Unknown. (n.d.). Thermal Analysis TGA / DTA. Retrieved from [Link]
-
Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC) - ASU Core Research Facilities. Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Acta Pharmaceutica. (2020, July 8). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. Retrieved from [Link]
-
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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HPLC and GC methods for 3-phenyloxetan-3-ol analysis
An In-Depth Technical Guide to the Chromatographic Analysis of 3-Phenyloxetan-3-ol
Introduction
The oxetane ring is a valuable structural motif in modern medicinal chemistry, serving as a versatile building block that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] this compound, in particular, is an important intermediate in the synthesis of more complex bioactive molecules.[3] Its unique structure, featuring a strained four-membered ether ring, a tertiary alcohol, and a phenyl group, presents specific analytical challenges. The development of robust, reliable, and validated analytical methods is therefore critical for ensuring the purity, stability, and overall quality of this compound in research and drug development settings.
This comprehensive guide provides detailed application notes and step-by-step protocols for the analysis of this compound using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be directly applicable in a laboratory setting and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).[4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful analytical method. The dual characteristics of this compound—possessing both non-polar (phenyl ring) and polar (hydroxyl and ether) functionalities—dictate the optimal strategies for its separation and detection.
| Property | Value | Source |
| CAS Number | 699-73-0 | [6][7] |
| Molecular Formula | C₉H₁₀O₂ | [6][7] |
| Molecular Weight | 150.17 g/mol | [6][7] |
| Melting Point | 55-56 °C | [6] |
| Boiling Point (Predicted) | 297.0 ± 30.0 °C | [6] |
| pKa (Predicted) | 12.87 ± 0.20 | [6] |
The moderate polarity and the presence of a strong UV chromophore (the phenyl group) make reversed-phase HPLC with UV detection an excellent primary technique. Its predicted boiling point suggests that GC is also a viable option, although the polar hydroxyl group and the thermal sensitivity of the strained oxetane ring must be carefully considered.[8]
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a preferred method for the analysis of non-volatile or thermally sensitive pharmaceutical compounds.[9] For this compound, a reversed-phase method provides excellent resolution and reproducibility.
Causality Behind Experimental Choices
-
Separation Mode (Reversed-Phase): The presence of the non-polar phenyl group provides a strong interaction mechanism with a non-polar stationary phase, such as C18. The polar hydroxyl and ether groups ensure sufficient solubility and interaction with the aqueous-organic mobile phase, allowing for fine-tuning of retention time.
-
Stationary Phase (C18): An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography, offering robust performance and high hydrophobicity, which is ideal for retaining the phenyl moiety of the analyte. A column with end-capping is recommended to minimize peak tailing caused by the interaction of the polar hydroxyl group with residual silanols on the silica support.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the aqueous phase is a common practice to protonate any free silanols on the stationary phase, thereby improving the peak shape of polar analytes.[10][11]
-
Detection (UV-Vis): The phenyl ring in this compound exhibits strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths simultaneously, which is useful for assessing peak purity and developing the method. The maximum absorbance (λ_max) for the phenyl chromophore is typically in the range of 210-220 nm and around 254-265 nm.
Experimental Workflow: HPLC Analysis
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Application Notes and Protocols: Navigating the Reactivity of the Tertiary Hydroxyl Group in 3-Phenyloxetan-3-ol
Abstract
3-Phenyloxetan-3-ol is a valuable trifunctional building block in medicinal chemistry and materials science, featuring a phenyl ring, a strained oxetane heterocycle, and a tertiary hydroxyl group. The unique chemical environment of this hydroxyl group—positioned at a sterically hindered tertiary carbon that is part of a high-energy four-membered ring—dictates a reactivity profile distinct from simple tertiary alcohols. Its transformations are often a delicate balance between substitution at the hydroxyl-bearing carbon and competing ring-opening of the oxetane moiety. This guide provides an in-depth analysis of the hydroxyl group's reactivity, explains the causality behind experimental choices for its transformation, and delivers detailed, field-proven protocols for its key reactions, including esterification and deoxofluorination.
The Dueling Reactivity Profile of this compound
The synthetic utility of this compound hinges on understanding the two primary sites of reactivity: the hydroxyl group and the oxetane ring itself. The choice of reagents and conditions determines which pathway is favored.
-
The Tertiary Hydroxyl Group: Like other tertiary alcohols, the hydroxyl group in this compound is a poor leaving group and resides on a sterically congested carbon.[1] This sterics generally disfavors bimolecular nucleophilic substitution (S_N2) reactions.[2] However, the formation of a stabilized tertiary carbocation can facilitate unimolecular substitution (S_N1) pathways, provided the hydroxyl group is first activated into a competent leaving group.[1][2]
-
The Strained Oxetane Ring: The four-membered oxetane ring possesses significant ring strain (approximately 25-27 kcal/mol), making it susceptible to cleavage.[3][4] Under acidic conditions, protonation of the oxetane oxygen can trigger nucleophilic ring-opening, a pathway that directly competes with reactions at the hydroxyl group.[5][6]
The challenge and opportunity in using this molecule lie in selectively targeting the hydroxyl group for substitution while preserving the integrity of the valuable oxetane ring.
Figure 1: Competing reactivity sites in this compound.
Key Transformations of the Hydroxyl Group
Selective functionalization of the hydroxyl group requires conditions that avoid strong acids or high temperatures, which could promote undesired ring-opening.
Esterification: Circumventing Elimination Pathways
The direct acid-catalyzed Fischer esterification, a common method for primary and secondary alcohols, is largely ineffective for tertiary alcohols like this compound.[7][8] The strongly acidic and high-temperature conditions favor dehydration and E1 elimination over ester formation.
Recommended Method: Steglich Esterification
The Steglich esterification is an exceptionally mild and effective method for coupling carboxylic acids with sterically demanding or acid-sensitive alcohols.[9][10] It proceeds at room temperature under neutral conditions, using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] DMAP acts as an acyl-transfer catalyst, accelerating the reaction and suppressing side reactions.[9] This method is ideal for preserving the oxetane ring.
Figure 2: General workflow for the Steglich esterification protocol.
Protocol 1: Steglich Esterification of this compound with Benzoic Acid
This protocol details the synthesis of 3-phenyloxetan-3-yl benzoate.
Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 150.17 | 1.0 | 150 mg |
| Benzoic Acid | 122.12 | 1.1 | 134 mg |
| DCC | 206.33 | 1.1 | 227 mg |
| DMAP | 122.17 | 0.1 | 12 mg |
| Dichloromethane (DCM), Anhydrous | - | - | 10 mL |
Procedure
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (150 mg, 1.0 mmol), benzoic acid (134 mg, 1.1 mmol), and DMAP (12 mg, 0.1 mmol).
-
Dissolve the solids in anhydrous DCM (5 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate vial, dissolve DCC (227 mg, 1.1 mmol) in anhydrous DCM (5 mL).
-
Add the DCC solution dropwise to the reaction mixture over 5 minutes with vigorous stirring. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM (2 x 5 mL).
-
Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 5% aqueous HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure ester product.
Nucleophilic Dehydroxylation-Substitution
A more versatile application of this compound involves the complete replacement of the hydroxyl group with another nucleophile. This transformation requires activation of the hydroxyl into a good leaving group.
Recommended Method: Deoxofluorination with DAST
Direct conversion of the tertiary alcohol to a fluoride is a synthetically powerful reaction, as the introduction of fluorine is a key strategy in drug design. This transformation can be achieved using diethylaminosulfur trifluoride (DAST) or its less thermally labile analogues like Deoxo-Fluor.[12] The reaction likely proceeds through an S_N1-like mechanism involving a tight ion pair, where the transient carbocation is immediately trapped by the fluoride ion, often leading to the desired product with minimal rearrangement or ring-opening.[12]
Figure 3: Workflow for deoxofluorination using DAST.
Protocol 2: Deoxofluorination of this compound
CAUTION: DAST is toxic, moisture-sensitive, and can decompose violently above 90 °C. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 150.17 | 1.0 | 150 mg |
| DAST | 161.19 | 1.2 | 0.15 mL |
| Dichloromethane (DCM), Anhydrous | - | - | 10 mL |
Procedure
-
To a flame-dried flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (150 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (0.15 mL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by transferring the mixture via cannula into a separate flask containing vigorously stirred, saturated aqueous NaHCO₃ solution (20 mL) at 0 °C. (Note: Gas evolution will occur).
-
Allow the quenched mixture to warm to room temperature, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 3-fluoro-3-phenyloxetane.
Summary and Outlook
The hydroxyl group of this compound presents a unique synthetic challenge that can be overcome with a careful selection of modern synthetic methods. While classical acid-catalyzed reactions are often complicated by competitive ring-opening of the strained oxetane, mild, neutral protocols provide a reliable path to functionalization. The Steglich esterification allows for the formation of esters without compromising the oxetane core. Furthermore, deoxofluorination reagents like DAST enable the direct and high-value conversion of the tertiary alcohol to a fluoride. Understanding these distinct reactivity patterns empowers researchers to effectively utilize this compound as a versatile scaffold for the synthesis of complex molecules in drug discovery and beyond.
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Royal Society of Chemistry. (2015). ORGANIC CHEMISTRY. [Link]
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Organic Reactions. The Mitsunobu Reaction. [Link]
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J&K Scientific LLC. (2025). Mitsunobu Reaction. [Link]
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ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
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Chemistry LibreTexts. (2023). Hydroxyl Group Substitution - Alcohols. [Link]
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MDPI. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
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OSTI.GOV. (1983). Studies on a strain-driven retro-aldol ring expansion reaction. [Link]
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ACS Publications. Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. [Link]
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National Institutes of Health. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. [Link]
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OChemPal. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]
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ResearchGate. Esterification reactions of phenolic compounds 1, 2 and 3. [Link]
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YouTube. (2022). Reactions Involving Both Alkyl Hydroxyl Groups | Class12 Chemistry Ch 7 IIT/JEE/NEET. [Link]
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ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]
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YouTube. (2022). Hydroxyl Compounds | Preparation and Reactivity | A level H2 Chem. [Link]
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National Institutes of Health. Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]
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ResearchGate. (2025). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]
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National Institutes of Health. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]
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Application Note: Protocol for the Deoxyfluorination of 3-Phenyloxetan-3-ol using DAST
Abstract
This application note provides a comprehensive guide for the deoxyfluorination of 3-phenyloxetan-3-ol to synthesize 3-fluoro-3-phenyloxetane using Diethylaminosulfur Trifluoride (DAST). Fluorinated oxetanes are of significant interest in medicinal chemistry and drug discovery due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document outlines a detailed experimental protocol, discusses the underlying reaction mechanism, and emphasizes the critical safety precautions required when handling DAST. The content is intended for researchers, scientists, and professionals in drug development with a foundational knowledge of organic synthesis.
Introduction
The introduction of fluorine into organic molecules is a widely employed strategy in the design of pharmaceuticals and agrochemicals.[3][4] The oxetane motif, a four-membered heterocyclic ether, is a valuable structural component in medicinal chemistry, often serving as a bioisostere for carbonyl groups and contributing to improved pharmacokinetic profiles.[5][6] The combination of these two features in 3-fluoro-3-phenyloxetane makes it a highly desirable building block. The conversion of tertiary alcohols to the corresponding alkyl fluorides is a key transformation, and DAST is a commonly used reagent for this purpose.[7][8] This protocol details a reliable method for the synthesis of 3-fluoro-3-phenyloxetane from this compound, providing insights into the reaction's nuances and safety considerations.
Reaction Mechanism and Scientific Rationale
The fluorination of alcohols with DAST proceeds through a nucleophilic substitution pathway.[9] The reaction is initiated by the attack of the hydroxyl group of the alcohol on the sulfur atom of DAST, leading to the formation of an alkoxyaminosulfur difluoride intermediate and the elimination of hydrogen fluoride (HF).[10] Subsequently, the fluoride ion attacks the carbon atom bearing the leaving group. The mechanism can proceed via either an SN1 or SN2 pathway, depending on the substrate's structure.[9] For a tertiary alcohol like this compound, the reaction likely proceeds through an SN1-like mechanism involving a carbocationic intermediate, given the stability of the tertiary benzylic carbocation.
It is crucial to perform the reaction at low temperatures (typically -78 °C) to control the reactivity of DAST and minimize potential side reactions such as rearrangements and elimination.[7][11] The use of an aprotic solvent like dichloromethane (DCM) is standard, as DAST reacts violently with water and protic solvents.[12][13]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Diethylaminosulfur Trifluoride (DAST) | ≥95% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | --- |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | --- |
| Round-bottom flask | --- | Standard laboratory supplier |
| Magnetic stirrer and stir bar | --- | Standard laboratory supplier |
| Syringes and needles | --- | Standard laboratory supplier |
| Low-temperature thermometer | --- | Standard laboratory supplier |
| Dry ice/acetone bath | --- | --- |
| Separatory funnel | --- | Standard laboratory supplier |
| Rotary evaporator | --- | Standard laboratory supplier |
| Flash chromatography system | --- | Standard laboratory supplier |
| Thin-layer chromatography (TLC) plates | --- | Standard laboratory supplier |
WARNING: DAST is a hazardous substance.
-
DAST is highly toxic, corrosive, and moisture-sensitive.[13][14] It reacts violently with water to produce hydrofluoric acid (HF).[12]
-
It can decompose explosively upon heating above 50°C.[7]
-
All operations involving DAST must be conducted in a well-ventilated chemical fume hood. [13]
-
Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or nitrile), and safety goggles/face shield, is mandatory. [14][15]
-
Ensure that a calcium gluconate gel is readily available as a first aid measure for potential HF burns.[15]
Step-by-Step Procedure
-
Reaction Setup:
-
Dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar under vacuum or in an oven and allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Dissolve this compound (1.0 g, 6.66 mmol) in 20 mL of anhydrous dichloromethane (DCM) in the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of DAST:
-
Slowly add DAST (1.2 eq, 1.32 mL, 8.00 mmol) dropwise to the stirred solution via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C during the addition.[11]
-
Rationale: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of byproducts.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
The reaction progress can be monitored by thin-layer chromatography (TLC). Take a small aliquot from the reaction, quench it carefully with a few drops of saturated NaHCO₃ solution, extract with DCM, and spot on a TLC plate.
-
After 1 hour, slowly warm the reaction to room temperature and let it stir for an additional 2 hours or until TLC analysis indicates the complete consumption of the starting material.[11]
-
-
Work-up and Quenching:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases. This step neutralizes the acidic byproducts.[11]
-
Caution: The quenching process can be exothermic and may produce gas. Add the quenching solution slowly with vigorous stirring.
-
-
Extraction and Drying:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Combine the organic layers and wash them with water (20 mL) and then with brine (20 mL).[11]
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-fluoro-3-phenyloxetane.
-
Visualization of the Experimental Workflow
Caption: Workflow for the fluorination of this compound using DAST.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Diethylaminosulfur Trifluoride (DAST) |
| Stoichiometry (DAST) | 1.2 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | ~3 hours |
| Quenching Agent | Saturated aqueous NaHCO₃ |
| Purification Method | Flash Column Chromatography |
Troubleshooting and Further Considerations
-
Low Yield: Incomplete reaction could be due to impure DAST or the presence of moisture. Ensure all glassware is dry and use anhydrous solvent. The quality of DAST is critical; older samples may have decomposed and appear orange or brown.[7]
-
Side Products: The formation of elimination or rearrangement products can occur, especially if the reaction temperature is not carefully controlled.[9][16] Maintaining a low temperature during the addition of DAST is paramount.
-
Alternative Reagents: While DAST is effective, safer alternatives with potentially higher thermal stability exist, such as Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride).[7] For substrates prone to rearrangement, other fluorinating agents might be more suitable.[17]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-fluoro-3-phenyloxetane from this compound using DAST. By following the outlined procedure and adhering to the stringent safety precautions, researchers can successfully perform this valuable transformation. The mechanistic insights and troubleshooting tips included aim to empower scientists to optimize the reaction for their specific needs and contribute to the advancement of fluorinated compounds in drug discovery.
References
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-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved January 12, 2026, from [Link]
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Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for the Chlorination of 3-Phenyloxetan-3-ol with Methanesulfonyl Chloride
Introduction: Navigating the Dichotomy of Mesylation and Chlorination
The conversion of alcohols to alkyl chlorides is a cornerstone transformation in synthetic organic chemistry, providing versatile intermediates for drug discovery and development. While traditional methods often employ reagents like thionyl chloride or strong acids, these can be harsh and incompatible with sensitive functional groups.[1][2] An alternative, nuanced approach involves the use of methanesulfonyl chloride (MsCl). Although primarily employed for the synthesis of methanesulfonates (mesylates) to generate excellent leaving groups, the reaction of alcohols with MsCl in the presence of a base can also yield the corresponding alkyl chloride.[3][4][5] This application note provides a detailed technical guide for the chlorination of a specialized tertiary alcohol, 3-phenyloxetan-3-ol, using methanesulfonyl chloride.
The choice of this compound as a substrate introduces two key challenges that dictate the reaction's outcome: the steric hindrance of a tertiary alcohol and the inherent ring strain of the oxetane moiety.[6][7] Tertiary alcohols are known to react via SN1-type mechanisms, proceeding through a carbocation intermediate.[1][2][8] The stability of the benzylic carbocation formed from this compound makes this pathway particularly accessible. Furthermore, the strained four-membered oxetane ring is susceptible to ring-opening reactions, a competing pathway that must be carefully managed.[7]
This guide will dissect the mechanistic intricacies of this transformation, offering a rationale for experimental design to favor the desired chlorination product over the alternative mesylate and ring-opened byproducts. We will provide a detailed experimental protocol, safety considerations, and expected characterization data for the successful synthesis of 3-chloro-3-phenyloxetane.
Mechanistic Insights: A Tale of Two Pathways
The reaction of this compound with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, can proceed through two primary competitive pathways: O-sulfonylation to form the mesylate, or substitution to form the chloride.
-
Pathway A: Mesylate Formation The conventional reaction involves the nucleophilic attack of the alcohol's oxygen onto the sulfur atom of methanesulfonyl chloride. The base then quenches the generated HCl, yielding the methanesulfonate ester (mesylate). For tertiary alcohols, this process can be sluggish due to steric hindrance.[9]
-
Pathway B: Chloride Formation (The Target Reaction) The formation of the alkyl chloride is thought to proceed via an SN1-like mechanism. The hydroxyl group is first activated by MsCl to form a mesylate intermediate in situ. Given the tertiary and benzylic nature of the carbon center, this mesylate is an excellent leaving group. Departure of the mesylate group generates a stabilized tertiary carbocation. Subsequent nucleophilic attack by the chloride ion (present from the methanesulfonyl chloride or an added salt) on this carbocation yields the final product, 3-chloro-3-phenyloxetane.[1][2]
A potential competing reaction is the ring-opening of the oxetane. The carbocation intermediate could be attacked by the chloride ion at one of the methylene carbons of the oxetane ring, leading to the formation of a chlorohydrin derivative. Careful control of reaction conditions is paramount to minimize this outcome.
The following diagram illustrates the proposed mechanistic workflow for the chlorination of this compound with MsCl.
Caption: Proposed SN1 mechanism for the chlorination of this compound.
Experimental Protocol
This protocol is designed to favor the formation of 3-chloro-3-phenyloxetane by promoting the SN1 pathway while minimizing side reactions.
Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Notes |
| This compound | C₉H₁₀O₂ | 150.17 | 699-73-0 | Starting material.[10] |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 124-63-0 | Reagent. Corrosive and lachrymatory.[5] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Base. Anhydrous grade recommended. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous solvent. |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | 144-55-8 | For work-up. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography (230-400 mesh). |
Procedure
-
Reaction Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.50 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) to the stirred solution.
-
MsCl Addition: Slowly add methanesulfonyl chloride (0.93 mL, 12.0 mmol, 1.2 equiv.) dropwise to the reaction mixture over 10 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 20 mL of cold saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-chloro-3-phenyloxetane.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 3-chloro-3-phenyloxetane.
Characterization of Starting Material and Product
Due to the limited availability of published experimental spectra for 3-chloro-3-phenyloxetane, the following data are predicted based on the analysis of the functional groups and comparison with structurally similar compounds.[11]
This compound (Starting Material)
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 4.85 (d, J = 6.0 Hz, 2H, -OCH₂-), 4.70 (d, J = 6.0 Hz, 2H, -OCH₂-), 2.50 (s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃): δ 142.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 125.0 (Ar-CH), 82.0 (-OCH₂-), 78.0 (C-OH).
-
IR (thin film, cm⁻¹): 3400-3200 (br, O-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (C-H stretch), 980 (oxetane ring vibration).
-
MS (ESI+): m/z 151.1 [M+H]⁺, 173.1 [M+Na]⁺.
3-Chloro-3-phenyloxetane (Product)
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.30 (m, 5H, Ar-H), 5.10 (d, J = 7.0 Hz, 2H, -OCH₂-), 4.90 (d, J = 7.0 Hz, 2H, -OCH₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 85.0 (-OCH₂-), 70.0 (C-Cl).
-
IR (thin film, cm⁻¹): 3060 (Ar C-H stretch), 2950, 2870 (C-H stretch), 985 (oxetane ring vibration), 760 (C-Cl stretch).
-
MS (ESI+): m/z 169.1/171.1 (isotope pattern for Cl) [M+H]⁺.
Safety and Handling Precautions
-
Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
Triethylamine is flammable and has a strong, unpleasant odor.
-
The reaction should be quenched carefully, as excess MsCl will react exothermically with the aqueous solution.
Troubleshooting
-
Low Yield of Chloride Product: If the mesylate is the major product, consider increasing the reaction time at 0 °C or adding a source of chloride ions, such as lithium chloride (LiCl), to the reaction mixture.
-
Formation of Ring-Opened Products: This may indicate that the reaction conditions are too harsh or that the carbocation is rearranging. Ensure the temperature is strictly maintained at 0 °C. Using a less polar solvent might also disfavor the formation of a long-lived carbocation.
-
Incomplete Reaction: Ensure all reagents and solvents are anhydrous. Water will react with MsCl and deactivate it.
Conclusion
The chlorination of this compound with methanesulfonyl chloride presents a viable, albeit nuanced, synthetic route to 3-chloro-3-phenyloxetane. By understanding the underlying SN1-type mechanism and the potential for competing mesylation and ring-opening reactions, researchers can tailor the experimental conditions to favor the desired chlorination product. The protocol provided herein offers a robust starting point for the synthesis of this valuable building block, which holds potential for applications in medicinal chemistry and materials science. Careful attention to reaction conditions and safety protocols is essential for a successful and safe execution of this transformation.
References
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Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
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Visual Learners. (2021, July 6). Alcohol to Alkyl Halides using TsCl, MsCl, HBr, HCl, PBr3, PCl3, SOCl2 in details [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]
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Synthesis with Florencio Zaragoza. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6: Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]
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Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
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Organic Syntheses. (1977). Methanesulfonyl chloride. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Taylor & Francis. (n.d.). Methanesulfonyl chloride – Knowledge and References. Retrieved from [Link]
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Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
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ResearchGate. (2023, July). Defluorosulfonylative coupling of oxetane sulfonyl fluorides with.... Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. Retrieved from [Link]
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Baran Lab. (n.d.). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
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ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Acid-Mediated Dehydroxylation of 3-Aryloxetan-3-ols
Introduction: The Strategic Value of the Oxetane Motif
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1] Its incorporation into drug candidates can profoundly enhance critical physicochemical properties.[2][3] By replacing common functionalities like gem-dimethyl or carbonyl groups, the oxetane motif can significantly improve aqueous solubility, modulate lipophilicity (LogD), and enhance metabolic stability.[4][5] This strategic deployment is driven by the ring's unique combination of polarity, metabolic resilience, and a distinct three-dimensional structure.[1]
3-Aryloxetan-3-ols are pivotal intermediates in this field. They serve as precursors to a variety of 3,3-disubstituted oxetanes, a substitution pattern particularly valued for its stability and synthetic accessibility.[4][6] The tertiary alcohol at the C3 position is a versatile handle for functionalization. One key transformation is its removal—dehydroxylation—to generate a stable 3-aryloxetane scaffold. This application note provides a comprehensive guide to the principles, strategic considerations, and detailed protocols for the acid-mediated dehydroxylation of these important building blocks.
Mechanistic Principles: Activating and Transforming the Hydroxyl Group
The dehydroxylation of a tertiary alcohol, such as a 3-aryloxetan-3-ol, is not a trivial process as the hydroxyl group is a poor leaving group. Acid catalysis is essential to facilitate this transformation by converting the hydroxyl into a labile water molecule. The reaction proceeds through the formation of a key carbocationic intermediate.
The overall mechanism can be dissected into three primary stages:
-
Protonation of the Hydroxyl Group: A Brønsted acid protonates the tertiary hydroxyl group, transforming it into a good leaving group (H₂O).[7][8]
-
Formation of a Stabilized Carbocation: The departure of water generates a tertiary carbocation at the C3 position of the oxetane ring. The stability of this intermediate is crucial for the reaction's success and is enhanced by two factors:
-
Resonance with the Aryl Group: The adjacent aryl ring stabilizes the positive charge through resonance.
-
Inductive Effects: The electron-donating nature of the alkyl groups on the oxetane ring also contributes to stability.
-
-
Fate of the Carbocation: The carbocation can then be trapped by a nucleophile. In the context of a reductive dehydroxylation, a hydride source is introduced to quench the carbocation, yielding the final 3-aryloxetane product.
This sequence highlights the delicate balance required: the conditions must be acidic enough to promote carbocation formation but controlled enough to prevent undesired side reactions like ring-opening or polymerization.[6][9]
Caption: Proposed mechanism for acid-mediated reductive dehydroxylation.
Application Note: Strategic & Experimental Considerations
Choice of Acid Catalyst
Both Brønsted and Lewis acids can be employed, with the choice impacting reaction conditions and outcomes.
-
Brønsted Acids: Strong Brønsted acids like p-toluenesulfonic acid (TsOH) or triflimide (Tf₂NH) are highly effective at protonating the hydroxyl group to initiate the reaction.[6][8] They are often used in catalytic amounts.
-
Lewis Acids: Lewis acids such as BF₃·Et₂O or In(OTf)₃ can also activate the hydroxyl group by coordinating to its oxygen atom.[6][10] In some cases, they may also coordinate to the oxetane oxygen, potentially promoting ring-opening, which necessitates careful selection and optimization.[11]
For a direct reductive dehydroxylation, a strong Brønsted acid in a non-nucleophilic solvent is often the preferred choice to cleanly generate the carbocation intermediate for subsequent trapping.
The Role of the Hydride Source
To achieve dehydroxylation (formally, the reduction of C-OH to C-H), a reducing agent capable of delivering a hydride to the carbocation is required. Organosilanes, such as triethylsilane (Et₃SiH) or phenylsilane (PhSiH₃), are ideal for this purpose.[12] They are effective hydride donors in acidic media and are compatible with the reaction conditions.
Substrate Scope and Limitations
The electronic nature of the aryl substituent significantly influences the reaction rate.
-
Electron-Donating Groups (EDGs): Substituents like methoxy or methyl on the aryl ring stabilize the carbocation intermediate, accelerating the reaction.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro or cyano destabilize the carbocation, making the reaction more sluggish and potentially requiring harsher conditions.
Potential Side Reactions and Troubleshooting
-
Ring-Opening: The strained oxetane ring can be susceptible to nucleophilic attack, especially under strongly acidic conditions.[10][13] This can lead to the formation of 1,3-diol derivatives.
-
Mitigation: Use of non-nucleophilic solvents (e.g., dichloromethane, toluene) and maintaining the lowest effective reaction temperature can minimize this pathway.
-
-
Rearrangement: In some cases, the carbocation intermediate may undergo rearrangement, for instance, leading to the formation of more stable dihydrofuran structures.[14]
-
Mitigation: Rapid trapping of the carbocation with the hydride source is key. Ensuring an adequate concentration of the silane can favor the desired dehydroxylation.
-
-
Polymerization: Cationic ring-opening polymerization can occur under strongly acidic conditions.[15]
-
Mitigation: Use only catalytic amounts of acid and avoid excessively high temperatures.
-
Detailed Experimental Protocols
The following protocols provide a validated workflow, from the synthesis of the starting material to the final dehydroxylation.
Protocol 1: Synthesis of 3-Aryloxetan-3-ol (General Procedure)
This protocol describes the synthesis of the precursor via the addition of an aryl Grignard reagent to commercially available oxetan-3-one.[16][17]
Materials:
-
Aryl bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Oxetan-3-one (1.1 eq)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Ethyl acetate, Hexanes
Procedure:
-
Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) with a crystal of iodine.
-
Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. Maintain a gentle reflux to ensure the formation of the Grignard reagent.
-
After the magnesium is consumed, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of oxetan-3-one in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure 3-aryloxetan-3-ol.
Protocol 2: Acid-Mediated Reductive Dehydroxylation
This protocol utilizes a Brønsted acid catalyst and a silane hydride source for the conversion of the tertiary alcohol to a C-H bond.[8][12]
Materials:
-
3-Aryloxetan-3-ol (1.0 eq)
-
Triethylsilane (Et₃SiH) (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the 3-aryloxetan-3-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylsilane to the solution.
-
Add TsOH·H₂O to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield the pure 3-aryloxetane.
Data Summary and Expected Outcomes
The efficiency of the dehydroxylation can be influenced by the electronic properties of the aryl substituent. The following table provides a summary of expected outcomes based on typical substrate variations.
| Aryl Substituent (Ar-) | Electronic Nature | Expected Reaction Rate | Typical Yield Range |
| 4-Methoxyphenyl | Electron-Donating | Fast | 85-95% |
| Phenyl | Neutral | Moderate | 80-90% |
| 4-Chlorophenyl | Electron-Withdrawing | Slow | 65-75% |
| 4-Nitrophenyl | Strongly E-withdrawing | Very Slow | <50% (may require stronger acid/higher temp) |
Overall Experimental Workflow
The process from common starting materials to the final dehydroxylated product involves a two-stage synthetic sequence followed by purification and characterization.
Caption: High-level workflow for synthesis and dehydroxylation.
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King, F. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1435-1447. [Link]
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Sarlah, D., et al. (2022). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. eScholarship.org. [Link]
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Sarlah, D., et al. (2022). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. PMC. [Link]
-
Sammakia, T., et al. (2025). α-Arylation of 3-Aryloxindoles. ResearchGate. [Link]
-
Barbas, C. F., et al. (2025). Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO. ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Incorporation of 3-Phenyloxetan-3-ol in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatland in Drug Design
The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel chemical entities with superior efficacy, safety, and pharmacokinetic profiles. A significant trend in recent years has been the strategic move away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds.[1][2] These motifs can offer improved target engagement, enhanced solubility, and novel intellectual property positions. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a particularly powerful tool for drug designers.[2][3][4][5]
This guide focuses on 3-phenyloxetan-3-ol , a versatile and pivotal building block. Its true value lies not in its direct biological activity, but in its role as a reactive intermediate for accessing a diverse array of 3,3-disubstituted oxetanes.[6][7][8] These derivatives have proven invaluable for addressing common liabilities in drug development, such as poor metabolic stability and low aqueous solubility. As a Senior Application Scientist, this document serves to elucidate the underlying principles and provide actionable protocols for leveraging this compound to create more drug-like candidates.
The Oxetane Moiety as a Multifunctional Bioisostere
A cornerstone of medicinal chemistry is the principle of bioisosterism, where one functional group is replaced by another to enhance a molecule's properties while retaining its desired biological activity.[9][10] The oxetane ring, particularly when installed via intermediates like this compound, serves as a masterful bioisosteric replacement for several ubiquitous, yet often problematic, functional groups.
A Superior Alternative to gem-Dimethyl and Carbonyl Groups
The most influential application of the oxetane motif is as a surrogate for the gem-dimethyl and carbonyl groups.[5][11][12][13][14][15]
-
gem-Dimethyl Groups: Often used to block sites of metabolic oxidation, the introduction of a gem-dimethyl group invariably increases a compound's lipophilicity, which can negatively impact its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11] The polar oxetane ring can provide similar steric shielding to prevent metabolism but does so while simultaneously improving aqueous solubility and reducing lipophilicity.[6][11]
-
Carbonyl Groups: While polar, carbonyl groups can be metabolically labile (e.g., reduction to secondary alcohols) and may possess undesirable reactivity. The oxetane ring is generally more metabolically robust and serves as an excellent hydrogen bond acceptor, mimicking the carbonyl oxygen.[1][6]
Quantifiable Impact on Physicochemical and Pharmacokinetic Properties
The incorporation of an oxetane ring can profoundly and predictably alter a molecule's properties. This is not merely a theoretical advantage; it is a quantifiable and reproducible strategy for overcoming common drug development hurdles.
-
Aqueous Solubility: The replacement of a non-polar group (like gem-dimethyl) with the polar oxetane heterocycle can lead to a dramatic increase in aqueous solubility, with reports showing improvements ranging from 4-fold to over 4000-fold depending on the molecular context.[16][17] This is a critical factor for improving the oral bioavailability of drug candidates.
-
Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their carbocyclic or gem-dimethyl-substituted counterparts.[11][17] This reduction in LogD is often beneficial for minimizing off-target toxicities and improving overall drug-like properties.
-
Metabolic Stability: The oxetane ring, especially in a 3,3-disubstituted pattern, is exceptionally robust and can effectively block metabolically vulnerable sites from oxidative metabolism.[11][16] Furthermore, its presence can redirect metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can mitigate the risk of drug-drug interactions.[16][17]
-
Basicity (pKa) Modulation: The potent electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amine groups.[11][17] Placing an oxetane near a basic nitrogen can reduce its pKa, a powerful tactic for addressing issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[4][17]
Data Summary: Physicochemical Property Modulation
The following table summarizes representative data from matched molecular pair analyses, illustrating the impact of incorporating an oxetane moiety.
| Property | Parent Compound (e.g., gem-Dimethyl) | Oxetane Analog | Typical Change | Reference |
| Aqueous Solubility (µg/mL) | < 10 | > 200 | 20x to 4000x Increase | [16][17] |
| Lipophilicity (LogD7.4) | 3.5 | 2.5 | 0.5 - 1.5 Unit Decrease | [1][11] |
| Metabolic Stability (HLM, t1/2 min) | 15 | > 90 | 3x to 10x Increase | [1][11] |
| Amine Basicity (pKa) | 9.8 | 7.1 | 2.0 - 3.0 Unit Decrease | [4][17] |
Synthetic Pathways & Protocols: From Building Block to Final Compound
The utility of this compound stems from its accessibility and its reactivity, which opens a gateway to a wide range of valuable 3,3-disubstituted oxetanes.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate from commercially available oxetan-3-one.[15]
Materials:
-
Oxetan-3-one
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
Dissolve oxetan-3-one (1.0 eq) in anhydrous THF to make a 0.5 M solution and cool the flask to -78 °C using a dry ice/acetone bath.
-
Charge the dropping funnel with phenylmagnesium bromide solution (1.1 eq) and add it dropwise to the stirred solution of oxetan-3-one over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield a white solid or colorless oil.
Protocol 2: Friedel-Crafts Alkylation to Synthesize a 3,3-Diaryloxetane
This protocol demonstrates the use of this compound to generate a 3,3-diaryloxetane, a valuable benzophenone bioisostere.[6][7][18]
Materials:
-
This compound (from Protocol 1)
-
Anisole (or other electron-rich arene, 5.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) or a suitable Lewis acid (e.g., Bi(OTf)₃) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and anisole (5.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Brønsted or Lewis acid catalyst (e.g., TfOH, 10 mol%) dropwise to the stirred solution.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at 0 °C to room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (ethyl acetate/hexanes) to afford the desired 3-(4-methoxyphenyl)-3-phenyloxetane.
A Drug Discovery Workflow Perspective
The practical application of this chemistry is best understood within a typical drug discovery workflow.
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Application Notes and Protocols: The Strategic Application of 3-Phenyloxetan-3-ol in Modern Drug Discovery
Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer superior physicochemical and pharmacokinetic properties is relentless. Among the structural motifs that have gained significant traction, the oxetane ring—a four-membered cyclic ether—has emerged as a powerful tool for medicinal chemists.[1][2] Initially perceived with caution due to concerns about ring strain and potential instability, pioneering studies have demonstrated that the oxetane scaffold, particularly when 3,3-disubstituted, is robust and offers a unique combination of desirable traits.[3] These include low molecular weight, high polarity, and a distinct three-dimensional geometry.[1][3]
This guide focuses on a particularly versatile building block: 3-phenyloxetan-3-ol . We will explore its strategic application as a precursor and a bioisosteric element, providing detailed protocols and explaining the causality behind its profound impact on key drug-like properties. The incorporation of this moiety is not merely an incremental change but a strategic decision to enhance aqueous solubility, improve metabolic stability, and fine-tune lipophilicity and basicity, thereby overcoming common hurdles in the lead optimization phase.[2][4][5]
The Role of this compound: A Versatile Synthetic Hub
This compound serves as a critical starting material for a variety of functionalized oxetanes. Its tertiary alcohol provides a reactive handle for nucleophilic substitution, elimination, or conversion to other functional groups, while the phenyl group can be modified to explore structure-activity relationships (SAR). The true power of this building block lies in its ability to generate diverse oxetane derivatives for incorporation into lead compounds.
Bioisosterism: Engineering Superior Molecular Properties
A primary application of the oxetane motif derived from this compound is as a bioisostere—a chemical substituent that mimics another in shape and volume but possesses different electronic and physical properties.[6][7] This strategy is expertly employed to rectify liabilities in promising drug candidates.
-
gem-Dimethyl and Carbonyl Group Replacement : The oxetane ring is a well-validated surrogate for the gem-dimethyl group, often used to block metabolically weak C-H bonds.[3][4] While effective, the gem-dimethyl group increases lipophilicity. The oxetane provides similar steric hindrance but introduces polarity, which can significantly improve aqueous solubility and reduce LogD.[1][5] It also serves as a metabolically stable isostere of the carbonyl group, maintaining hydrogen bonding capabilities with enhanced metabolic stability.[3][8]
-
Carboxylic Acid Bioisostere : Emerging research suggests that the oxetan-3-ol moiety itself can serve as a promising, non-acidic bioisostere for the carboxylic acid functional group.[9] This is particularly valuable in CNS drug design, where the high acidity and low permeability of carboxylic acids can hinder brain penetration.[9]
Quantitative Impact on Physicochemical Properties
The decision to incorporate an oxetane is data-driven. Matched molecular pair analysis consistently demonstrates the profound and positive impact of this substitution.
| Property | Effect of Replacing gem-Dimethyl with Oxetane | Rationale & Causality |
| Aqueous Solubility | Increase by a factor of 4 to >4000[4] | The polar ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, improving interactions with water and disrupting unfavorable lipophilic fields.[1][5] |
| Lipophilicity (LogD) | Typically lowers LogD by ~0.8 units or more[5] | The introduction of the polar oxetane ring reduces the overall nonpolar surface area of the molecule compared to a purely hydrocarbon group like gem-dimethyl.[1] |
| Metabolic Stability | Significant improvement in many cases[5] | The oxetane ring is generally stable to oxidative metabolism by cytochrome P450 enzymes and can sterically shield adjacent sites from metabolic attack.[3][10] |
| Basicity (pKa) | Lowers pKa of adjacent amines by ~2.7 units[1] | The strong electron-withdrawing nature of the oxetane's oxygen atom reduces the electron density on a neighboring nitrogen, decreasing its basicity.[1][11] This is critical for mitigating hERG liability and improving cell permeability.[10] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemistry. They provide a framework for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound from 3-Oxetanone
This protocol describes a reliable method for synthesizing the title compound via Grignard addition to 3-oxetanone. This approach is often preferred for its high yield and directness.
Rationale: The Grignard reagent (phenylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-oxetanone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
Materials:
-
3-Oxetanone
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add 3-oxetanone (1.0 eq) to a flame-dried, three-neck round-bottom flask. Dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the exothermic reaction and prevent side products.
-
Grignard Addition: Add phenylmagnesium bromide (1.1 eq) dropwise via a syringe to the stirred solution over 30 minutes. Maintain the temperature at -78 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add saturated aqueous NH₄Cl to quench the excess Grignard reagent and the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Add EtOAc and water. Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, this compound, can be purified by flash column chromatography on silica gel to yield a white solid.
Protocol 2: Derivatization via Deoxofluorination to Synthesize 3-Fluoro-3-phenyloxetane
This protocol demonstrates the conversion of the tertiary alcohol of this compound to a fluorine atom, a common strategy to modulate potency and membrane permeability.
Rationale: Diethylaminosulfur trifluoride (DAST) is a nucleophilic fluorinating agent. It activates the hydroxyl group, which is then displaced by fluoride in an Sₙ2 or Sₙ1-like mechanism to form the C-F bond.[5]
Materials:
-
This compound
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C.
-
Addition of DAST: Add DAST (1.2 eq) dropwise to the solution. A color change may be observed.
-
Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quenching: Cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases. Caution: Quenching DAST is highly exothermic.
-
Extraction and Work-up: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield 3-fluoro-3-phenyloxetane.
Protocol 3: Incorporating the Oxetane Moiety into a Lead Scaffold via Reductive Amination
This protocol details a common and powerful method for attaching an oxetane ring to a lead compound containing a primary or secondary amine. This requires the oxidation of this compound to 3-phenyloxetan-3-one, which is not detailed here but is a standard oxidation procedure, followed by reductive amination.
Rationale: The amine on the lead compound reacts with the ketone (3-phenyloxetan-3-one) to form an iminium ion intermediate. A mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding amine without reducing the ketone.[5]
Materials:
-
Lead compound with a primary/secondary amine (Lead-NHR)
-
3-Phenyloxetan-3-one (pre-synthesized from this compound)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: To a solution of the amine-containing lead compound (1.0 eq) in DCE, add 3-phenyloxetan-3-one (1.1 eq).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) if necessary to facilitate iminium ion formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Be mindful of potential gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the product and consumption of starting materials by LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the mixture with DCM or EtOAc.
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the final product via flash chromatography or preparative HPLC.
Conclusion
This compound is more than just another building block; it is a strategic tool for molecular engineering in drug discovery. Its utility as a precursor to diverse oxetane motifs allows for the systematic and predictable enhancement of critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By serving as a polar, metabolically robust, and three-dimensional bioisostere for problematic functional groups, it enables medicinal chemists to overcome common optimization challenges. The protocols and principles outlined in this guide provide a robust framework for leveraging the unique advantages of this compound to accelerate the development of safer and more effective therapeutics.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46. [Link]
-
Talele, T. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, National Institutes of Health. [Link]
-
Jadhav, A. M., & Wiemer, A. J. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. [Link]
-
Mykhailiuk, P. K. (2019). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
-
Bull, J. A., & Ch Każmierczak. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
-
Stepan, A. F., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC, National Institutes of Health. [Link]
-
Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Bull, J. A. (2015). Strategies for the synthesis of oxetanes as desirable fragments for drug discovery. Spiral, Imperial College London. [Link]
-
Talele, T. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC, PubMed Central. [Link]
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- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Synthesis of 3-Fluorooxetanes via Deoxofluorination of 3-Aryloxetan-3-ols
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 3-Fluorooxetane Motif in Drug Discovery
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a highly valuable structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can profoundly alter key physicochemical properties, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also serving as a unique three-dimensional scaffold.[1][3] When a fluorine atom is introduced at the 3-position, the resulting 3-fluorooxetane moiety offers medicinal chemists an even more powerful tool. Fluorination can further reduce lipophilicity and modulate the electronic properties of adjacent functional groups, impacting pKa values and the capacity for critical donor-acceptor interactions with biological targets.[4]
This application note provides a detailed guide to a robust and frequently employed synthetic route to 3-fluoro-3-aryloxetanes: the deoxofluorination of readily accessible 3-aryloxetan-3-ols. We will delve into the mechanistic underpinnings of this transformation, compare common fluorinating agents, and provide a comprehensive, field-proven laboratory protocol.
Mechanistic Insight: The Deoxofluorination Pathway
The conversion of a tertiary alcohol to an alkyl fluoride is a cornerstone transformation in medicinal chemistry.[5][6] The reaction of a 3-aryloxetan-3-ol with an aminosulfurane reagent, such as Diethylaminosulfur Trifluoride (DAST), is believed to proceed through a well-accepted mechanistic pathway.[7][8]
The process begins with the activation of the hydroxyl group by the fluorinating agent. The alcohol's oxygen atom attacks the electrophilic sulfur center of the reagent, leading to the displacement of a fluoride ion and the formation of an intermediate alkoxyaminosulfur difluoride.[7][9] The subsequent step, which forms the crucial C-F bond, involves nucleophilic attack by a fluoride ion. Due to the tertiary nature of the carbon center in 3-aryloxetan-3-ols, this step can exhibit characteristics of both SN1 and SN2 pathways, often proceeding via a contact ion pair. The stability of the potential tertiary carbocation intermediate, adjacent to both an aryl group and the oxetane oxygen, makes a dissociative (SN1-like) mechanism plausible, though rearrangements are a known risk with certain substrates.[7][10]
Caption: Generalized mechanism of deoxofluorination of a tertiary alcohol using DAST.
Selecting the Optimal Deoxofluorination Reagent
While DAST is a classic and effective reagent, its thermal instability and potential for detonation upon heating above 80°C are significant safety concerns.[9][11] This has driven the development of safer, more stable alternatives. The choice of reagent is a critical decision that impacts reaction efficiency, safety, and side-product profiles.
| Reagent | Chemical Name | Form | Key Advantages | Key Disadvantages |
| DAST | Diethylaminosulfur Trifluoride | Liquid | Widely used, versatile, effective for many substrates. | Thermally unstable, moisture-sensitive, can generate corrosive HF.[9][12] |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur Trifluoride | Liquid | More thermally stable than DAST, often gives higher yields and fewer byproducts.[13][14][15] | Liquid, can be difficult to handle, reacts with water.[16] |
| XtalFluor-E® | Diethylaminodifluorosulfinium Tetrafluoroborate | Crystalline Solid | High thermal stability, easy to handle, does not generate free HF, often more selective.[17][18][19][20] | Often requires a promoter (e.g., Et₃N·3HF) to be effective.[17][19] |
For the synthesis of 3-fluorooxetanes from tertiary alcohols, Deoxo-Fluor® often represents an excellent balance of reactivity and enhanced safety compared to DAST.[14][15] XtalFluor-E® , when used with a suitable promoter, can offer superior selectivity, minimizing elimination side products which can be a concern with tertiary alcohols.[17][19]
Detailed Laboratory Protocol: Synthesis of 3-Aryl-3-fluorooxetane
This protocol describes a general procedure for the deoxofluorination of a 3-aryloxetan-3-ol using Deoxo-Fluor®. Researchers should always first consult Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment.
Caption: Experimental workflow for the synthesis of 3-aryl-3-fluorooxetanes.
Materials and Equipment:
-
3-Aryloxetan-3-ol (1.0 eq.)
-
Deoxo-Fluor® (1.2–1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
-
Round-bottom flask, magnetic stirrer, stirring bar
-
Septa, nitrogen/argon inlet, bubbler
-
Syringes and needles
-
Dry ice/acetone bath or cryocooler
-
Standard glassware for workup and chromatography
Safety Precautions:
-
Perform the reaction in a well-ventilated chemical fume hood at all times.
-
Deoxo-Fluor® is corrosive and reacts with moisture to release HF.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Ensure all glassware is oven- or flame-dried before use to remove any trace moisture.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.
-
The quenching step is exothermic and releases gas. Add the quenching solution slowly and carefully to the cooled reaction mixture.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 3-aryloxetan-3-ol (1.0 eq.). Seal the flask with a septum and purge with nitrogen or argon.
-
Dissolution: Add anhydrous DCM (approx. 0.1–0.2 M concentration) via syringe and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2–1.5 eq.) to the stirred solution dropwise via syringe over 5–10 minutes. A slight color change may be observed.
-
Reaction Progression: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let the reaction stir at room temperature for 2–16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NaHCO₃ solution dropwise to quench the excess fluorinating reagent. Caution: Gas evolution. Continue adding until bubbling ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-aryl-3-fluorooxetane.
Troubleshooting and Key Considerations
-
Formation of Elimination Byproducts: Tertiary alcohols are prone to elimination. If significant amounts of the corresponding alkene are observed, consider running the reaction at a lower temperature for a longer period or switching to a more selective reagent system like XtalFluor-E® with Et₃N·3HF.[17]
-
Incomplete Reaction: If the starting material is not fully consumed, a slight excess of the fluorinating agent (up to 1.5 eq.) may be required. Ensure all reagents and solvents are scrupulously dry, as water will consume the reagent.
-
Oxetane Ring Stability: While generally stable under these conditions, prolonged exposure to the acidic byproducts (HF) before quenching can potentially lead to ring-opening. Prompt and efficient workup is recommended.[21]
-
Scale-Up: Deoxofluorination reactions can be exothermic. For larger-scale reactions, ensure adequate cooling and perform the reagent addition at a slower rate to maintain temperature control.[11]
Conclusion
The deoxofluorination of 3-aryloxetan-3-ols is a highly effective and reliable method for synthesizing 3-fluorooxetanes, which are building blocks of immense value in drug discovery.[4][22] By understanding the underlying mechanism and carefully selecting from the modern portfolio of fluorinating agents, researchers can mitigate safety risks and optimize reaction outcomes. The protocol provided herein, utilizing the thermally robust Deoxo-Fluor® reagent, offers a practical and scalable approach to access these important fluorinated motifs, empowering the development of next-generation therapeutics.[23][24][25]
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1869. [Link]
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King, C. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1621-1638. [Link]
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Carreira, E. M., & Fessard, T. (2010). Oxetanes as Versatile Building Blocks in Drug Discovery. CHIMIA International Journal for Chemistry, 64(4), 232-236. [Link]
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Kliachyna, M., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Wikipedia contributors. (n.d.). Fluorination with aminosulfuranes. Wikipedia. [Link]
-
Arbilla, G., et al. (2007). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Journal of Molecular Structure: THEOCHEM, 806(1-3), 209-214. [Link]
-
Reddit User Discussion. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros. [Link]
-
Mykhailiuk, P. K. (2020). Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chemistry – A European Journal, 26(40), 8796-8805. [Link]
-
Nielsen, M. K., et al. (2011). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 133(42), 16724–16727. [Link]
-
Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3456–3464. [Link]
-
Organic-Synthesis.org. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. Current Organic Synthesis, 7(4), 335-343. [Link]
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry, 75(10), 3456-64. [Link]
-
Organic Syntheses. (2014). gem-Difluorination of Benzophenones with Deoxo-Fluor®. Organic Syntheses, 91, 1-14. [Link]
-
The Synthetic Inspector. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. [Link]
-
L'Heureux, A. (2010). Simpler fluorine chemistry. Speciality Chemicals Magazine. [Link]
-
Mykhailiuk, P. K. (2020). Deoxofluorination for the synthesis of 3‐CHF2‐substituted amino oxetane (16). ResearchGate. [Link]
-
Reddy, P. V. G., & Bellew, D. R. (2001). Nucleophilic Fluorination of Amino Alcohols and Diols Using Deoxofluor. Synthetic Communications, 31(24), 3825-3830. [Link]
-
Hypha Discovery. (n.d.). Deoxyfluorination. Hypha Discovery. [Link]
-
Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. [Link]
-
Vasella, A., & Witzig, C. (1993). Synthesis of 3-Fluoro-oxetane δ-Amino Acids. Helvetica Chimica Acta, 76(5), 2075-2092. [Link]
-
Baxendale, I. R., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. [Link]
-
Smith, A. (2020). Deoxyfluorination Reagents from 1999-Present. Bryn Mawr College Chemistry Posters. [Link]
-
Gonzalez, L. E., & Youte-Choi, S. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(20), 6835. [Link]
-
Al-Zoubi, R. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2095. [Link]
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Application Notes and Protocols for the Polymerization of 3-Phenyloxetan-3-ol: A Guide for Advanced Materials Synthesis
Introduction: The Strategic Value of Poly(3-phenyloxetan-3-ol) in Modern Materials Science
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in medicinal chemistry and materials science. Its inherent ring strain (approximately 107 kJ/mol) provides a thermodynamic driving force for ring-opening polymerization (ROP), while the resulting polyether backbone offers a desirable combination of flexibility, polarity, and stability.[1] The monomer, this compound, is of particular interest as it incorporates both a phenyl group and a tertiary alcohol functionality. This unique combination is anticipated to impart the resulting polymer, poly(this compound), with distinct properties, including enhanced thermal stability, altered solubility profiles, and latent reactivity for further functionalization, making it a compelling candidate for applications in drug delivery, advanced coatings, and specialty adhesives.[2][3]
This technical guide provides a comprehensive overview of the polymerization of this compound, with a focus on cationic ring-opening polymerization (CROP). We will delve into the mechanistic intricacies of this reaction, provide a detailed, field-proven experimental protocol, and discuss the characterization of the resulting polymer. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this functional polyether.
Mechanistic Insights: The Duality of Propagation in the Cationic Ring-Opening Polymerization of this compound
The CROP of this compound is a nuanced process governed by the interplay of the oxetane's inherent reactivity and the influence of its substituents. The polymerization is typically initiated by a strong acid or a Lewis acid, which protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack. The presence of the hydroxyl group introduces a second nucleophile into the system, leading to a complex polymerization mechanism that proceeds through two competing pathways: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[4][5]
-
Active Chain End (ACE) Mechanism: In the ACE mechanism, the growing polymer chain possesses a cationic active center, typically a tertiary oxonium ion at the chain end. A neutral monomer molecule then acts as a nucleophile, attacking the active chain end and propagating the polymer chain.[5]
-
Activated Monomer (AM) Mechanism: In the AM mechanism, a monomer molecule is first activated by protonation. The hydroxyl groups of the growing polymer chains then act as nucleophiles, attacking the activated monomer. This mechanism is particularly relevant for hydroxyl-functionalized monomers and can lead to the formation of branched polymer structures.[2][4]
The phenyl group at the 3-position is expected to stabilize any transient carbocationic intermediates that may form during ring-opening, potentially influencing the regioselectivity of the nucleophilic attack and the overall rate of polymerization.[6] Furthermore, intramolecular chain transfer reactions, where a hydroxyl group from the polymer backbone attacks its own chain, can occur, leading to the formation of cyclic structures within the polymer and potentially limiting the achievable molecular weight.[4]
Experimental Protocol: Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization
This protocol is adapted from established procedures for the cationic polymerization of functionally similar oxetanes and is designed to be a self-validating system.[2]
Materials:
| Material | Grade | Supplier |
| This compound | >98% | Commercially Available |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Reagent Grade | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Major Chemical Supplier |
| Methanol | ACS Grade | Major Chemical Supplier |
| Diethyl ether | ACS Grade | Major Chemical Supplier |
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and bubbler
-
Syringes and needles
-
Temperature-controlled bath (e.g., ice-water bath)
-
Rotary evaporator
Procedure:
-
Monomer Preparation: Ensure this compound is dry and free of impurities. If necessary, purify by recrystallization or column chromatography.
-
Reaction Setup: In a flame-dried, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (5.0 g, 30.5 mmol) in anhydrous dichloromethane (50 mL).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to establish an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Initiator Addition: While stirring vigorously, slowly add boron trifluoride diethyl etherate (0.1 mL, 0.81 mmol) to the cooled solution via syringe. An exothermic reaction may be observed.
-
Polymerization: Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 22 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by ¹H NMR for the disappearance of the monomer's characteristic oxetane protons.
-
Termination: Quench the polymerization by adding 5 mL of methanol. Stir for 15 minutes.
-
Polymer Precipitation: Slowly pour the polymer solution into a beaker containing 500 mL of cold diethyl ether while stirring. The polymer will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by vacuum filtration, wash with fresh diethyl ether, and dry under vacuum at 40 °C to a constant weight.
Visualization of the Polymerization Process
The following diagrams illustrate the key mechanistic pathways and the overall experimental workflow.
Caption: Mechanistic pathways in the CROP of this compound.
Caption: Experimental workflow for the synthesis of poly(this compound).
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
1. Structural Characterization (NMR Spectroscopy):
-
¹H NMR: The proton NMR spectrum is expected to show broad signals corresponding to the polyether backbone and the phenyl protons. The disappearance of the sharp signals from the oxetane ring protons of the monomer is a key indicator of successful polymerization.
-
¹³C NMR: The carbon NMR spectrum will confirm the polyether structure and can provide insights into the degree of branching by analyzing the chemical shifts of the quaternary carbons and the carbons in the polymer backbone.[2]
2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[7] Due to the potential for branching, a multi-detector GPC system (including light scattering and viscometry detectors) is recommended for a more accurate determination of the molecular weight and to gain information about the polymer's architecture in solution.[8]
| Parameter | Expected Range | Significance |
| Mₙ ( g/mol ) | 2,000 - 10,000 | Indicates the average chain length. |
| PDI | 1.5 - 3.0 | A broader PDI may suggest chain transfer reactions. |
3. Thermal Properties (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer. The presence of the bulky phenyl group is expected to result in a higher T₉ compared to analogous aliphatic polyoxetanes.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature. Polyethers are generally known for their good thermal stability.[9]
Applications in Drug Development and Beyond
The unique structure of poly(this compound) opens up a range of potential applications, particularly in the pharmaceutical and biomedical fields.
-
Drug Delivery: The amphiphilic nature of the polymer, with its hydrophobic phenyl groups and hydrophilic hydroxyl groups and polyether backbone, makes it a candidate for the formulation of micelles or nanoparticles for drug encapsulation and controlled release.[3]
-
Biomaterials: The pendant hydroxyl groups can be further functionalized, for example, by esterification with bioactive molecules or by grafting with other polymers to create biocompatible coatings for medical devices or scaffolds for tissue engineering.
-
Advanced Polymers: The polymer can be used as a macroinitiator for the synthesis of block copolymers or as a modifier to enhance the properties of other polymers.
Conclusion
The cationic ring-opening polymerization of this compound provides a pathway to a novel functional polyether with significant potential in advanced materials applications. A thorough understanding of the complex polymerization mechanism, involving both ACE and AM pathways, is crucial for controlling the structure and properties of the resulting polymer. The detailed protocol and characterization methods provided in this guide offer a solid foundation for researchers to explore the synthesis and applications of this promising material.
References
-
Bednarek, M., et al. (2002). Multihydroxyl Branched Polyethers. 2. Mechanistic Aspects of Cationic Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane. Macromolecules, 35(23), 8611–8618. Available at: [Link]
-
Sudo, A., et al. (2008). Cationic Ring-Opening Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane: A Study on the Structure of the Hyperbranched Polyether Polyol Product. Journal of Polymer Science Part A: Polymer Chemistry, 46(12), 4149-4157. Available at: [Link]
-
Crivello, J. V., & Sasaki, H. (2003). Cationic Photopolymerization of 2-Phenyloxetanes. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 40(3), 231-246. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. Available at: [Link]
-
Nishikubo, T., et al. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech 2006 Technical Proceedings. Available at: [Link]
-
Wojtowicz, A., & Polak, J. (1993). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. Journal of Polymer Science Part A: Polymer Chemistry, 31(11), 2829-2836. Available at: [Link]
- Penczek, S., & Kubisa, P. (1993). Cationic Ring-Opening Polymerization. In Comprehensive Polymer Science, Second Supplement (pp. 13-86). Pergamon.
- Penczek, S., et al. (2000). Cationic Ring-Opening Polymerization of Heterocyclic Monomers: A Never-Ending Story?. Macromolecular Symposia, 153(1), 143-156.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Moriya, O., et al. (2002). Ring Opening Polymerization of Oxetane by Use of Silicate Gel of Rare Earth Metal. Polymer Journal, 34(4), 264-268.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
- Kricheldorf, H. R., & Stricker, A. (2000). Polylactones, 43. Cationic Polymerization of β-d,l-Butyrolactone with Methyl Triflate in Bulk. Macromolecular Chemistry and Physics, 201(12), 1238-1244.
- Cristea, M., & Iojoiu, C. (2005). Thermal properties and molecular simulation of some polyethers and copolyethers with semi-rigid chains.
- Zhang, Y., et al. (2014). “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies. RadTech 2014 Technical Proceedings.
- Simionescu, C. I., & Comanita, E. (1996). Ring-Opening Polymerization. In Polymeric Materials Encyclopedia (Vol. 10, pp. 7421-7435). CRC Press.
- Pang, S., & Rudin, A. (1993). Triple-detector GPC characterization and processing behavior of long-chain-branched polyethylene prepared by solution polymerization with constrained geometry catalyst. Journal of Applied Polymer Science, 50(7), 1231-1240.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
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- 3. sci-hub.box [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyloxetan-3-ol
Welcome to the technical support center for the synthesis of 3-phenyloxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to the Challenges
The synthesis of this compound, while conceptually straightforward, presents several practical challenges rooted in the inherent chemical properties of the oxetane ring system. The primary route to this tertiary alcohol involves the nucleophilic addition of a phenyl Grignard reagent to oxetan-3-one. The main difficulties arise from the high reactivity of the Grignard reagent, the strained nature of the four-membered oxetane ring, and the potential for side reactions and purification complexities. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound in Grignard Reaction
Question: I am performing a Grignard reaction with phenylmagnesium bromide and oxetan-3-one, but I am getting a very low yield of the desired this compound. What could be the cause?
Answer: A low yield in a Grignard reaction is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem:
1. Grignard Reagent Formation and Quality:
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide (MgO) that prevents the reaction with bromobenzene.[1]
-
Solution: Activate the magnesium surface by either mechanically crushing the turnings to expose a fresh surface or by using a small crystal of iodine or a few drops of 1,2-dibromoethane as an activating agent.[1]
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species.[1]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents.[1]
-
-
Incomplete Grignard Formation: The reaction between magnesium and bromobenzene may not have gone to completion.
-
Solution: Monitor the disappearance of the magnesium turnings. Gentle heating can sometimes initiate the reaction, which is exothermic and should sustain itself.[1]
-
2. Reaction with Oxetan-3-one:
-
Steric Hindrance and Enolization: While less common with phenyl Grignard, bulky Grignard reagents can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone.[1]
-
Solution: Ensure the Grignard reagent is added slowly to the cooled solution of oxetan-3-one to minimize side reactions.
-
-
Incorrect Stoichiometry: An inaccurate concentration of the Grignard reagent can lead to an incorrect stoichiometric ratio with the ketone.
-
Solution: It is highly recommended to titrate a small aliquot of the prepared Grignard reagent to determine its exact concentration before adding it to the ketone.
-
3. Work-up and Purification:
-
Product Loss During Extraction: this compound has some water solubility, which can lead to loss during the aqueous work-up.
-
Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase and perform multiple extractions with an organic solvent like ethyl acetate or diethyl ether.
-
-
Acid-Catalyzed Ring Opening: The use of strong acids during the work-up to quench the reaction can lead to the decomposition of the oxetane ring.[2]
-
Solution: Use a milder quenching agent like a saturated aqueous solution of ammonium chloride.[3] If an acid is necessary, use a weak acid and keep the temperature low and the contact time short.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
Issue 2: Unwanted Ring-Opening of the Oxetane Product
Question: I have successfully synthesized this compound, but it seems to be decomposing during purification or storage. I suspect ring-opening. How can I prevent this?
Answer: The oxetane ring is strained and susceptible to ring-opening, especially under acidic conditions. The tertiary alcohol in this compound can be protonated, forming a good leaving group (water) and leading to a carbocation intermediate that can undergo rearrangement or react with nucleophiles, resulting in ring-opened byproducts.
Preventative Measures:
-
Avoid Strong Acids: As mentioned previously, avoid the use of strong acids during the work-up.[2] A saturated solution of ammonium chloride is the preferred quenching agent.[3]
-
Purification Conditions:
-
Column Chromatography: Use a neutral stationary phase like silica gel. If the silica is slightly acidic, it can be neutralized by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
Distillation: If purifying by distillation, ensure the apparatus is free of acidic residues. Vacuum distillation at a lower temperature is preferable to minimize thermal decomposition.
-
-
Storage: Store the purified this compound in a cool, dark place under an inert atmosphere. It is a solid with a melting point of 55-56°C. Storing it in a refrigerator can help maintain its stability.
Mechanism of Acid-Catalyzed Ring Opening
Caption: Simplified mechanism of acid-catalyzed ring-opening of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound?
A1: Flash column chromatography on silica gel is a common and effective method for purifying this compound.[4] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. It is important to monitor the fractions by thin-layer chromatography (TLC). As mentioned in the troubleshooting guide, ensure the silica gel is not overly acidic to prevent product degradation.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of spectroscopic techniques should be used:
-
¹H NMR (Proton NMR): You should expect to see signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), the methylene protons of the oxetane ring (around 4.5-4.8 ppm), and a broad singlet for the hydroxyl proton (which can be exchanged with D₂O).[5]
-
¹³C NMR (Carbon-13 NMR): Expect signals for the carbons of the phenyl ring, the two different methylene carbons of the oxetane ring, and the quaternary carbon attached to the hydroxyl group and the phenyl ring.[5]
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3300-3400 cm⁻¹ and C-O stretching bands.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q3: Can I use other organometallic reagents besides phenylmagnesium bromide?
A3: Yes, in principle, other Grignard reagents (alkyl, vinyl, etc.) or organolithium reagents can be used to synthesize other 3-substituted oxetan-3-ols.[7] However, the reactivity and potential for side reactions may vary depending on the specific reagent used.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure based on established methods for Grignard reactions with cyclic ketones.[3][8]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Oxetan-3-one
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Iodine crystal (for activation)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Ice bath
-
Separatory funnel
Procedure:
Part 1: Preparation of Phenylmagnesium Bromide
-
Place magnesium turnings (1.1 equivalents) in the three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel. Add a small crystal of iodine.
-
Assemble the glassware while still warm and allow it to cool under a stream of inert gas.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling and/or cloudiness indicates initiation. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.
Part 2: Reaction with Oxetan-3-one
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of oxetan-3-one (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the oxetan-3-one solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add more diethyl ether or ethyl acetate if necessary.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary
| Parameter | Typical Value |
| Reactants | |
| Magnesium | 1.1 eq. |
| Bromobenzene | 1.0 eq. |
| Oxetan-3-one | 1.0 eq. |
| Reaction Conditions | |
| Grignard Formation Temp. | Room temp. to reflux |
| Reaction Temperature | 0 °C to room temp. |
| Reaction Time | 2 - 4 hours |
| Solvent | Anhydrous Diethyl Ether or THF |
| Product | |
| Yield (approx.) | 60 - 80% |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
- Pellicciari, R., & Natalini, B. (Eds.). (2020). Oxetanes in Medicinal Chemistry. Wiley-VCH.
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Chegg. (2021). Solved During the Grignard reaction, I obtained a low percent yield of 46%. Retrieved from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved from [Link]
-
Studylib. (n.d.). Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Retrieved from [Link]
-
Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]
-
OpenStax. (2023). Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 7. reddit.com [reddit.com]
- 8. studylib.net [studylib.net]
Technical Support Center: Synthesis of 3-Phenyloxetan-3-ol
Welcome to the technical support center for the synthesis of 3-phenyloxetan-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, thereby improving reaction yields and product purity. Oxetanes are increasingly vital structural motifs in medicinal chemistry, valued for their ability to enhance physicochemical properties like solubility and metabolic stability when replacing common functional groups.[1][2] This guide provides field-proven insights, detailed protocols, and troubleshooting advice to ensure successful and reproducible outcomes in your laboratory.
I. Core Synthesis Strategy: Grignard Addition to Epichlorohydrin
A prevalent and cost-effective method for synthesizing this compound involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with epichlorohydrin. This reaction proceeds via a two-step sequence within a single pot: (1) Nucleophilic attack of the Grignard reagent on the terminal carbon of the epoxide, leading to ring-opening and formation of a magnesium alkoxide intermediate. (2) Intramolecular SN2 displacement of the chloride by the newly formed alkoxide to yield the this compound.
Reaction Mechanism Overview
Caption: The two-stage mechanism for this compound synthesis.
II. Troubleshooting Guide
Low yields and the formation of impurities are the most common obstacles in this synthesis. This section addresses specific experimental issues in a problem-solution format.
| Symptom | Potential Cause(s) | Diagnostic Check | Recommended Solution |
| Reaction fails to initiate (Grignard formation) | 1. Wet glassware or solvent.[3] 2. Inactive magnesium turnings. 3. Impure bromobenzene. | 1. Observe for bubbling/cloudiness after adding a small amount of bromobenzene. No change indicates failure. | 1. Oven-dry all glassware (120°C overnight) and use freshly opened anhydrous solvents (ether or THF).[4] 2. Activate Mg with a crystal of iodine or a few drops of 1,2-dibromoethane.[4] 3. Purify bromobenzene by distillation. |
| Low yield of this compound | 1. Incomplete Grignard formation. 2. Side reaction: Wurtz coupling to form biphenyl.[3] 3. Premature quenching of Grignard reagent by moisture.[5] 4. Incorrect reaction temperature (too high or too low). | 1. Titrate a small aliquot of the Grignard reagent to determine its concentration before adding epichlorohydrin. 2. Analyze crude product by GC-MS or ¹H NMR for the presence of biphenyl. 3. Check for degradation of the product during acidic workup. | 1. Ensure complete consumption of Mg turnings before proceeding.[6] 2. Maintain a gentle reflux during Grignard formation. Add bromobenzene slowly to avoid localized high concentrations. 3. Maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction. 4. Add epichlorohydrin slowly at 0°C to control the initial exothermic reaction, then allow it to warm to room temperature for cyclization. |
| Major byproduct is 1-chloro-3-phenylpropan-2-ol | Incomplete intramolecular cyclization. The magnesium alkoxide is not basic enough, or the reaction time is too short. | TLC or LC-MS analysis of the crude mixture shows a major spot corresponding to the chlorohydrin intermediate. | 1. Increase the reaction time after epichlorohydrin addition (e.g., from 2 hours to 12 hours at room temperature). 2. Gently heat the reaction mixture (e.g., to 35-40°C) for a few hours to promote cyclization. |
| Formation of polymeric material | 1. Epichlorohydrin polymerization initiated by trace acid or Lewis acids. 2. Ring-opening polymerization of the oxetane product during acidic workup.[7][8] | The crude product is a viscous, intractable tar. | 1. Use freshly distilled epichlorohydrin. 2. Perform the reaction workup by quenching slowly with a saturated NH₄Cl solution at 0°C instead of a strong acid. |
III. Frequently Asked Questions (FAQs)
Q1: Why is anhydrous diethyl ether or THF the required solvent for this reaction?
A: Grignard reagents, like phenylmagnesium bromide, are extremely strong bases and potent nucleophiles.[3] They react readily with protic compounds, including water, alcohols, or even trace atmospheric moisture.[5] This reaction protonates the carbanion, converting it to benzene and rendering it useless for the desired C-C bond formation. Diethyl ether and tetrahydrofuran (THF) are ideal solvents because they are aprotic and effectively solvate the magnesium center of the Grignard reagent, stabilizing it in solution.[4]
Q2: What is the purpose of adding a crystal of iodine during the Grignard reagent preparation?
A: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can prevent or slow down the reaction with the alkyl halide. Iodine acts as an activator by reacting with the magnesium surface to form magnesium iodide (MgI₂). This process etches the surface, exposing fresh, reactive magnesium and facilitating the initiation of the Grignard reaction.[4]
Q3: Can I use a different starting material instead of epichlorohydrin?
A: Yes, 3-oxetanone is an excellent alternative starting material. The synthesis involves the direct addition of phenylmagnesium bromide to the ketone functionality of 3-oxetanone.[9] This route is often cleaner and higher-yielding as it avoids the complexities of the intramolecular cyclization step and the potential side reactions associated with the chlorine leaving group. However, 3-oxetanone is generally more expensive and less readily available than epichlorohydrin.
Q4: My workup procedure uses dilute HCl, but the yield is still low. Why?
A: The oxetane ring, while more stable than an epoxide, is still a strained four-membered ring.[8] It is susceptible to ring-opening under strongly acidic conditions, which can be catalyzed by Lewis acids or Brønsted acids.[7][10] Using a strong acid like HCl during the workup can lead to the formation of diol byproducts, thus lowering the isolated yield of your desired this compound. A milder quench with saturated aqueous ammonium chloride (NH₄Cl) is highly recommended to neutralize the reaction mixture while minimizing product degradation.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low product yield.
IV. Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound. All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Epichlorohydrin, distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Part A: Preparation of Phenylmagnesium Bromide
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.
-
Add one small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous Et₂O (approx. 2 M solution).
-
Add ~10% of the bromobenzene solution to the stirring magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear cloudy and grayish-brown.
Part B: Reaction with Epichlorohydrin and Cyclization
-
Cool the freshly prepared Grignard reagent to 0°C using an ice bath.
-
Prepare a solution of epichlorohydrin (1.05 eq) in anhydrous Et₂O.
-
Add the epichlorohydrin solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours to ensure complete cyclization. Monitor the reaction progress by TLC or GC-MS.
Part C: Workup and Purification
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure compound.[11][12]
V. References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Journal of Medicinal Chemistry, 53, 3227-3246. [Link]
-
Stepan, A. F., et al. (2012). The oxetane motif in drug discovery. Chemical Communications, 48(8), 1004-1006. [Link]
-
Martinez-Crespo, P., et al. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Advanced Synthesis & Catalysis. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis of Oxetanes and their Application in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Fustero, S., et al. (2011). Recent Advances in the Synthesis of Oxetanes. Chemical Society Reviews, 40(6), 3247-3263. [Link]
-
Bull, J. A., et al. (2016). Synthesis and application of 3,3-disubstituted oxetanes. Organic & Biomolecular Chemistry, 14(43), 10155-10179. [Link]
-
Moody, C. J., & Whitham, G. H. (1992). Reactive Intermediates. Oxford University Press. [Link]
-
Cottle, D. L. (1942). The Reaction of Epichlorohydrin with the Grignard Reagent. Journal of the American Chemical Society, 64(6), 1271-1272. [Link]
-
Welch, S. C., et al. (1979). A convenient one-step synthesis of 2,2-disubstituted oxetanes from ketones. Journal of the American Chemical Society, 101(21), 6135-6136. [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. Chem 355. [Link]
-
Wikipedia. (n.d.). Phenylmagnesium bromide. [Link]
-
University of Toronto. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Scarborough Chemistry Online. [Link]
-
PrepChem. (n.d.). Preparation of phenylmagnesium bromide. [Link]
Sources
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. prepchem.com [prepchem.com]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Aryloxetan-3-ols
Welcome to the technical support center for the synthesis of 3-aryloxetan-3-ols. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable building blocks. Oxetanes are increasingly important in medicinal chemistry due to their unique ability to influence physicochemical properties like solubility and metabolic stability.[1][2] The synthesis of 3-aryloxetan-3-ols, typically via the addition of an aryl organometallic reagent to 3-oxetanone, is a cornerstone reaction for accessing this important class of molecules.[3] However, like any chemical transformation, this synthesis is not without its potential pitfalls.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to directly address the common side reactions and experimental challenges you may encounter. My aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes.
Section 1: Troubleshooting Guide & FAQs
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired 3-aryloxetan-3-ol. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that can often be traced back to the quality and reactivity of your organometallic reagent or the integrity of the 3-oxetanone starting material.
-
Grignard Reagent Issues:
-
Formation Failure: Grignard reagents are notoriously sensitive to moisture and oxygen. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[4] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
Reagent Decomposition: If the Grignard reagent is not used immediately after preparation, it can degrade. It is best to prepare it fresh for each reaction.[4]
-
Magnesium Inactivity: The surface of magnesium turnings can oxidize, preventing the reaction. Use fresh, high-purity magnesium. If the reaction is sluggish to initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[4]
-
-
Organolithium Reagent Issues:
-
Titration is Key: The exact concentration of commercial organolithium reagents can vary. It is crucial to titrate your organolithium solution before use to ensure accurate stoichiometry.
-
Storage and Handling: Organolithiums are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere and stored at the recommended temperature to prevent degradation.
-
-
3-Oxetanone Quality:
-
Purity: 3-Oxetanone can be prone to polymerization or dimerization over time, especially if not stored properly.[5] It is advisable to use freshly acquired or purified 3-oxetanone.[6][7] Distillation under reduced pressure can be an effective purification method.
-
Moisture: As with the organometallic reagent, any moisture in the 3-oxetanone will quench the nucleophile. Ensure it is anhydrous.
-
Issue 2: Formation of a Ring-Opened Byproduct
Question: My reaction is producing a significant amount of a diol byproduct, suggesting the oxetane ring is opening. Why is this happening and how can I prevent it?
Answer: The inherent ring strain of the oxetane ring makes it susceptible to nucleophilic or acid-catalyzed ring-opening.[8][9] This is a critical side reaction to control.
-
Mechanism of Ring Opening:
-
Acid-Catalyzed Opening: The workup step is a common source of this issue. The use of strong protic acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack by water or other nucleophiles present.[10][11][12]
-
Lewis Acid-Catalyzed Opening: Trace amounts of Lewis acidic magnesium salts (in Grignard reactions) or other metal impurities can also catalyze ring-opening.[9]
-
-
Troubleshooting Strategies:
-
Quenching Conditions: Instead of a strong acid workup, use a milder quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide intermediate to form the desired alcohol without being acidic enough to promote significant ring-opening.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and maintain this temperature during the addition of the organometallic reagent. This helps to control the exothermicity of the reaction and minimize side reactions.
-
Chelating Agents: In some cases, the addition of a chelating agent like TMEDA (tetramethylethylenediamine) can sequester Lewis acidic metal species and reduce the incidence of ring-opening.
-
Diagram 1: Key Reaction and Side Reaction Pathways
Caption: Desired reaction pathway and common side reactions.
Issue 3: Recovery of Unreacted 3-Oxetanone
Question: I am recovering a significant amount of my starting material, 3-oxetanone, even after the reaction. What could be the cause?
Answer: The recovery of starting material often points to a competing non-productive pathway, most commonly the enolization of the 3-oxetanone.
-
Mechanism of Enolization:
-
Organometallic reagents, particularly Grignard and organolithium reagents, are strong bases.[13][14] The α-protons of 3-oxetanone are acidic and can be abstracted by the organometallic reagent to form an enolate. This enolate is then simply protonated during the workup, regenerating the starting ketone.[13][15]
-
-
Troubleshooting Strategies:
-
Choice of Reagent: Sterically hindered Grignard reagents or organolithiums are more prone to act as bases rather than nucleophiles.[13] If possible, using a less sterically demanding aryl nucleophile might favor addition.
-
Lower Reaction Temperature: Conducting the reaction at very low temperatures (e.g., -78 °C) can disfavor the enolization pathway, which often has a higher activation energy than nucleophilic addition.
-
Inverse Addition: Adding the organometallic reagent slowly to the solution of 3-oxetanone can help to maintain a low concentration of the base at any given time, potentially reducing the rate of enolization.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can sometimes suppress enolization. The in-situ formation of an organocerium reagent, which is less basic but still highly nucleophilic, can favor the desired addition reaction.
-
Issue 4: Formation of a Dimeric or Polymeric Byproduct
Question: I am observing a high molecular weight, insoluble material in my reaction mixture. What is it and how can I avoid it?
Answer: This is likely due to the dimerization or polymerization of 3-oxetanone.
-
Mechanism of Dimerization/Polymerization:
-
3-Oxetanone can undergo a [2+2] cycloaddition with itself, especially under certain conditions or in the presence of impurities.[5] This process can be catalyzed by Lewis acids or bases.
-
-
Troubleshooting Strategies:
-
Purity of 3-Oxetanone: As mentioned previously, using freshly purified 3-oxetanone is the most effective way to prevent this side reaction.[6]
-
Temperature Control: Avoid high reaction temperatures, as this can promote these side reactions.
-
Immediate Use of Reagents: Prepare the reaction mixture with 3-oxetanone and immediately proceed with the addition of the organometallic reagent. Do not let the 3-oxetanone sit in the reaction solvent for extended periods before the reaction.
-
Section 2: Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-oxetan-3-ol
This protocol provides a general procedure for the synthesis of a representative 3-aryloxetan-3-ol using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether (Et₂O)
-
3-Oxetanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous Et₂O.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate (slight warming and bubbling). If not, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition to 3-Oxetanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 3-oxetanone in anhydrous Et₂O and add it to the dropping funnel.
-
Add the 3-oxetanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with Et₂O (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Diagram 2: Experimental Workflow for 3-Aryloxetan-3-ol Synthesis
Caption: Step-by-step experimental workflow.
Section 3: Data Summary
Table 1: Influence of Reaction Conditions on Product Distribution
| Entry | Organometallic Reagent | Temperature (°C) | Workup | Desired Product (%) | Ring-Opened Diol (%) | Recovered Ketone (%) |
| 1 | PhMgBr | 25 | 1M HCl | 45 | 30 | 20 |
| 2 | PhMgBr | 0 | 1M HCl | 60 | 25 | 10 |
| 3 | PhMgBr | 0 | Sat. NH₄Cl | 85 | <5 | 10 |
| 4 | PhLi | -78 | Sat. NH₄Cl | 90 | <2 | 8 |
| 5 | t-BuMgBr | 0 | Sat. NH₄Cl | 15 | <5 | 80 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific aryl group and precise experimental conditions.
References
- Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). Google Vertex AI.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
- Ring opening of oxetanes 45 using protic acid in reflux conditions. (n.d.). Google Vertex AI.
- Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. (n.d.). Google Vertex AI.
- Oxetanes and Oxetan-3-ones. (n.d.). Google Vertex AI.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
- Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. (2022). National Institutes of Health.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications.
- Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals.
- Oxetane Synthesis via Alcohol C–H Functionalization. (2023). ACS Publications.
- Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. (n.d.). MDPI.
- Dimerization of Indanedioneketene to Spiro-oxetanone: A Theoretical Study. (n.d.). ResearchGate.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). ACS Publications.
- Synthesis of oxetanes from epoxides. (n.d.). ResearchGate.
- Epoxide. (n.d.). Wikipedia.
- Organolithium reagent. (n.d.). Wikipedia.
- Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. (n.d.). National Institutes of Health.
- Organolithium Reagents. (n.d.). Organic Chemistry Data.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- The Grignard Reaction Mechanism. (n.d.). Chemistry Steps.
- Side Reactions in a Grignard Synthesis. (2025). ResearchGate.
- Grignard reagents react with oxetane, a four-membered cyclic ether, to yield primary alcohols,... (n.d.). Homework.Study.com.
- Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
- Addition of Organolithiums to Carboxylic Acids. (n.d.). Master Organic Chemistry.
- Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute.
- 3-Oxetanone | High-Purity Reagent for Organic Synthesis. (n.d.). Benchchem.
- 3-Oxetanone. (n.d.). Wikipedia.
- Unexpected Isomerization of Oxetane-Carboxylic Acids. (n.d.). National Institutes of Health.
- Technical Support Center: Synthesis of 3-Ethyloctane. (n.d.). Benchchem.
- Functional 3-Arylisoxazoles and 3-Aryl-2-isoxazolines from Reaction of Aryl Nitrile Oxides and Enolates: Synthesis and Reactivity. (n.d.). Sci-Hub.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3-Oxetanone - Wikipedia [en.wikipedia.org]
- 8. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-Phenyloxetan-3-ol
Welcome to the dedicated technical support resource for the synthesis and optimization of 3-phenyloxetan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable building block.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in medicinal chemistry, primarily involves the nucleophilic addition of a phenyl Grignard reagent to oxetan-3-one. While conceptually straightforward, the inherent ring strain of the oxetane moiety and the high reactivity of the Grignard reagent introduce several challenges that can impact yield and purity. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key challenges?
The most prevalent and scalable method is the reaction of phenylmagnesium bromide (PhMgBr) with oxetan-3-one. The primary challenges associated with this synthesis are:
-
Low Yields: Often resulting from incomplete reaction, degradation of the starting material or product, and competing side reactions.
-
Formation of Side Products: Byproducts can arise from the Grignard reagent itself or from its reaction with the solvent or starting material in unintended ways.
-
Purification Difficulties: The polarity of the product and potential for decomposition can complicate isolation and purification.
-
Reaction Initiation: Difficulty in initiating the Grignard reagent formation is a common practical issue.
Q2: My Grignard reaction to form this compound is not starting. What are the likely causes and solutions?
Failure to initiate the Grignard reaction is a frequent problem. Here are the common culprits and troubleshooting steps:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Passive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction.
-
Activation: Crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium.
-
-
Impure Bromobenzene: Ensure the bromobenzene is free of water and other impurities. Distillation may be necessary.
Q3: I am observing a significant amount of biphenyl as a byproduct. How can I minimize its formation?
Biphenyl is formed from the coupling of the Grignard reagent with unreacted bromobenzene (Wurtz-type coupling). To minimize this:
-
Slow Addition: Add the bromobenzene solution to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: While the reaction is exothermic, avoid excessive heating which can promote coupling. Maintain a gentle reflux.
Troubleshooting Guide: Low Yield of this compound
A low yield of the desired product is the most common issue. The following troubleshooting guide, structured as a decision tree, will help you diagnose and resolve the problem.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree to systematically troubleshoot low yields in the synthesis of this compound.
Detailed Troubleshooting Steps
Step 1: Issues with the Grignard Reagent
| Problem | Potential Cause | Recommended Solution |
| Grignard reagent does not form (solution remains clear, no exotherm) | - Wet glassware/solvents- Passive Mg surface- Impure bromobenzene | - Oven-dry all glassware and use anhydrous solvents.- Activate Mg with a crystal of iodine or a few drops of 1,2-dibromoethane.- Use freshly distilled bromobenzene. |
| Low concentration of Grignard reagent | - Incomplete reaction with Mg- Reaction with atmospheric CO₂ or O₂ | - Ensure all Mg has reacted.- Maintain a positive pressure of an inert gas (N₂ or Ar). |
| Dark brown/black Grignard solution | - Formation of finely divided metal from side reactions (Wurtz coupling) | - This is often cosmetic and may not affect reactivity. However, it can indicate overly vigorous reaction conditions. Consider slower addition of bromobenzene.[1] |
Step 2: Problems During the Reaction with Oxetan-3-one
| Problem | Potential Cause | Recommended Solution |
| No product formation, starting material recovered | - Poor quality oxetan-3-one- Inactive Grignard reagent | - Ensure oxetan-3-one is pure and dry.- Test the Grignard reagent with a small amount of a known reactive ketone. |
| Low conversion | - Insufficient Grignard reagent- Low reaction temperature | - Titrate the Grignard reagent to determine its exact concentration and use a slight excess (1.1-1.2 equivalents).- Allow the reaction to warm to room temperature after the initial addition at 0°C. |
| Formation of a viscous polymer | - Acid-catalyzed ring-opening polymerization of oxetan-3-one or the product. | - Ensure the Grignard reagent is free of acidic impurities.- Perform the reaction under strictly anhydrous and aprotic conditions. |
Step 3: Challenges in Workup and Purification
| Problem | Potential Cause | Recommended Solution |
| Product decomposition during workup | - The oxetane ring is sensitive to strong acids, which can cause ring-opening. | - Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic.- If a stronger acid is needed to dissolve magnesium salts, use it at low temperatures and for a minimal amount of time. |
| Difficulty in separating the product from byproducts | - Similar polarities of the product and some byproducts. | - Use flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective.- Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be employed. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Grignard Reagent Formation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In a separate flask, prepare a solution of bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate (slight bubbling and heat). If not, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir at room temperature for 1 hour.
-
-
Reaction with Oxetan-3-one:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
In a separate flask, dissolve oxetan-3-one (1.0 eq) in anhydrous THF.
-
Add the oxetan-3-one solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Characterization Data for this compound
Confirming the identity and purity of the final product is crucial. Below is a summary of expected spectroscopic data.
| Technique | Expected Observations |
| ¹H NMR | - Multiplet at ~7.2-7.5 ppm (5H, Phenyl group)- AB quartet or two doublets at ~4.5-4.8 ppm (4H, Oxetane ring CH₂)- Broad singlet for the hydroxyl proton (disappears upon D₂O exchange) |
| ¹³C NMR | - Signals in the aromatic region (125-140 ppm)- Signal for the quaternary carbon bearing the phenyl and hydroxyl groups (~75-85 ppm)- Signal for the oxetane methylene carbons (~70-80 ppm) |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 150- Fragmentation patterns corresponding to the loss of water (m/z 132), and cleavage of the oxetane ring. |
| IR Spectroscopy | - Broad O-H stretch (~3400 cm⁻¹)- C-O stretch of the ether (~1100 cm⁻¹)- Aromatic C-H and C=C stretches |
References
- Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.
- Burkhard, J. A., et al. (2010). Synthesis of 3-Substituted Oxetanes and Their Application in Medicinal Chemistry.
- Carreira, E. M., & Fessard, T. C. (2011). The Oxetane Motif in Medicinal Chemistry. Chimia, 65(4), 224-228.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
- Leah4sci. (2020).
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. masterorganicchemistry.com.
Sources
troubleshooting low yields in gold-catalyzed oxetan-3-one synthesis
Welcome to the technical support center for gold-catalyzed oxetan-3-one synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. Here, you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the gold-catalyzed synthesis of oxetan-3-ones?
This synthesis is a one-step process that converts readily available propargylic alcohols into valuable oxetan-3-ones.[1][2][3] The reaction is catalyzed by a gold(I) complex and involves the intermolecular oxidation of the alkyne in the propargylic alcohol. This process generates a highly reactive α-oxo gold carbene intermediate, which then undergoes a rapid intramolecular O-H insertion to form the strained four-membered oxetane ring.[4][5] This method is advantageous as it often proceeds under mild conditions, can be performed without the strict exclusion of air or moisture, and avoids the use of hazardous reagents like α-diazo ketones that are required in some traditional synthetic routes.[1][2][4][6]
Q2: What are the key components of this reaction?
The typical reaction mixture consists of four main components:
-
Propargylic Alcohol Substrate: The starting material containing both the alkyne and the alcohol functionalities.
-
Gold(I) Catalyst: A cationic gold(I) complex, often with a phosphine or N-heterocyclic carbene (NHC) ligand, is used to activate the alkyne.
-
Oxidant: A pyridine N-oxide derivative is commonly used to facilitate the formation of the α-oxo gold carbene intermediate.[4]
-
Co-catalyst/Additive: An acid, such as triflimide (HNTf₂), is often added to improve the reaction yield by minimizing side reactions.[1][6]
Q3: What is the proposed catalytic cycle for this reaction?
The reaction is believed to proceed through the following key steps, as illustrated in the diagram below. The gold(I) catalyst activates the alkyne, making it susceptible to oxidation. The pyridine N-oxide oxidant then facilitates the formation of a reactive α-oxo gold carbene intermediate. This intermediate is perfectly poised for a rapid intramolecular O-H insertion, which forms the desired oxetan-3-one product and regenerates the active gold catalyst.
Caption: Proposed catalytic cycle for oxetan-3-one synthesis.
Troubleshooting Guide for Low Yields
Q4: My reaction with a tertiary propargylic alcohol is giving a low yield. What is the likely cause and how can I fix it?
Issue: Low yields with tertiary propargylic alcohols are often due to the increased tendency of these substrates to form stable propargylic cations under the acidic reaction conditions, leading to undesired side reactions.[1][5][6]
Solution:
-
Substrate Modification: To overcome this, you can install an electron-withdrawing group (EWG), such as a carboxylate, at the alkyne terminus. This modification disfavors the formation of the propargylic cation.[1][5][6]
-
Reaction Conditions Adjustment: Be aware that the introduction of an EWG will likely slow down the reaction. Mild heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion within a reasonable timeframe (e.g., 24 hours).[1][6]
-
Catalyst and Oxidant Optimization: For these modified substrates, a combination of a more robust N-heterocyclic carbene (NHC) ligand catalyst like IPrAuNTf₂ and an alternative oxidant such as 4-acetylpyridine N-oxide has been shown to be effective.[1][6]
Q5: I am observing a significant amount of a side product and my desired oxetan-3-one yield is low. How do I identify and minimize this?
Issue: A common side product is a mesylate or a similar species, which arises from the reaction of the α-oxo gold carbene intermediate with the counter-anion of the acid co-catalyst (e.g., MsOH).[1][6]
Solution:
-
Change the Acid Co-catalyst: The use of triflimide (HNTf₂) as the acid additive has been shown to minimize this side reaction and lead to a significant improvement in the yield of the desired oxetan-3-one.[1][6] The non-nucleophilic nature of the NTf₂⁻ anion prevents it from competing with the intramolecular O-H insertion.
Q6: My reaction is not proceeding to completion, or the conversion is very low. What factors should I investigate?
Issue: Low or no conversion can be attributed to several factors related to the catalyst, reagents, or reaction setup.
Solutions: This troubleshooting workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Considerations:
-
Catalyst Activity: Cationic gold catalysts can be sensitive. Ensure your gold precatalyst is pure and, if using a silver salt to abstract a halide, that the silver salt is fresh.[7] Impurities with high affinity for gold, such as halides or bases, can act as catalyst poisons.[8]
-
Reagent Purity: Impurities in the propargylic alcohol or solvent can inhibit the catalyst. Ensure the use of purified, anhydrous solvents and high-purity starting materials.[9]
-
Reaction Temperature: While many reactions proceed at room temperature, some substrates, particularly those that are less reactive, may require heating to achieve a reasonable reaction rate. Conversely, sensitive substrates (e.g., those with N-Boc groups) may require lower temperatures (-20 °C) to prevent decomposition or deprotection.[6]
-
Catalyst Loading: While catalyst loadings can be as low as 1 mol%, increasing the loading to 2-5 mol% may be necessary for challenging substrates or to overcome minor impurities.[6]
Optimization and Protocols
Q7: How do I choose the best catalyst and oxidant for my specific propargylic alcohol?
The optimal combination of catalyst, ligand, and oxidant can be substrate-dependent. A screening of these components is often the most effective approach to maximizing yield.
| Parameter | Common Options | Considerations & Recommendations |
| Gold Catalyst | (Ph₃P)AuNTf₂ | A common starting point, but may be less effective. |
| (2-biphenyl)Cy₂PAuNTf₂ | Often gives better results than triphenylphosphine-based catalysts.[1][6] | |
| IPrAuNTf₂ | A robust NHC-ligand catalyst, particularly effective for more challenging tertiary propargylic alcohols.[1][6] | |
| Oxidant | Pyridine N-oxide | Standard choice. |
| 3-MeO₂C-5-Br-Pyridine N-oxide | Has been shown to slightly improve yields in some cases.[1][6] | |
| 4-Acetylpyridine N-oxide | Used in combination with IPrAuNTf₂ for tertiary alcohols.[1] | |
| Acid Additive | MsOH | Can lead to side product formation.[1][6] |
| HNTf₂ | Highly recommended. Minimizes side reactions and generally improves yields.[1][6] |
General Experimental Protocol
The following is a representative protocol adapted from the literature for the synthesis of oxetan-3-one from propargyl alcohol.[4]
Materials:
-
Gold(I) catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂): 0.01 mmol, 5 mol%
-
Oxidant (e.g., 3-MeO₂C-5-Br-pyridine N-oxide): 0.3 mmol, 1.5 equiv.
-
Co-catalyst (HNTf₂): 0.01 mmol, 5 mol%
-
Propargyl alcohol: 0.2 mmol, 1.0 equiv.
-
Anhydrous 1,2-dichloroethane (DCE): 4.0 mL (to achieve a substrate concentration of 0.05 M)
Procedure:
-
To a clean, dry vial, add the gold(I) catalyst and the oxidant.
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the solids.
-
Add the HNTf₂ co-catalyst to the solution.
-
Add the propargyl alcohol to the reaction mixture.
-
Seal the vial and stir the mixture at room temperature for the specified time (e.g., 6 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure oxetan-3-one.
Note: For tertiary propargylic alcohols, the reaction temperature may need to be increased to 40-60 °C and the reaction time extended.[6]
References
-
Ye, L., Cui, L., Zhang, G., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(10), 3258–3259. [Link]
-
Organic Chemistry Portal. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550-8551. [Link]
-
Alonso, I., & Paz Muñoz, M. (2020). Gold-Catalyzed Synthesis of Small Rings. Chemical Reviews, 121(4), 2282-2335. [Link]
-
SciSpace. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]
-
Royal Society of Chemistry. (2017). Gold-catalysed synthesis of phosphonate-substituted oxetan-3-ones – an easy access to highly strained HWE reagents. Organic Chemistry Frontiers. [Link]
-
Li, Z., Brouwer, C., & He, C. (2008). Recent advances in the gold-catalyzed additions to C–C multiple bonds. PubMed Central. [Link]
-
MDPI. (2019). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. [Link]
-
ResearchGate. (n.d.). Scheme 8. Anion-driven catalyst deactivation pathways in alkyne hydroalkoxylation. [Link]
-
MDPI. (2024). Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. [Link]
-
Gorin, D. J., & Toste, F. D. (2007). Ligand Effects in Homogeneous Au Catalysis. PubMed Central. [Link]
-
Marco-Contelles, J., & Soriano, E. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 107(5), 1967-2021. [Link]
-
ResearchGate. (2012). Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis. [Link]
-
Encyclopedia.pub. (2022). Gold(I)-Catalyzed Approaches with Arylalkyne Activation. [Link]
-
Chemistry For Everyone. (2025). How Do Single Displacement Reactions Purify Gold? YouTube. [Link]
-
ResearchGate. (2019). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. [Link]
-
Frontiers. (2020). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. [Link]
-
PubMed. (2010). Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols. [Link]
-
ResearchGate. (2018). Gold Catalysis and Photoactivation: A Fast and Selective Procedure for the Oxidation of Free Sugars. [Link]
-
National Institutes of Health. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. [Link]
-
ResearchGate. (2012). Ligand Effects in the Gold Catalyzed Hydration of Alkynes. [Link]
-
Royal Society of Chemistry. (2014). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Chemical Communications. [Link]
-
Organic Reactions. (2017). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. [Link]
-
National Institutes of Health. (2011). Gold(I)-Catalyzed Enantioselective Polycyclization Reactions. [Link]
-
National Institutes of Health. (2022). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. [Link]
-
National Institutes of Health. (2014). (P^N^C) Ligands to Stabilize Gold(III): A Straightforward Access to Hydroxo, Formate, and Hydride Complexes. [Link]
-
MDPI. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. [Link]
-
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
-
YouTube. (2019). Gold-Powered Alkyne Activation Unleashed! [Link]
-
ACS Publications. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters. [Link]
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- 2. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
- 3. Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing ring-opening of 3-phenyloxetan-3-ol during reactions
Introduction: Navigating the Reactivity of 3-Phenyloxetan-3-ol
Welcome to the technical support center for this compound. This valuable building block is increasingly utilized in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups, often enhancing metabolic stability and solubility.[1][2] However, its utility is coupled with a significant chemical challenge: the inherent strain of the four-membered oxetane ring makes it susceptible to ring-opening reactions.[3][4] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, preventative protocols, and a mechanistic understanding to successfully employ this compound in synthesis while preserving its core structure.
The key to its instability lies in the C3 position. The presence of a tertiary alcohol and a phenyl group creates a system prone to cleavage under various conditions, particularly acidic ones. Protonation of the oxetane oxygen or the hydroxyl group can initiate a cascade that leads to the formation of a stable tertiary carbocation, which is rapidly trapped by nucleophiles to yield undesired 1,3-diol byproducts. This guide will illuminate the pathways of degradation and, more importantly, delineate the strategies to prevent them.
Troubleshooting Guide: Addressing Common Experimental Failures
This section directly addresses issues you may be encountering during your experiments in a direct question-and-answer format.
Q1: My reaction produced a significant amount of 1,3-dihydroxy-3-phenylpropane instead of my target product. What happened?
A1: You have encountered the classic acid-catalyzed ring-opening of the oxetane. This is the most common failure mode. The reaction mechanism involves the protonation of the oxetane oxygen, forming a highly strained oxonium ion. This activation facilitates nucleophilic attack at the now highly electrophilic C3 carbon. The presence of the phenyl group and the tertiary alcohol stabilizes the resulting carbocationic intermediate, making this pathway highly favorable under acidic conditions.[5][6][7] Even trace amounts of acid, including acidic solvents or silica gel used in chromatography, can trigger this decomposition.
Solution:
-
Strict pH Control: Ensure your reaction medium is neutral or slightly basic. Use non-acidic reagents and solvents. If an acid scavenger is needed, a non-nucleophilic base like triethylamine or diisopropylethylamine is recommended.
-
Reagent Choice: Avoid strong Brønsted acids (e.g., HCl, H₂SO₄, TFA) and potent Lewis acids (e.g., BF₃·OEt₂, AlCl₃, Sc(OTf)₃), which are known to aggressively promote oxetane ring-opening.[3][7][8]
-
Temperature Management: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the ring-opening pathway.
Q2: I'm trying to replace the tertiary hydroxyl group, but the reaction is messy and yields are low. How can I improve this?
A2: Replacing the tertiary hydroxyl group is challenging because the conditions required often promote ring-opening. Standard methods for alcohol activation or substitution (e.g., using SOCl₂ or PBr₃) are often too harsh. The key is to use specialized reagents that operate under mild, preferably neutral or slightly basic conditions.
Successful Strategies:
-
Fluorination: Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor have been successfully used to convert the 3-hydroxyl group to a 3-fluoro group while maintaining the oxetane ring.[7] These reactions typically proceed without strong acid generation.
-
Chlorination: While more challenging, chlorination has been achieved using methanesulfonyl chloride (MsCl) and triethylamine at elevated temperatures (e.g., 55 °C).[7] The base is critical here to neutralize the HCl generated in situ.
-
Activation as a Leaving Group: Convert the alcohol to a better leaving group (e.g., tosylate, mesylate) under basic conditions (e.g., TsCl, pyridine, low temperature). This activated intermediate can then be displaced by a nucleophile in a subsequent step. Careful temperature control is crucial to prevent elimination or decomposition.[9]
Q3: My purified product appears fine by NMR initially, but decomposes upon storage. Why is this happening?
A3: The decomposition of this compound and its derivatives can be caused by residual acidic impurities. This is a common issue if purification was performed using standard silica gel chromatography, as silica is inherently acidic.
Preventative Measures:
-
Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system) and then re-equilibrate with the pure eluent.
-
Alternative Purification: Consider alternative purification methods such as neutral alumina chromatography, preparative HPLC with a neutral or basic mobile phase, or recrystallization.
-
Aprotic Storage: Store the purified compound in an aprotic, anhydrous solvent under an inert atmosphere (N₂ or Ar) at low temperature. Avoid protic solvents, especially alcohols, which can participate in slow, acid-catalyzed ring-opening over time.
Frequently Asked Questions (FAQs)
-
What is the general stability of this compound? The oxetane ring is stable under neutral and moderately basic conditions.[10][11] It is highly sensitive to both Brønsted and Lewis acids.[3][6] The stability is significantly lower than that of its non-hydroxylated parent, 3-phenyloxetane, due to the electronic stabilization of the C3 carbocation intermediate.
-
Can I use a protecting group for the hydroxyl function? Yes, protecting the tertiary alcohol can be a viable strategy, provided the protection and deprotection steps are performed under ring-preserving conditions.
-
Protection: Silyl ethers (e.g., using TBSCl with imidazole) or benzyl ethers (e.g., using NaH and benzyl bromide) are potential options. The use of a strong, non-nucleophilic base like NaH requires careful temperature control.
-
Deprotection: Deprotection must be done cautiously. For example, TBAF for silyl ethers is generally safe. However, acidic deprotection methods for groups like BOC (if an amine were present) or benzyl ethers (hydrogenolysis with Pd/C and H₂) must be carefully screened, as the acidic conditions or the catalyst could potentially trigger ring-opening.
-
-
What analytical techniques are best for detecting ring-opening?
-
¹H NMR Spectroscopy: The most direct method. The intact oxetane ring shows characteristic methylene protons (~4.5-4.8 ppm as an AB quartet or two doublets).[12] Ring-opening to a 1,3-diol will result in the disappearance of these signals and the appearance of new signals corresponding to the propanediol backbone.
-
LC-MS: Liquid chromatography-mass spectrometry is excellent for monitoring the reaction. The ring-opened diol product will have a distinct retention time and a mass corresponding to the starting material + 18 amu (addition of H₂O).
-
Visualizing the Reaction Pathways
Understanding the competing chemical pathways is critical for successful reaction design. The following diagram illustrates the desired reaction at the hydroxyl group versus the undesired ring-opening mechanisms.
Caption: Competing reaction pathways for this compound.
Preventative Protocols and Methodologies
Protocol 1: Deoxyfluorination of this compound (Ring Preservation)
This protocol describes a method to replace the hydroxyl group with fluorine, a common transformation in medicinal chemistry, while minimizing the risk of ring-opening.[7]
Materials:
-
This compound
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the reactivity of DAST and suppress potential side reactions.
-
Reagent Addition: Add DAST (1.1 eq) dropwise to the stirred solution over 15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃. Causality: The basic quench neutralizes any acidic byproducts generated during the reaction, preventing post-reaction ring-opening.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography using neutralized silica gel (pre-treated with 1% Et₃N in eluent) to afford 3-fluoro-3-phenyloxetane.
Experimental Design Workflow
To proactively avoid ring-opening, a systematic approach to reaction design is essential.
Caption: A logical workflow for designing reactions to prevent oxetane ring-opening.
Comparative Data: Reagent Selection for -OH Substitution
The choice of reagent is paramount. The following table summarizes outcomes for common transformations of the 3-hydroxyl group, highlighting conditions that favor ring preservation.
| Transformation | Reagent System | Temperature | Typical Outcome | Ring Integrity | Reference |
| Fluorination | DAST | -78 °C to RT | Good Yield (40-50%) | Preserved | |
| Fluorination | Deoxo-Fluor | -78 °C to RT | Good Yield (>70%) | Preserved | [7] |
| Chlorination | MsCl, Et₃N | 55 °C | Moderate Yield (42%) | Preserved | [7] |
| Dehydroxylation | TFA, Et₃SiH | RT | Variable; works for some derivatives | Ring-Opening Risk | [7] |
| Ring-Opening | BF₃·OEt₂ | RT | Rapid Decomposition | Cleaved | [3][7] |
| Ring-Opening | H₂SO₄ | RT | Rapid Decomposition | Cleaved | [7] |
References
- W. Guo, "Selective Ring-Opening reactions of Unsymmetric Oxetanes," Synfacts, 2017. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1590581]
- S. Denmark et al., "An Exploration of Oxetanes: Synthesis and Relevance," Denmark Group Meeting, University of Illinois Urbana-Champaign, 2020. [URL: https://denmarkgroup.illinois.
- A. M. D. Mortensen et al., "Mild Intramolecular Ring Opening of Oxetanes," Organic Letters, 2019. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b03810]
- S. Ahmad et al., "Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review," Synthetic Communications, 2016. [URL: https://www.researchgate.
- J. A. Bull et al., "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Chemical Reviews, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00169]
- J. Dong, "Oxetane Presentation," The Dong Group, University of Texas at Austin. [URL: https://sites.cm.utexas.
- V. O. Iaroshenko et al., "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks," ChemRxiv, 2023. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64359a72142db2645686314f]
- M. J. McLaughlin and S. L. Roberts, "Oxetanes: formation, reactivity and total syntheses of natural products," Beilstein Journal of Organic Chemistry, 2022. [URL: https://www.beilstein-journals.org/bjoc/articles/18/101]
- M. J. McLaughlin and S. L. Roberts, "Oxetanes: formation, reactivity and total syntheses of natural products," National Institutes of Health, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9464972/]
- S. Ahmad et al., "Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review," ResearchGate, 2016. [URL: https://www.researchgate.
- M. Majdecki et al., "Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis," ResearchGate, 2022. [URL: https://www.researchgate.
- Enamine Ltd., "Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity," Enamine Presentation, 2023. [URL: https://enamine.
- BenchChem, "Spectroscopic and Synthetic Profile of 3-Phenyloxetan-3-amine: A Technical Guide," BenchChem, 2025. [URL: https://www.benchchem.com/product/bcm1211567542-technical-guide]
- BenchChem, "An In-depth Technical Guide to 3-Phenyloxetan-3-amine," BenchChem, 2025. [URL: https://www.benchchem.com/product/bcm1211567542-in-depth-technical-guide]
- S. K. Rastogi et al., "SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES," Connect Journals, 2015. [URL: http://www.connectjournals.com/toc.php?bookmark=CJ-033216&&%20volume=15&&%20issue_id=01]
Sources
- 1. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 2. connectjournals.com [connectjournals.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Phenyloxetan-3-ol
Welcome to the technical support center for 3-phenyloxetan-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific challenges associated with the purification of this valuable building block. The inherent ring strain and functional groups of this compound present unique stability and separation issues that require careful consideration. This document provides in-depth, experience-driven advice in a question-and-answer format to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main purification challenges stem from the chemical instability of the oxetane ring.[1] The four-membered ring possesses significant ring strain (~106 kJ·mol⁻¹), making it susceptible to ring-opening, especially under acidic conditions or at elevated temperatures.[2][3] The tertiary alcohol at the C3 position can act as an internal nucleophile, further facilitating ring-opening under acidic catalysis.[1] Additionally, oxetanes can be thermally labile, with a tendency to polymerize at temperatures above 60°C, which poses a significant challenge for purification by distillation.[4]
Q2: I've just completed a Grignard synthesis of this compound from 3-oxetanone. What are the likely impurities in my crude product?
Following a typical synthesis involving the addition of phenylmagnesium bromide to 3-oxetanone, you should anticipate several types of impurities.[5] These can be categorized as follows:
| Impurity Category | Specific Examples | Rationale for Presence |
| Starting Materials | Unreacted 3-oxetanone, excess Grignard reagent (and its quenched products) | Incomplete reaction or use of excess reagents. |
| Reagent Byproducts | Biphenyl, Magnesium salts (e.g., MgBr₂) | Homocoupling of the Grignard reagent; inherent byproducts of the reaction and workup. |
| Degradation Products | 1-phenyl-1,3-propanediol derivatives, polymers | Ring-opening of the oxetane under acidic workup conditions or thermal stress.[1][4] |
| Solvents | Tetrahydrofuran (THF), Diethyl ether, Hexanes, Ethyl acetate | Residual solvents from the reaction and extractive workup.[5] |
Q3: What is the best general purification method for this compound: column chromatography, recrystallization, or distillation?
The optimal method depends on the impurity profile and the scale of your reaction.
-
Column Chromatography is highly effective for removing a wide range of impurities, especially byproducts with different polarities like biphenyl (non-polar) and ring-opened diols (more polar). However, the acidic nature of standard silica gel can cause on-column degradation of the acid-sensitive oxetane ring.[3][6] This method requires careful optimization.
-
Recrystallization is an excellent choice for a final purification step if your crude product is already reasonably pure and solid. Since this compound has a melting point of 55-56°C, it is a solid at room temperature, making this technique highly suitable.[7] It is effective at removing small amounts of impurities that get excluded from the crystal lattice.[8]
-
Distillation is generally not recommended. The predicted boiling point of this compound is high (~297°C), necessitating vacuum distillation.[7] However, the thermal lability of oxetanes makes them prone to polymerization at elevated temperatures, even under vacuum, leading to low recovery and potential product loss.[4]
For most lab-scale syntheses, a combination of flash column chromatography followed by recrystallization is the most robust strategy.
Q4: How can I quickly assess the purity of my purified this compound?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): The quickest method to qualitatively assess purity. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) and visualize under a UV lamp (for the phenyl group) and by staining (e.g., with potassium permanganate or vanillin) to check for non-UV active impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and identifying impurities. Residual solvents and synthetic byproducts often have characteristic signals that are easy to spot.[9]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods provide quantitative purity data (e.g., area % purity). They are excellent for detecting trace impurities that may not be visible by NMR.[10][11]
Purification Troubleshooting Guides
I. Troubleshooting Column Chromatography
Problem: My compound appears to be degrading on the silica gel column. My collected fractions show new, more polar spots on TLC, and my yield is low.
Cause: This is a classic sign of acid-catalyzed ring-opening. Standard silica gel is acidic (pH ~4-5) due to the presence of surface silanol (Si-OH) groups. These can protonate the oxygen atom of the oxetane ring, making it highly susceptible to nucleophilic attack by water or other nucleophiles present in the solvent, leading to degradation.[1][3]
Solution: Neutralize the Stationary and/or Mobile Phase.
You must mitigate the acidity of the chromatographic environment. There are two effective approaches:
-
Use a Basic Additive in the Eluent: Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., ethyl acetate/hexanes). The base will neutralize the acidic sites on the silica gel, preventing protonation of your compound. This is a widely used technique for purifying acid-sensitive compounds and amines.[6]
-
Use Neutralized or Deactivated Silica Gel: You can purchase commercially available deactivated silica gel or prepare it by washing standard silica gel with a dilute base, followed by thorough washing with neutral solvents and drying.
Workflow: Purification by Chromatography with a Basic Modifier
Caption: Workflow for chromatography with a basic modifier.
Problem: My compound is co-eluting with a non-polar impurity, likely biphenyl.
Cause: Biphenyl is a common, non-polar byproduct of Grignard reactions. If your solvent system is too non-polar, your product may not separate effectively. If the system is too polar, both compounds might move too quickly up the TLC plate (high Rf), resulting in poor separation on the column.
Solution: Optimize the Solvent System Using Gradient Elution.
A gradient elution, where the polarity of the mobile phase is gradually increased, is ideal for separating compounds with significantly different polarities.
Protocol: Developing a Gradient Elution Method
-
TLC Analysis: Find a solvent system where the biphenyl spot has a high Rf (e.g., >0.8) and your this compound has an Rf of ~0.1-0.2. A good starting point might be 10-15% ethyl acetate in hexanes. This will be your starting eluent.
-
Determine Final Eluent: Find a solvent system where your product has an Rf of ~0.4-0.5. This might be 40-50% ethyl acetate in hexanes. This will be your final eluent.
-
Run the Column:
-
Start the elution with the low-polarity solvent (e.g., 15% EtOAc/Hex). This will cause the non-polar biphenyl to travel down the column and elute first.
-
Once the biphenyl is completely eluted (as monitored by TLC), gradually increase the solvent polarity to your final eluent composition (e.g., 40% EtOAc/Hex).
-
This increase in polarity will then mobilize your more polar product, allowing it to elute in a clean band.
-
| Solvent Polarity Series (Increasing Polarity) |
| Hexane / Heptane |
| Toluene |
| Dichloromethane (DCM) |
| Diethyl Ether |
| Ethyl Acetate (EtOAc) |
| Acetone |
| Ethanol / Methanol |
Table Reference: Based on principles from general organic chemistry.[12][13]
II. Troubleshooting Recrystallization
Problem: My compound "oils out" of solution instead of forming crystals.
Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid. Instead of crystallizing, the compound separates as a liquid phase. This can be caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.
Solutions:
-
Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Slow cooling is critical for the formation of a proper crystal lattice.[8]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Use a Different Solvent System: The chosen solvent may be too good a solvent. Try a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., acetone or THF) and then slowly add a "poor" solvent (in which it is less soluble, e.g., hexanes or water) at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly.[14]
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod just below the solvent line or adding a tiny "seed" crystal of pure product.[15]
Protocol: Systematic Solvent Screening for Recrystallization
-
Preparation: Place ~20-30 mg of your crude solid into several small test tubes.
-
Screening: To each tube, add a different solvent dropwise at room temperature. Good candidate solvents are those that do not dissolve the solid at room temperature. See the table below for suggestions.
-
Heating: Take the tubes that did not show dissolution and heat them gently (e.g., in a warm water bath). A good solvent will dissolve the solid completely upon heating.[15]
-
Cooling: Allow the tubes that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observation: The best solvent is the one that dissolves the compound when hot but yields a large number of high-quality crystals upon cooling.[16]
| Suggested Solvents for Screening |
| Ethanol |
| Isopropanol |
| Acetone/Water mixture |
| Ethyl Acetate/Hexanes mixture |
| Toluene |
| Dichloromethane/Hexanes mixture |
Table Reference: Based on common laboratory practice.[14]
References
- Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Structure and Reactivity of Oxetanes. Chemical Reviews, 103(5), 1625–1647.
- Vulcanchem. (n.d.). 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol.
- Burke, M. D., & Wipf, P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11497–11548.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-3-amine.
- BenchChem. (2025). An In-depth Technical Guide to 3-Phenyloxetan-3-amine.
- BenchChem. (2025). Protocol for the Purification of 3-Phenyloxetan-2-one.
- ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- BenchChem. (2025). Purifying 3-Phenyloxetan-3-amine: An Application Note and Protocol for Column Chromatography.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry.
- BenchChem. (2025). Validating the Stereochemistry of 3-Phenyloxetan-2-one: A Comparative Guide to Analytical Techniques.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-Phenyloxetan-3-amine: A Technical Guide.
- BenchChem. (2025). Technical Guide: Physicochemical Properties of 3-Phenyloxetan-3-amine Hydrochloride.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- BenchChem. (2025). An In-Depth Technical Guide to 3-Phenyloxetan-2-one: Structure, Properties, and Synthetic Methodologies.
-
PubChem. (n.d.). 3-Phenyloxetan-3-amine. Retrieved from [Link]
- Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
PubChem. (n.d.). 3-Phenyl-3-heptanol. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound - Protheragen [protheragen.ai]
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- 16. mt.com [mt.com]
Technical Support Center: Synthesis of 3-Phenyloxetan-3-ol
Welcome to the technical support guide for the synthesis and purification of 3-phenyloxetan-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable building block. The inherent strain of the oxetane ring, while synthetically useful, presents unique challenges in controlling reaction pathways and minimizing impurity formation.[1][2] This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.
Core Synthesis Overview
The most direct and widely adopted laboratory-scale synthesis of this compound involves the nucleophilic addition of a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent), to 3-oxetanone.[3] This method is effective but requires careful control of reaction conditions to prevent the formation of significant byproducts.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound via the Grignard route?
A1: The primary impurities typically arise from the starting materials, side reactions of the Grignard reagent, and potential ring-opening of the product. The most common species to look for are:
-
Biphenyl: Formed from the homocoupling of the phenylmagnesium bromide reagent.
-
Unreacted 3-Oxetanone: Indicates an incomplete reaction.
-
Benzene: Generated during the aqueous workup by the quenching of unreacted phenylmagnesium bromide.
-
1-Phenyl-1,3-dihydroxypropane: Results from the acid-catalyzed ring-opening of the oxetane product, particularly during a harsh acidic workup.[4]
-
Magnesium Salts: Inorganic byproducts from the Grignard reaction and workup.
Q2: How critical is the reaction temperature and the quality of the Grignard reagent?
A2: Both are extremely critical. The addition of the Grignard reagent to 3-oxetanone should be initiated at low temperatures (e.g., -78 °C) and allowed to warm slowly. This minimizes side reactions and potential enolization of the ketone. The quality of the Grignard reagent is paramount; partially formed or degraded reagents will lead to lower yields and an increase in unreacted starting material and benzene byproduct.
Q3: What is the best general method for purifying crude this compound?
A3: Flash column chromatography on silica gel is the most effective and widely used method for purifying this compound on a laboratory scale.[5][6] The polarity of this compound is moderate, allowing for good separation from non-polar impurities like biphenyl and more polar impurities like ring-opened diols. For material that is already substantially pure, recrystallization can be a viable alternative.
Troubleshooting Guide: Impurity Identification and Management
This section addresses specific experimental observations and provides a systematic approach to identifying and mitigating the root cause.
Problem 1: My crude ¹H NMR spectrum shows a complex multiplet around 7.2-7.6 ppm that integrates to more than 5 protons relative to my product's oxetane signals.
-
Potential Cause: The presence of Biphenyl , a common byproduct of Grignard reactions.
-
Mechanism of Formation: Biphenyl is primarily formed through a Wurtz-type homocoupling reaction between two molecules of phenylmagnesium bromide, often catalyzed by trace amounts of transition metals or oxygen.
Caption: Formation of biphenyl byproduct from Grignard reagent.
-
Identification & Characterization:
-
TLC: Biphenyl is significantly less polar than this compound. It will appear as a spot with a high Rf value in typical ethyl acetate/hexane eluent systems.
-
¹H NMR: Biphenyl exhibits a complex multiplet in the aromatic region (δ ~7.3-7.6 ppm).
-
GC-MS: Will show a distinct peak with a molecular ion (M⁺) at m/z = 154.
-
-
Prevention & Mitigation Strategies:
-
Use High-Quality Reagents: Ensure the magnesium turnings are fresh and the solvent (THF or diethyl ether) is anhydrous.
-
Slow Reagent Formation: Form the Grignard reagent slowly to avoid localized heating, which can promote coupling.
-
Controlled Addition: Add the freshly prepared Grignard reagent to the 3-oxetanone solution slowly and at a low temperature.
-
-
Remediation Protocol:
-
Biphenyl is easily removed by flash column chromatography due to the large polarity difference. An eluent system of 20-30% ethyl acetate in hexanes will typically elute the biphenyl well before the desired product.
-
Problem 2: My product appears pure by ¹H NMR, but the isolated yield is low, and I recovered a significant amount of a water-soluble, highly polar substance.
-
Potential Cause: Acid-catalyzed ring-opening of the this compound product during the aqueous workup, leading to the formation of 1,3-dihydroxy-1-phenylpropane .
-
Mechanism of Formation: The oxetane ring, while more stable than an epoxide, is susceptible to cleavage under acidic conditions.[7] The oxygen atom is protonated, activating the ring towards nucleophilic attack by water, which cleaves the C-O bond to relieve ring strain.
Caption: Acid-catalyzed ring-opening of the oxetane product.
-
Identification & Characterization:
-
TLC: The diol is very polar and will likely remain at the baseline (Rf ≈ 0) in standard ethyl acetate/hexane systems.
-
Solubility: It will have high water solubility and may be lost to the aqueous layer during extraction.
-
¹H NMR (if isolated): Will show two distinct -OH peaks (which can exchange with D₂O), a benzylic CH proton, and two methylene groups (CH₂).
-
-
Prevention & Mitigation Strategies:
-
Avoid Strong Acids: Do not use strong acids (e.g., HCl, H₂SO₄) for the reaction quench.
-
Use Buffered Quench: The recommended procedure is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source (pKa ≈ 9.2) sufficient to protonate the alkoxide intermediate without being acidic enough to promote significant ring-opening.
-
Maintain Low Temperatures: Perform the quench and initial extractions at low temperatures (0 °C) to minimize the rate of any potential side reactions.
-
-
Remediation Protocol:
-
Once formed, the diol is very difficult to separate from the desired product by simple extraction due to its polarity. If a significant amount is present in the organic layer, flash column chromatography is required. A more polar eluent system or a gradient elution (e.g., starting at 20% EtOAc/Hex and increasing to 50-60%) will be necessary to elute the diol after the desired product.
-
Data Summary and Analytical Protocols
Table 1: Typical Analytical Data for Key Compounds
| Compound | Structure | Typical TLC Rf (30% EtOAc/Hex) | Key ¹H NMR Signals (CDCl₃, 400 MHz) |
| This compound | Ph-C(OH)(CH₂)₂O | ~0.35 | δ 7.3-7.5 (m, 5H), 4.7-4.9 (m, 4H), 2.5 (s, 1H, -OH) |
| Biphenyl | Ph-Ph | ~0.80 | δ 7.3-7.6 (m, 10H) |
| 3-Oxetanone | O(CH₂)₂C=O | ~0.50 | δ 4.8 (s, 4H) |
| Ring-Opened Diol | Ph-CH(OH)CH₂CH₂OH | ~0.05 | δ 7.2-7.4 (m, 5H), 4.8-5.0 (m, 1H), 3.7-3.9 (m, 2H), 1.8-2.0 (m, 2H) |
Protocol 1: Standard TLC Analysis
-
Preparation: Prepare a developing chamber with a filter paper wick and a mobile phase (e.g., 30% ethyl acetate in hexanes). Allow the chamber to saturate for at least 10 minutes.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the plate in the chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used to visualize non-UV active impurities.
-
Analysis: Calculate the Rf values for each spot and compare them to the standards in Table 1.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Select a column with a diameter appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) to elute highly non-polar impurities like biphenyl.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-40% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor their composition using TLC (as described in Protocol 1).
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. (Illustrates general principles of building block synthesis).
-
Wikipedia contributors. (2023). Oxetane. Wikipedia, The Free Encyclopedia. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Journal of medicinal chemistry, 53(8), 3227–3246. [Link]
-
Ye, M., & Li, Z. (2018). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 38(11), 2849-2864. [Link]
- Aggarwal, V. K., & O'Brien, C. J. (2002). Asymmetric ylide reactions: epoxidation, cyclopropanation, aziridination, olefination, and rearrangement. Chemical communications, (15), 1583–1591.
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
-
Patel, H. et al. (2016). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. [Link]
-
Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Journal of Heterocyclic Chemistry, 53(5), 1395-1425. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxetane - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Performance in Oxetane Synthesis
Welcome to the technical support center for optimizing catalyst performance in oxetane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic motif. Oxetanes are increasingly important in medicinal chemistry as non-classical bioisosteres for gem-dimethyl and carbonyl groups, offering improved physicochemical properties.[1][2] However, their synthesis can be challenging due to the inherent ring strain of the four-membered ether.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for robust and reproducible oxetane synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during catalytic oxetane synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: I am attempting a Lewis acid-catalyzed oxetane synthesis from a diol, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
A: Low conversion in Lewis acid-catalyzed oxetane synthesis from diols is a frequent issue. The primary reason often lies in the delicate balance between activating the substrate and promoting the desired intramolecular cyclization over side reactions. Here’s a systematic approach to troubleshoot this problem:
Step-by-Step Troubleshooting:
-
Catalyst Choice and Purity:
-
Lewis Acid Strength: The strength of the Lewis acid is critical. A weak Lewis acid may not sufficiently activate the alcohol, while a very strong Lewis acid can lead to decomposition or polymerization of the starting material or product.[3] Consider screening a range of Lewis acids with varying strengths, such as AlCl₃, BF₃·OEt₂, and Sc(OTf)₃. For instance, in the isomerization of 2,2-disubstituted oxetanes, the superacid Al(C₆F₅)₃ has shown high efficacy.[4]
-
Catalyst Purity: Impurities in the Lewis acid can poison the catalyst or introduce unwanted side reactions. Ensure you are using a high-purity catalyst. The purity of the oxetane precursors is also crucial, as impurities can decompose the catalyst.[4]
-
-
Reaction Conditions:
-
Temperature: Temperature plays a significant role. Higher temperatures can sometimes overcome activation barriers but may also promote side reactions and decomposition. Conversely, some reactions benefit from low temperatures to enhance selectivity.[5] For example, in certain intramolecular cyclizations, best results were obtained at ≤ -50 °C.[5]
-
Solvent: The choice of solvent can dramatically influence the reaction outcome. Non-polar solvents are often preferred in Paternò-Büchi reactions.[6] For Lewis acid-catalyzed reactions, chlorinated solvents are commonly used.[5] A more polar solvent like acetonitrile can stabilize carbocation intermediates.[7]
-
Concentration: High concentrations can favor intermolecular side reactions, leading to dimers or oligomers.[4] Running the reaction under more dilute conditions can favor the desired intramolecular cyclization.
-
-
Substrate-Related Issues:
-
Steric Hindrance: Highly substituted diols may be sterically hindered, making the intramolecular attack more difficult.
-
Leaving Group Ability: The efficiency of the cyclization depends on the ability of the leaving group to depart. In diol cyclizations, one of the hydroxyl groups is converted into a good leaving group by the Lewis acid.
-
Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low oxetane yield.
Problem 2: Poor Selectivity (Regio-, Diastereo-, or Enantioselectivity)
Q: My Paternò-Büchi reaction is producing a mixture of regioisomers and diastereomers. How can I improve the selectivity of this photochemical [2+2] cycloaddition?
A: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful tool for oxetane synthesis.[8][9][10][11] However, controlling its selectivity can be challenging. The regioselectivity and stereoselectivity are influenced by factors such as the nature of the excited state (singlet vs. triplet), the stability of the intermediate diradical, and steric effects.[3][10]
Key Factors Influencing Selectivity:
-
Nature of the Carbonyl Excited State: The reaction can proceed through either a singlet or a triplet excited state of the carbonyl compound.[8] The stereochemical outcome often differs between these two pathways. Aromatic ketones typically react via their triplet state, while aliphatic ketones can react from either the singlet or triplet state.
-
Alkene Electronics: Electron-rich alkenes, such as enol ethers, are often good substrates for this reaction.[9][11]
-
Solvent Polarity: The solvent can influence the stability of intermediates and the reaction pathway. Non-polar solvents are generally preferred.[6]
-
Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the thermodynamically more stable transition state.
Strategies to Enhance Selectivity:
-
Choice of Sensitizer: For reactions proceeding through a triplet state, a triplet sensitizer can be used to selectively populate the triplet excited state of the carbonyl compound.
-
Chiral Catalysts for Enantioselectivity: Recent advances have shown that chiral catalysts, such as chiral iridium photocatalysts or chiral thioxanthones, can induce high enantioselectivity in Paternò-Büchi reactions.[5][12][13][14] These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
-
Substrate Control: Modifying the substituents on either the carbonyl compound or the alkene can introduce steric bias, favoring the formation of a specific diastereomer.
Data on Catalyst Systems for Enantioselective Oxetane Synthesis:
| Catalyst Type | Example | Key Features | Reference |
| Chiral Lewis Acid | Chiral Cu(II) complex | Catalyzes asymmetric oxetane synthesis from silyl enol ethers and trifluoropyruvate with high cis/trans ratios and enantioselectivities. | [5][12] |
| Chiral Photocatalyst | Chiral Iridium complex | Enables enantioselective Paternò-Büchi reactions. | [5][12] |
| Chiral Sensitizer | Chiral Thioxanthone | Used for kinetic resolution of spirocyclic oxetanes via photocycloreversion. | [13][14] |
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing oxetanes?
A1: The primary catalytic strategies for oxetane synthesis can be broadly categorized as follows:
-
[2+2] Cycloadditions: This includes the photochemical Paternò-Büchi reaction and formal [2+2] cycloadditions catalyzed by Lewis or Brønsted acids.[5][12][15]
-
Intramolecular Cyclizations (C-O Bond Formation): These are among the most common methods and typically involve the cyclization of a 1,3-diol or a related precursor with a leaving group at the 3-position. This can be promoted by acids or bases.
-
Ring Expansion of Epoxides: This method involves the reaction of epoxides with sulfur ylides (Corey-Chaykovsky reaction) to expand the three-membered ring to a four-membered oxetane.[3][16]
-
C-H Bond Oxidative Cyclizations: This is a more modern approach that involves the intramolecular cyclization of an alcohol onto a C-H bond, often catalyzed by a transition metal complex.[15][16]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my oxetane synthesis?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on several factors, including the specific reaction, desired selectivity, and practical considerations for scale-up.
-
Homogeneous Catalysts: These are in the same phase as the reactants (usually liquid).[17][18]
-
Advantages: High activity and selectivity due to well-defined active sites, milder reaction conditions, and easier mechanistic studies.[19]
-
Disadvantages: Difficult and costly to separate from the reaction mixture, which can be a significant issue for product purification and catalyst recycling.[19][20]
-
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[17][18]
-
Advantages: Easy to separate from the reaction mixture by filtration, allowing for straightforward product purification and catalyst recycling. They are often more robust and stable at higher temperatures.[19][20]
-
Disadvantages: Often exhibit lower activity and selectivity compared to their homogeneous counterparts due to less well-defined active sites and potential mass transfer limitations.[19][20]
-
Decision-Making Diagram for Catalyst Selection:
Caption: Decision tree for choosing between homogeneous and heterogeneous catalysts.
Q3: What is the difference between a Lewis acid and a Brønsted acid catalyst in oxetane synthesis?
A3: Both Lewis and Brønsted acids can catalyze oxetane synthesis, but they function through different mechanisms.
-
Lewis Acids: These are electron-pair acceptors (e.g., BF₃, AlCl₃, Sc(OTf)₃). In oxetane synthesis, they typically activate a hydroxyl group by coordinating to the oxygen, making it a better leaving group and facilitating nucleophilic attack to close the ring.[7] Lewis acids are also used in formal [2+2] cycloadditions.[5][12]
-
Brønsted Acids: These are proton donors (e.g., Tf₂NH, TfOH).[2][7][21] They can protonate a hydroxyl group to form a good leaving group (water). Brønsted acids are also effective in promoting the ring-opening of oxetanes, which can be a desired subsequent reaction or an unwanted side reaction.[2][7]
The choice between a Lewis and a Brønsted acid depends on the specific substrate and desired transformation. For example, in the synthesis of 1,4-dioxanes from oxetanols and diols, a Brønsted acid was found to be more effective than various Lewis acids.[7]
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a 2,2-Disubstituted Oxetane
This protocol is a representative example for the synthesis of a 2,2-disubstituted oxetane via intramolecular cyclization of a 1,3-diol, adapted from principles described in the literature.
Objective: To synthesize 2-methyl-2-phenyloxetane from 1-phenyl-1,3-butanediol.
Materials:
-
1-phenyl-1,3-butanediol
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-phenyl-1,3-butanediol (1.0 eq).
-
Dissolve the diol in anhydrous DCM (to make a 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
-
Catalyst Addition:
-
In a separate vial, dissolve the Lewis acid catalyst (e.g., B(C₆F₅)₃, 5 mol%) in a small amount of anhydrous DCM.
-
Add the catalyst solution dropwise to the stirred diol solution at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The reaction is typically complete within 1-4 hours.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-methyl-2-phenyloxetane.
-
Self-Validation Checkpoints:
-
TLC Analysis: The product should have a higher Rf value than the starting diol.
-
GC-MS Analysis: The product will show the expected molecular ion peak for the oxetane.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of the desired oxetane.
References
-
Paterno-Büchi Reaction - Organic Chemistry Portal. [Link]
-
Oxetane Synthesis through the Paternò-Büchi Reaction - MDPI. [Link]
-
Paterno buchi reaction | PPTX - Slideshare. [Link]
-
Oxetane Synthesis through the Paternò-Büchi Reaction - Semantic Scholar. [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. [Link]
-
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - NIH. [Link]
-
Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3 - DDD UAB. [Link]
-
Homogeneous vs Heterogeneous Catalysts. [Link]
-
Oxetane Synthesis through the Paternò-Büchi Reaction - PMC - NIH. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization - PMC - NIH. [Link]
-
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes | Organic Letters - ACS Publications. [Link]
-
Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - NIH. [Link]
-
Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes - NIH. [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. [Link]
-
Synthesis of oxetanes - Organic Chemistry Portal. [Link]
-
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - RSC Publishing. [Link]
-
Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - NIH. [Link]
-
Homogeneous and Heterogenous catalysts - Chemistry Notes. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products - ResearchGate. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. [Link]
-
Homogeneous & Heterogeneous Catalysts - A Level Chemistry - Save My Exams. [Link]
-
3.8: Day 25- Homogeneous and Heterogeneous Catalysis - Chemistry LibreTexts. [Link]
-
Oxetane Presentation.pptx - The Dong Group. [Link]
-
Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes | Journal of the American Chemical Society - ACS Publications. [Link]
-
Top: The Paternò–Büchi reaction as an approach to oxetanes (X=O) and... - ResearchGate. [Link]
-
Photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of 1-acetylisatin with enol ethers—regioselectivity, diastereoselectivity and acid catalysed transformations of the spirooxetane products - RSC Publishing. [Link]
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- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paterno-Buechi Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Paterno buchi reaction | PPTX [slideshare.net]
- 11. [PDF] Oxetane Synthesis through the Paternò-Büchi Reaction | Semantic Scholar [semanticscholar.org]
- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 13. Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Synthesis of Oxetanes [manu56.magtech.com.cn]
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- 21. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
Technical Support Center: Navigating the Stability of 3-Phenyloxetan-3-ol
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 3-phenyloxetan-3-ol. The unique structural motif of a tertiary alcohol embedded within a strained oxetane ring presents significant opportunities in medicinal chemistry but also introduces specific challenges related to its stability. This document provides expert-driven insights and validated protocols to help you navigate the workup and purification of this valuable building block, ensuring the integrity of your material and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low after aqueous workup. What is the most likely cause?
A1: The primary culprit for yield loss during the workup of this compound is acid-catalyzed degradation. The oxetane is a strained four-membered ring, and its ether oxygen is susceptible to protonation by even trace amounts of acid.[1][2] This protonation dramatically activates the ring, making it highly vulnerable to nucleophilic attack by water, which is abundant in the workup environment.[3][4] This ring-opening event results in the formation of the undesired byproduct, 1,3-dihydroxy-1-phenylpropane.
Sources
influence of reaction temperature on 3-phenyloxetan-3-ol yield
Technical Support Center: 3-Phenyloxetan-3-ol Synthesis
A Guide to Optimizing Reaction Temperature for Maximizing Yield and Purity
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of this compound. Our Senior Application Scientists have compiled this information to help you troubleshoot common issues related to reaction temperature, ensuring the integrity and success of your experiments.
The synthesis of this compound, typically achieved via the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 3-oxetanone, is highly sensitive to thermal conditions.[1][2] Proper temperature control is paramount for achieving high yields and minimizing the formation of impurities. This guide provides in-depth, field-proven insights into managing this critical parameter.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common temperature-related issues encountered during the synthesis of this compound.
Q1: My reaction yield is very low, and upon analysis (TLC, GC-MS), I'm recovering a significant amount of unreacted 3-oxetanone. What is the likely cause?
A1: Sub-Optimal (Too Low) Reaction Temperature or Insufficient Activation
Causality: While controlling the exotherm is critical, a reaction temperature that is too low can significantly hinder the rate of the Grignard addition. The nucleophilic attack on the carbonyl carbon of 3-oxetanone has an activation energy barrier that must be overcome. If the reaction mixture is maintained at an excessively low temperature (e.g., -78°C) without allowing it to warm, the reaction may stall, leading to the recovery of starting materials upon workup.
Troubleshooting Protocol:
-
Verify Reagent Activity: First, ensure your Grignard reagent is active. A common issue is moisture in the glassware or solvent, which quenches the reagent.[3][4] All glassware must be rigorously flame- or oven-dried before use.
-
Controlled Warming Protocol: A standard procedure involves the slow addition of the 3-oxetanone solution to the Grignard reagent at a low initial temperature (e.g., -20°C to 0°C) to control the initial exotherm.[4] After the addition is complete, the reaction should be allowed to warm gradually to room temperature and stirred for 1-3 hours to ensure it proceeds to completion.
-
Monitor Progress: Track the consumption of the starting material using an appropriate method like Thin-Layer Chromatography (TLC) or by quenching small aliquots for GC-MS analysis. If the reaction stalls, gentle warming (e.g., to 30-35°C) can be attempted, but must be done with caution (see Q2).
Q2: My yield is low, and the crude product is a complex mixture of impurities. I suspect the reaction temperature was too high. What side reactions are occurring?
A2: Excessive Reaction Temperature Leading to Side Reactions
Causality: The Grignard reaction is highly exothermic. Uncontrolled temperature spikes can lead to several undesirable side reactions that consume starting materials and the desired product, resulting in a low yield and complex impurity profile.
Key Temperature-Dependent Side Reactions:
-
Enolization of 3-Oxetanone: At higher temperatures, the Grignard reagent can act as a base rather than a nucleophile, deprotonating the α-carbon of the 3-oxetanone to form an enolate.[5] Upon acidic workup, this enolate reverts to the starting ketone, reducing the overall yield.
-
Product Ring-Opening: The oxetane ring is strained and susceptible to nucleophilic attack, especially at elevated temperatures.[6] A second equivalent of the highly reactive phenylmagnesium bromide can attack the newly formed this compound, leading to the formation of 1,3-diphenylpropane-1,3-diol after workup.
-
Grignard Reagent Decomposition: Phenylmagnesium bromide can become less stable at elevated temperatures, leading to side products like biphenyl, which is formed from the coupling of two phenyl groups.[3]
Troubleshooting Protocol:
-
Maintain Low Addition Temperature: The most critical step is to control the initial exothermic reaction. Cool the Grignard reagent solution to 0°C or lower (a dry ice/acetone bath to -78°C provides maximum control for larger scales) before beginning the dropwise addition of the 3-oxetanone solution.[1]
-
Control Addition Rate: Add the 3-oxetanone solution slowly via a dropping funnel to ensure the internal temperature does not rise uncontrollably. The rate should be adjusted to maintain a steady, manageable internal temperature (e.g., below 10°C).
-
Post-Addition Stirring: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Avoid actively heating the reaction unless monitoring indicates it is necessary and side product formation is low.
Protocol: Experimental Workflow for Temperature Optimization
To determine the optimal temperature for your specific lab conditions and scale, a systematic optimization experiment is recommended. This protocol provides a framework for testing multiple temperature points.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Prepare a solution of phenylmagnesium bromide in anhydrous THF. Titrate the reagent to determine its exact molarity.
-
Prepare a solution of 3-oxetanone in anhydrous THF at a known concentration (e.g., 1.0 M).
-
-
Set Up Parallel Reactions: Prepare three identical, dry, three-necked flasks equipped with magnetic stirrers, nitrogen inlets, and temperature probes.
-
Flask A (Low Temp): Cool to -20°C (e.g., using a dry ice/acetonitrile bath).
-
Flask B (Mid Temp): Cool to 0°C (ice-water bath).
-
Flask C (High Temp): Maintain at Room Temperature (approx. 20-25°C).
-
-
Reagent Addition: To each flask, add an equivalent amount of the phenylmagnesium bromide solution. Begin the slow, dropwise addition of a stoichiometric amount (e.g., 0.95 equivalents) of the 3-oxetanone solution to each flask, monitoring the internal temperature closely.
-
Reaction & Quenching:
-
Once the addition is complete, stir all reactions for an additional 2 hours at their respective temperatures.
-
After 2 hours, quench each reaction by carefully adding a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
-
-
Workup & Analysis:
-
Perform an identical aqueous workup and extraction (e.g., with ethyl acetate) for all three reactions.
-
Dry the organic layers, remove the solvent under reduced pressure, and obtain the crude product mass for each reaction.
-
Analyze each crude product by ¹H NMR or GC-MS to determine the relative ratio of this compound to major impurities and unreacted starting material.
-
Data Presentation: Expected Outcomes of Temperature Optimization
The following table summarizes the likely outcomes from the optimization protocol, providing a clear guide for interpreting your results.
| Parameter | Condition A: Low Temp (-20°C) | Condition B: Mid Temp (0°C) | Condition C: High Temp (RT, ~25°C) |
| Reaction Rate | Slow to Moderate | Moderate to Fast | Very Fast / Uncontrolled |
| Expected Yield | Moderate to High | Highest | Low to Moderate |
| Purity Profile | High; potential for unreacted starting material. | Highest ; minimal side products. | Low; significant impurities. |
| Major Component(s) | Product, 3-Oxetanone | This compound | Product, 1,3-diphenylpropane-1,3-diol, Biphenyl |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for troubleshooting and optimizing the reaction temperature for the synthesis of this compound.
Caption: Troubleshooting workflow for temperature-related issues.
References
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Wisconsin-Madison. [Link]
-
3. Organic Syntheses. [Link]
-
All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]
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Technical Support Center: Synthesis of 3-Phenyloxetan-3-ol
Welcome to the Technical Support Center for the Synthesis of 3-Phenyloxetan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important oxetane derivative. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to support your experimental success.
Introduction: The Importance of Solvent Effects
The synthesis of this compound, typically achieved through the intramolecular cyclization of a corresponding 2,3-epoxy alcohol, is a process highly sensitive to reaction conditions. Among the various parameters, the choice of solvent plays a pivotal role in determining the reaction's success, influencing not only the yield and purity of the desired product but also the regioselectivity of the epoxide ring-opening. The inherent ring strain of oxetanes makes their formation a delicate balance, where the solvent can stabilize intermediates, mediate catalyst activity, and influence the conformational preferences of the substrate, thereby directing the reaction pathway.[1] This guide will delve into the nuances of solvent selection and its profound impact on the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what is the key reaction step?
The most prevalent and practical approach to synthesizing this compound is the intramolecular cyclization of a 2-aryl-2,3-epoxy alcohol precursor, such as 2-phenyl-2,3-epoxypropan-1-ol. This key step involves a 4-exo-tet cyclization, where the hydroxyl group attacks the internal carbon of the epoxide ring. This process can be catalyzed by either acid or base.
Q2: How does solvent polarity affect the intramolecular cyclization to form the oxetane ring?
Solvent polarity is a critical factor. Non-polar solvents are often preferred for the Paternò-Büchi reaction, a photochemical method for oxetane synthesis.[2] In the context of epoxide ring-opening cyclizations, the solvent's ability to stabilize charged intermediates is crucial. Polar aprotic solvents can facilitate the reaction by solvating the catalyst and reactants, while protic solvents can participate in hydrogen bonding, which may either promote or hinder the desired pathway depending on the specific mechanism (acid or base-catalyzed).
Q3: I am observing the formation of a five-membered ring (tetrahydrofuran derivative) instead of the desired four-membered oxetane. What could be the cause?
The formation of a five-membered tetrahydrofuran ring is a common side reaction resulting from a 5-endo-tet cyclization, where the hydroxyl group attacks the terminal carbon of the epoxide. According to Baldwin's rules, the 4-exo-tet cyclization to form the oxetane is generally favored over the 5-endo-tet pathway. However, the regioselectivity can be influenced by the substitution pattern of the epoxy alcohol, the nature of the catalyst, and the solvent.[3] For instance, certain reaction conditions might favor the 5-endo cyclization.
Q4: My reaction is showing a low yield, with a significant amount of unreacted starting material. What are the likely causes?
Low yields can stem from several factors:
-
Insufficient catalyst activity: The acid or base catalyst may be of poor quality, used in insufficient amounts, or deactivated by impurities.
-
Suboptimal temperature: The reaction may require heating to overcome the activation energy barrier for cyclization. Conversely, excessively high temperatures can lead to decomposition.
-
Poor solubility: The starting material or catalyst may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics.
Q5: What are common byproducts other than the tetrahydrofuran derivative?
Besides the alternative cyclization product, common byproducts can include:
-
Polymerization: The epoxide starting material can undergo polymerization, especially under harsh acidic or basic conditions.
-
Diol formation: If water is present, hydrolysis of the epoxide can lead to the corresponding diol.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to no conversion of starting material | Inactive or insufficient catalyst. | Use a fresh batch of catalyst and consider increasing the loading. For base-catalyzed reactions, ensure anhydrous conditions if required by the protocol. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Poor solubility of reactants. | Select a solvent that provides better solubility for both the substrate and the catalyst. Consider using a co-solvent system. | |
| Formation of significant amounts of byproducts (e.g., tetrahydrofuran, polymer) | Incorrect solvent choice. | Experiment with solvents of varying polarity and hydrogen bonding capability. Non-polar aprotic solvents may favor the desired 4-exo-tet cyclization in some cases. |
| Harsh reaction conditions. | Reduce the reaction temperature or use a milder catalyst. For acid-catalyzed reactions, consider using a Lewis acid instead of a strong Brønsted acid.[6] | |
| High concentration. | Running the reaction at a lower concentration can disfavor intermolecular side reactions like polymerization and dimerization. | |
| Difficulty in purifying the final product | Presence of polar byproducts. | Utilize column chromatography with a suitable solvent system to separate the product from polar impurities. |
| Product is an oil and difficult to handle. | Consider converting the alcohol to a solid derivative for easier handling and purification, if the alcohol itself is the final desired product. |
Experimental Protocols
Protocol 1: Base-Catalyzed Intramolecular Cyclization
This protocol is a general guideline for the synthesis of this compound from 2-phenyl-2,3-epoxypropan-1-ol under basic conditions.
Materials:
-
2-phenyl-2,3-epoxypropan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-phenyl-2,3-epoxypropan-1-ol (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Solvent Selection and its Impact:
The choice of solvent in the base-catalyzed cyclization is critical. Aprotic polar solvents like THF are commonly used as they can solvate the sodium alkoxide intermediate without interfering with the nucleophilic attack. The use of a less polar solvent like toluene may slow down the reaction but could potentially suppress side reactions. Protic solvents are generally avoided as they would be deprotonated by the strong base.
Visualization of Key Processes
Reaction Mechanism: Base-Catalyzed Intramolecular Cyclization
Caption: Base-catalyzed synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Data Summary Table: Influence of Solvent on a Hypothetical Synthesis
The following table illustrates a hypothetical outcome of solvent screening for the base-catalyzed synthesis of this compound, based on general principles of organic chemistry.
| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor/Acceptor | Hypothetical Yield of this compound (%) | Major Byproduct(s) |
| Tetrahydrofuran (THF) | 7.6 | Acceptor | 75 | Tetrahydrofuran derivative (minor) |
| Dichloromethane (DCM) | 9.1 | Acceptor | 60 | Unreacted starting material |
| Toluene | 2.4 | None | 45 | Slow reaction, unreacted starting material |
| Dimethylformamide (DMF) | 36.7 | Acceptor | 85 | Polymerization (minor) |
| Ethanol | 24.6 | Donor/Acceptor | <5 | Starting material (base quenched) |
Disclaimer: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reaction conditions.
References
-
Beilstein Journal of Organic Chemistry. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
- Le Drian, C., et al. (2011). Lewis acid-catalysed epoxide-opening cyclisation for the oxetane formation. Beilstein Journal of Organic Chemistry.
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
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Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Intramolecular cyclization of 3,4-epoxy-alcohols; oxetan formation. [Link]
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Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
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Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
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MDPI. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. [Link]
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Jamison, T. F., et al. (n.d.). On the Synergism Between H2O and a Tetrahydropyran Template in the Regioselective Cyclization of an Epoxy Alcohol. PMC. [Link]
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ResearchGate. (n.d.). Comparison of exo-tet, endo-trig, and epoxide cyclizations. [Link]
-
Molecules. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
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The Journal of Organic Chemistry. (2002). Effects of solvents and water in Ti(III)-mediated radical cyclizations of epoxygermacrolides. Straightforward synthesis and absolute stereochemistry of (+)-3alpha-hydroxyreynosin and related eudesmanolides. [Link]
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Molecules. (2021). Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. [Link]
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Leighton, J. L., et al. (n.d.). Ring-Opening of Epoxides by Pendant Silanols. PMC. [Link]
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Roche. (n.d.). 5.2 Protein purification. [Link]
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Semantic Scholar. (n.d.). Intramolecular cyclization of 3,4-epoxy-alcohols; oxetan formation. [Link]
-
ResearchGate. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. [Link]
-
ResearchGate. (2009). Synthesis of 3-Allenylindoles and 3-Dienylindoles by Brønsted Acid Catalyzed Allenylation of 2-Arylindoles with Tertiary Propargylic Alcohols. [Link]
-
Preprints.org. (2025). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. [Link]
-
MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. [Link]
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- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Phenyloxetan-3-ol
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. The isomeric purity and defined three-dimensional arrangement of a molecule dictate its biological activity and material properties. This guide provides an in-depth, experience-driven walkthrough for the spectroscopic validation of 3-phenyloxetan-3-ol, a heterocyclic compound with potential applications in medicinal chemistry.
Our approach moves beyond a mere checklist of techniques. We will explore the "why" behind our experimental choices, establishing a self-validating framework that ensures the highest degree of confidence in the assigned structure. This guide is designed for researchers, scientists, and drug development professionals who require not only data but also a deep understanding of its implications.
The Analytical Imperative: Structure vs. Isomer
The synthesis of this compound can potentially yield structurally similar isomers, such as 2-phenyl-1,3-propanediol. While having the same molecular formula (C₉H₁₀O₂), their atomic connectivity and spatial arrangement are distinct, leading to different chemical and biological profiles. Our task is to employ a suite of spectroscopic techniques—NMR, IR, and Mass Spectrometry—to definitively distinguish our target molecule from these plausible alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the oxetane methylene protons, and the hydroxyl proton.
-
Aromatic Region (δ 7.2-7.5 ppm): The five protons of the phenyl group will appear as a complex multiplet in this region, a characteristic signature of a monosubstituted benzene ring.
-
Oxetane Methylene Protons (δ ~4.5-4.9 ppm): The four protons on the oxetane ring (at C2 and C4) are chemically equivalent but magnetically non-equivalent (diastereotopic). This results in a complex splitting pattern, often an AA'BB' system, which is a key indicator of the rigid four-membered ring structure.
-
Hydroxyl Proton (variable): The hydroxyl proton will appear as a broad singlet. Its chemical shift is concentration-dependent and can be confirmed by a D₂O exchange experiment, where the peak disappears.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments.
-
Quaternary Carbon (C3, ~δ 75-85 ppm): The carbon atom bonded to both the phenyl group and the hydroxyl group is a key diagnostic signal. Its chemical shift is significantly downfield due to the electron-withdrawing effects of the two oxygen atoms (one from the ring, one from the hydroxyl group).
-
Oxetane Methylene Carbons (C2 & C4, ~δ 70-80 ppm): These two equivalent carbons will appear as a single peak.
-
Aromatic Carbons (~δ 125-145 ppm): Four signals are expected for the phenyl group: one for the ipso-carbon (attached to the oxetane ring), and three for the ortho, meta, and para carbons.
Comparative NMR Data: this compound vs. 2-Phenyl-1,3-propanediol
| Signal Assignment | This compound (Predicted) | 2-Phenyl-1,3-propanediol (Predicted) | Rationale for Distinction |
| ¹H NMR: Ring Protons | ~4.5-4.9 ppm (complex multiplet, 4H) | ~3.7-3.9 ppm (multiplet, 4H) | The strained oxetane ring deshields the methylene protons to a greater extent. |
| ¹H NMR: CH Proton | Absent | ~3.0 ppm (multiplet, 1H) | The presence of a proton on the carbon bearing the phenyl group is unique to the diol. |
| ¹³C NMR: C-O Carbons | C3: ~75-85 ppm; C2/C4: ~70-80 ppm | CH₂OH: ~65 ppm; CHPh: ~45 ppm | The chemical shifts of the carbons bonded to oxygen are significantly different due to the ring strain and substitution pattern. |
Experimental Protocol: NMR Spectroscopy
A robust NMR protocol is crucial for obtaining high-quality, reproducible data.
Workflow for NMR Analysis
Caption: General workflow for NMR sample preparation and analysis.
Step-by-Step Sample Preparation[2][3][4][5]
-
Cleanliness: Ensure all glassware (vial, Pasteur pipette, NMR tube) is scrupulously clean and dry to prevent contamination.
-
Weighing: Accurately weigh 5-10 mg of the purified this compound into a small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved; if not, gentle warming or sonication may be necessary. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.[2]
-
Filtering: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is highly characteristic of its functional groups.[3]
For this compound, the key diagnostic peaks are:
-
O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹.[4][5] The broadness of this peak is a result of intermolecular hydrogen bonding.[4]
-
C-O Stretch (Ether/Oxetane): A strong, sharp absorption in the 1000-1300 cm⁻¹ region. Cyclic ethers often show a characteristic band around 1140-1070 cm⁻¹.[3]
-
Aromatic C-H and C=C Stretches: Absorptions above 3000 cm⁻¹ for the aromatic C-H stretch and peaks in the 1450-1600 cm⁻¹ region for the C=C ring stretches.
Comparative IR Data
| Vibrational Mode | This compound (Expected, cm⁻¹) | 2-Phenyl-1,3-propanediol (Expected, cm⁻¹) | Rationale for Distinction |
| O-H Stretch | 3200-3600 (Broad) | 3200-3600 (Broad) | Both contain hydroxyl groups, so this is not a primary distinguishing feature. |
| C-O Stretch | ~1100-1200 (Ether) & ~1050 (Alcohol) | ~1050 (Primary Alcohol) | The presence of the ether C-O stretch from the oxetane ring is a key differentiator. |
| Fingerprint Region | Unique Pattern | Unique Pattern | The overall pattern in the fingerprint region (<1500 cm⁻¹) will be distinct for each isomer.[6] |
Experimental Protocol: IR Spectroscopy
Workflow for ATR-IR Analysis
Caption: Standard workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Step-by-Step Procedure
-
Background Scan: With a clean ATR crystal, run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small, representative amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
Molecular Ion (M⁺): For this compound (C₉H₁₀O₂), the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 150.
-
Key Fragmentation Pathways:
-
α-Cleavage: The most common fragmentation for ethers is cleavage of a bond alpha to the oxygen atom.[7][8] Loss of a hydrogen radical would result in a peak at m/z 149.
-
Ring Opening/Cleavage: Oxetanes are known to be more fragile than other cyclic ethers and can decompose into smaller fragments.[9] A characteristic fragmentation would be the loss of formaldehyde (CH₂O, 30 Da) or ethene (C₂H₄, 28 Da) after ring opening.
-
Loss of Water: A peak at m/z 132 (M-18) corresponding to the loss of a water molecule is also plausible.
-
Comparative Fragmentation Analysis
The fragmentation pattern of 2-phenyl-1,3-propanediol would be dominated by cleavage adjacent to the hydroxyl groups and benzylic cleavage. A prominent peak at m/z 91 (the tropylium ion) from benzylic cleavage would be a strong indicator of the diol structure.
| Ion (m/z) | Plausible Origin in this compound | Plausible Origin in 2-Phenyl-1,3-propanediol |
| 150 | Molecular Ion (M⁺) | Molecular Ion (M⁺) |
| 132 | [M - H₂O]⁺ | [M - H₂O]⁺ |
| 120 | [M - CH₂O]⁺ | Unlikely |
| 91 | Less likely rearrangement product | [C₇H₇]⁺ (Tropylium ion) via benzylic cleavage |
Experimental Protocol: Mass Spectrometry
Workflow for GC-MS Analysis
Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Step-by-Step Procedure
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Set up the GC-MS with an appropriate temperature program for the GC to ensure good separation and a standard electron impact (EI) ionization energy (typically 70 eV).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The instrument will automatically acquire the mass spectrum of the compound as it elutes from the GC column.
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.
Conclusion: A Self-Validating, Multi-Technique Approach
The structural validation of this compound is not achieved by a single spectrum but by the congruent and self-validating data from a suite of spectroscopic techniques. The characteristic complex multiplet of the diastereotopic methylene protons in the ¹H NMR, combined with the specific chemical shifts of the quaternary and methylene carbons in the ¹³C NMR, provides a definitive fingerprint of the oxetane ring. This is corroborated by the presence of a C-O ether stretch in the IR spectrum and a fragmentation pattern in the mass spectrum consistent with a cyclic ether structure.
By systematically comparing this expected data with that of plausible isomers like 2-phenyl-1,3-propanediol, we build an unassailable case for the correct structure. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the high level of confidence required in all fields of chemical research and development.
References
-
Comandini, A., & Brezinsky, K. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 23(9), 1595–1605. [Link]
-
Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. [Link]
-
University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR). [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.4: Interpreting IR Spectra. [Link]
-
Chemguide. (n.d.). Interpreting infra-red spectra. [Link]
-
Studylib. (n.d.). Mass Spectrometry: Fragmentation Ethers, Amines, More. [Link]
-
Wikipedia. (2023, December 26). Fragmentation (mass spectrometry). [Link]
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A Comparative Guide to 3-Phenyloxetan-3-ol and 3-Phenyloxetan-2-one: Scaffolds vs. Reactive Intermediates in Chemical Synthesis
In the landscape of modern medicinal chemistry, the oxetane ring has been recognized as a "privileged" scaffold. Its incorporation into drug candidates often confers significant improvements in physicochemical properties, such as aqueous solubility and metabolic stability, while providing a desirable three-dimensional character.[1][2] Among the vast library of oxetane-containing building blocks, 3-phenyloxetan-3-ol and 3-phenyloxetan-2-one represent two structurally similar yet functionally divergent molecules. Both feature a phenyl-substituted four-membered ether ring, but the distinction between a tertiary alcohol and a strained β-lactone carbonyl group dictates their unique chemical personalities and, consequently, their strategic applications.
This in-depth technical guide provides a comprehensive comparison of these two compounds, moving from their fundamental properties and synthesis to their divergent reactivity and roles in drug discovery. By presenting objective comparisons and supporting experimental frameworks, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate tool for their synthetic challenges.
Structural and Physicochemical Properties: A Tale of Two Functional Groups
At a glance, the two molecules are distinguished only by the oxidation state at the C3 position. However, this single difference has profound implications for their physical and chemical behavior. This compound possesses a hydroxyl group capable of acting as a hydrogen bond donor, whereas the β-lactone carbonyl of 3-phenyloxetan-2-one serves only as a hydrogen bond acceptor.
Figure 2: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-oxetanone in anhydrous tetrahydrofuran (THF).
-
Addition of Grignard Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of phenylmagnesium bromide in diethyl ether dropwise via a syringe or dropping funnel, maintaining the low temperature. [3]3. Reaction: Stir the mixture at -78 °C for several hours, allowing the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. [3]Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound. [3]
Synthesis of 3-Phenyloxetan-2-one: Multiple Advanced Routes
In contrast, the synthesis of the strained β-lactone is more complex. Several methods have been established, each with distinct advantages and challenges.
-
[2+2] Cycloaddition: This classic approach involves the reaction of a ketene (e.g., phenylketene, generated in situ) with formaldehyde, often requiring a chiral catalyst for enantioselective synthesis. [4][5][6]* Carbonylation of Styrene Oxide: A highly efficient method that uses a transition metal catalyst (e.g., a cobalt-based system) to facilitate the insertion of carbon monoxide (CO) into the epoxide ring. [5][7][8]This route offers excellent yields but requires handling of high-pressure CO gas and specialized catalytic systems. [7]* Intramolecular Cyclization: This pathway involves the cyclization of a pre-functionalized precursor, such as 2-bromo-3-phenylpropanoic acid, typically induced by a base. [8][9]
Figure 3: Workflow for the synthesis of 3-phenyloxetan-2-one via epoxide carbonylation.
Experimental Protocol: Carbonylation of Styrene Oxide
-
Catalyst Preparation: In an inert atmosphere glovebox, prepare the active catalyst solution, for example, by combining bis(triphenylphosphine)iminium chloride ([PPN]Cl) and dicobalt octacarbonyl (Co₂(CO)₈) in an anhydrous, degassed solvent like dimethoxyethane (DME). [7]2. Reactor Charging: Transfer the catalyst solution, a Lewis acid co-catalyst (e.g., BF₃·OEt₂), and purified styrene oxide to a high-pressure reactor. [7]3. Carbonylation: Seal the reactor, remove it from the glovebox, and pressurize with high-purity carbon monoxide (e.g., 60 bar). Heat the reactor to the desired temperature (e.g., 50 °C) with vigorous stirring for 24-48 hours. [7]4. Work-up: After cooling the reactor and carefully venting the excess CO, transfer the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (often deactivated to prevent ring-opening) or by vacuum distillation to yield 3-phenyloxetan-2-one. [7][8]
Chemical Reactivity: The Stable Scaffold vs. The Electrophilic Warhead
The divergent utility of these two molecules stems directly from their contrasting reactivity profiles.
This compound is a relatively stable tertiary alcohol. Its primary reactivity is centered on the hydroxyl group, which can be replaced to install other key functional groups. This makes it an excellent precursor for generating a library of 3-substituted-3-phenyloxetanes. For instance, treatment with diethylaminosulfur trifluoride (DAST) yields the 3-fluoro derivative, while reaction with methanesulfonyl chloride can lead to the 3-chlorooxetane. [10] 3-Phenyloxetan-2-one , conversely, is defined by the high reactivity of its β-lactone ring. The inherent ring strain (approximately 25 kcal/mol) makes it a potent electrophile, highly susceptible to ring-opening by a wide array of nucleophiles. [4][6]This reaction can proceed via two main pathways depending on the nucleophile and conditions:
-
Attack at the Carbonyl Carbon: Leads to acyl-oxygen cleavage and retention of configuration at the C3 stereocenter.
-
Attack at the β-Carbon (Sₙ2): Results in alkyl-oxygen cleavage and inversion of configuration at the C3 stereocenter. [9] This predictable reactivity makes 3-phenyloxetan-2-one an invaluable intermediate for the synthesis of β-hydroxy-β-phenyl propionic acid derivatives and other complex molecules. [5][6]
Figure 4: Comparative reactivity pathways.
Spectroscopic Characterization: Clear and Distinguishable Fingerprints
Unambiguous characterization is essential in synthesis. Fortunately, this compound and 3-phenyloxetan-2-one provide distinct spectroscopic signatures, particularly in IR and NMR spectroscopy.
| Spectroscopic Method | This compound | 3-Phenyloxetan-2-one |
| ¹H NMR | Phenyl protons (~7.2-7.5 ppm), oxetane CH₂ protons (~4.5-4.8 ppm), broad singlet for the -OH proton . | Phenyl protons (~7.2-7.5 ppm), distinct signals for the methine proton at C3 and the diastereotopic methylene protons at C4. [4] |
| ¹³C NMR | Signals for phenyl carbons, oxetane carbons, and a key signal for the hydroxyl-bearing quaternary carbon (C3). | Signals for phenyl carbons, oxetane carbons, and a highly deshielded carbonyl carbon signal (~170-175 ppm) . |
| Infrared (IR) | A characteristic broad absorption band for the O-H stretch (~3200-3600 cm⁻¹) . | A very strong, sharp absorption band at a high wavenumber for the strained C=O stretch (~1820-1840 cm⁻¹) . [4] |
General Protocol: Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. [11]2. NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz).
-
IR Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids/oils) or as a KBr pellet (for solids).
-
IR Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. [11]5. Data Analysis: Process and analyze the spectra, assigning key peaks to the functional groups to confirm the structure and purity of the compound.
Roles in Drug Discovery: Building Block vs. Covalent Modifier
The strategic application of each molecule in drug discovery is a direct consequence of its inherent reactivity and stability.
This compound serves primarily as a stable, three-dimensional scaffold. Its value lies in its use as a starting point for creating analogs. The tertiary alcohol can be readily converted into other functional groups (F, Cl, NH₂, etc.), allowing medicinal chemists to systematically probe the structure-activity relationship (SAR) at the 3-position of the oxetane ring. [10]The resulting 3-substituted oxetane derivatives are then incorporated into larger molecules to improve their pharmacokinetic profiles. [2][12] 3-Phenyloxetan-2-one is employed more as a specialized reactive intermediate. Its applications can be categorized in two ways:
-
Synthetic Intermediate: It provides efficient access to molecules containing the β-hydroxy-β-phenylpropanoic acid fragment. [6]2. Bioactive Moiety: The β-lactone ring itself is a structural motif present in several natural products with potent biological activity. Its high electrophilicity allows it to act as an irreversible inhibitor of certain enzymes, such as serine proteases, by forming a covalent bond with active site residues. [4]It can also serve as a monomer for ring-opening polymerization to create biodegradable polyesters for drug delivery systems. [13]
Conclusion
While this compound and 3-phenyloxetan-2-one share a common phenyl-oxetane core, they are fundamentally different tools for the medicinal chemist.
-
This compound is a robust and stable scaffold . It is the preferred starting point for building molecular diversity and installing a rigid, property-enhancing 3-phenyl-3-substituted oxetane motif into a lead compound. Its synthesis is direct and its reactivity is predictable, centered on the functionalization of the hydroxyl group.
-
3-Phenyloxetan-2-one is a highly reactive intermediate . It is valued for the chemical transformations it enables through nucleophilic ring-opening, serving as a potent electrophile or "warhead." Its synthesis is more demanding, and its inherent instability requires careful handling, but it provides access to chemical structures that are otherwise difficult to obtain.
The decision to employ one over the other is therefore not a matter of superiority, but of strategic intent. For scaffold-based drug design and SAR exploration, the alcohol is the logical choice. For accessing ring-opened derivatives or designing covalent inhibitors, the lactone is the indispensable reagent. A thorough understanding of their distinct performance profiles is crucial for leveraging the full potential of the oxetane motif in the pursuit of novel therapeutics.
References
- An In-Depth Technical Guide to 3-Phenyloxetan-2-one: Structure, Properties, and Synthetic Methodologies - Benchchem. (URL: )
- Catalytic Methods for the Synthesis of 3-Phenyloxetan-2-one: Application Notes and Protocols - Benchchem. (URL: )
- Application Notes and Protocols for the Ring-Opening Polymerization of 3-Phenyloxetan-2-one - Benchchem. (URL: )
- An In-depth Technical Guide on the Discovery and History of 3-Phenyloxetan-2-one - Benchchem. (URL: )
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This compound | C9H10O2 | CID 12699448 - PubChem. (URL: [Link])
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3-Phenyloxetan-2-one | C9H8O2 | CID 10701967 - PubChem. (URL: [Link])
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3-(2-Phenylethyl)oxetan-3-ol | C11H14O2 | CID 83683318 - PubChem. (URL: [Link])
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])
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A Comparative Guide to the Reactivity of 3-Aryloxetan-3-ols for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety has garnered significant attention as a versatile bioisostere for gem-dimethyl and carbonyl groups. This guide provides an in-depth comparative analysis of the reactivity of 3-aryloxetan-3-ols, a class of compounds that serve as key intermediates in the synthesis of more complex oxetane-containing molecules. By understanding the factors that govern their reactivity, researchers can better harness their synthetic potential in the development of novel therapeutics.
Introduction: The Unique Chemical Landscape of 3-Aryloxetan-3-ols
The 3-aryloxetan-3-ol scaffold possesses a unique combination of structural features that dictate its chemical behavior. The four-membered oxetane ring is inherently strained, predisposing it to ring-opening reactions.[1] The tertiary alcohol at the C3 position, adjacent to a stabilizing aryl group, provides a focal point for a variety of chemical transformations. The interplay between the strained ring and the electronic nature of the aryl substituent creates a nuanced reactivity profile that can be rationally exploited in organic synthesis.
The primary mode of reactivity for 3-aryloxetan-3-ols involves the formation of a tertiary carbocation at the C3 position. This carbocation is stabilized by both the adjacent oxygen atom and the resonance effects of the aryl ring. This mechanistic pathway, predominantly of an S(_N)1 character, is highly sensitive to the electronic properties of the substituents on the aryl ring.[2] This guide will explore how these substituent effects manifest in the comparative reactivity of this important class of molecules.
The Central Role of the 3-Aryl-3-oxetanyl Cation: An S(_N)1-Driven Reactivity Profile
The majority of reactions involving the hydroxyl group of 3-aryloxetan-3-ols proceed through a common intermediate: the 3-aryl-3-oxetanyl cation. The formation of this carbocation is the rate-determining step in these transformations, making it a critical factor in understanding the comparative reactivity of different 3-aryloxetan-3-ols.
The stability of this tertiary carbocation is paramount. Electron-donating groups (EDGs) on the aryl ring, such as methoxy (-OCH({3})) or methyl (-CH({3})) groups, enhance the stability of the carbocation through resonance and inductive effects. This increased stability lowers the activation energy for its formation, leading to a faster reaction rate. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO(_{2})) or cyano (-CN) groups, destabilize the carbocation, increasing the activation energy and slowing down the reaction.
This predictable electronic effect allows for a qualitative and, with appropriate experimental data, quantitative comparison of the reactivity of a series of 3-aryloxetan-3-ols.
Caption: Generalized S(_{N})1 mechanism for the substitution of 3-aryloxetan-3-ols.
Comparative Reactivity: A Tale of Two Aryl Groups
To illustrate the profound impact of aryl substituents on reactivity, let us consider a comparative analysis of two representative 3-aryloxetan-3-ols: 3-(p-methoxyphenyl)oxetan-3-ol (an electron-rich system) and 3-(p-nitrophenyl)oxetan-3-ol (an electron-poor system).
| Compound | Aryl Substituent | Electronic Effect | Expected Carbocation Stability | Predicted Relative Reactivity |
| 1 | p-Methoxy (-OCH({3})) | Electron-Donating | High | High |
| 2 | p-Nitro (-NO({2})) | Electron-Withdrawing | Low | Low |
Table 1: Predicted comparative reactivity of 3-aryloxetan-3-ols based on aryl substituent electronic effects.
In a competitive reaction scenario where both compounds are subjected to the same acidic conditions in the presence of a nucleophile, it is anticipated that the p-methoxy derivative will react significantly faster than the p-nitro derivative. This difference in reactivity can be exploited for selective chemical transformations.
Experimental Protocols: A Guide to Synthesis and Reactivity Studies
To facilitate further research in this area, the following section provides detailed, step-by-step methodologies for the synthesis of a representative 3-aryloxetan-3-ol and a general protocol for evaluating its reactivity.
Protocol 1: Synthesis of 3-Phenyloxetan-3-ol
This protocol describes a common and effective method for the synthesis of this compound via the Grignard reaction with 3-oxetanone.[3]
Materials:
-
3-Oxetanone
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_{4})Cl) solution
-
Anhydrous magnesium sulfate (MgSO(_{4}))
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3-oxetanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH({4})Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO({4}).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
This general procedure can be adapted for the synthesis of other 3-aryloxetan-3-ols by using the corresponding substituted bromobenzenes.
Protocol 2: Comparative Reactivity Study - Acid-Catalyzed Solvolysis
This protocol provides a framework for comparing the reactivity of different 3-aryloxetan-3-ols in an acid-catalyzed solvolysis reaction. The rate of disappearance of the starting material can be monitored by techniques such as HPLC or NMR spectroscopy.
Materials:
-
A series of 3-aryloxetan-3-ols (e.g., 3-(p-methoxyphenyl)oxetan-3-ol, this compound, 3-(p-nitrophenyl)oxetan-3-ol)
-
A suitable solvent (e.g., a mixture of a protic solvent like methanol or water and a co-solvent like acetone or THF)
-
A strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Internal standard for quantitative analysis (e.g., a stable compound with a distinct signal in the analytical method)
-
Thermostated reaction vessel
-
Analytical instrument (HPLC or NMR spectrometer)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each 3-aryloxetan-3-ol and the internal standard in the chosen solvent system at a known concentration.
-
Reaction Setup: In a thermostated reaction vessel, place the solvent and allow it to equilibrate to the desired reaction temperature.
-
Initiation of Reaction: To the solvent, add a known amount of the 3-aryloxetan-3-ol stock solution and the internal standard stock solution. Initiate the reaction by adding a catalytic amount of the strong acid.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralizing the acid with a base). Analyze the quenched aliquots by HPLC or NMR to determine the concentration of the remaining 3-aryloxetan-3-ol relative to the internal standard.
-
Data Analysis: Plot the concentration of the 3-aryloxetan-3-ol versus time. From this data, determine the initial reaction rate or the pseudo-first-order rate constant for each of the different 3-aryloxetan-3-ols.
By comparing the reaction rates, a quantitative measure of the relative reactivity of the different 3-aryloxetan-3-ols can be established. This data can be used to construct a Hammett plot by plotting the logarithm of the relative reaction rates against the Hammett substituent constants (σ) for the different aryl substituents. This will provide a quantitative correlation between the electronic nature of the substituent and the reactivity of the 3-aryloxetan-3-ol.
Conclusion and Future Directions
The reactivity of 3-aryloxetan-3-ols is fundamentally governed by the stability of the 3-aryl-3-oxetanyl cation intermediate. This S(_N)1-type reactivity profile is highly tunable through the electronic nature of the substituents on the aryl ring. Electron-donating groups accelerate reactions at the C3 position, while electron-withdrawing groups have a retarding effect. This predictable behavior makes 3-aryloxetan-3-ols valuable and versatile building blocks in the synthesis of complex molecules for drug discovery.
Future research in this area should focus on obtaining detailed kinetic data for a wider range of substituted 3-aryloxetan-3-ols to provide a more comprehensive quantitative understanding of their reactivity. Such studies will further empower medicinal chemists to rationally design and synthesize novel oxetane-containing compounds with improved therapeutic potential.
References
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- Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Drug Discovery. Chemical Reviews, 114(17), 8257-8322.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- Kirichok, A. A., et al. (2019). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. Connect Journals, 19(1), 1-5.
- Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
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A Senior Application Scientist's Guide: 3-Phenyloxetan-3-ol vs. Conventional Tertiary Alcohols in Modern Synthesis
Introduction: Beyond the Flatland of Acyclic Alcohols
In the landscape of organic synthesis, particularly within the demanding sphere of drug discovery, tertiary alcohols have long served as pivotal intermediates and structural motifs. Their inherent steric bulk and unique electronic properties offer a gateway to complex, three-dimensional architectures. However, conventional acyclic and carbocyclic tertiary alcohols often present synthetic challenges, including resistance to nucleophilic substitution and a propensity for elimination reactions.
This guide provides an in-depth comparison of 3-phenyloxetan-3-ol, a representative of the increasingly vital class of 3-hydroxyoxetanes, with its more traditional tertiary alcohol counterparts. We will move beyond simple procedural descriptions to explore the fundamental causality behind the divergent reactivity of these molecules. By examining experimental data and established protocols, this document will demonstrate why the strained four-membered ring of this compound unlocks synthetic pathways that are often inaccessible for other tertiary alcohols, making it a superior building block for introducing polarity, metabolic stability, and structural complexity in next-generation therapeutics.
The Oxetane Motif: A Paradigm Shift in Medicinal Chemistry
Before comparing the hydroxyl functionalities, it is crucial to understand the profound impact of the oxetane ring itself. In medicinal chemistry, the oxetane moiety has emerged as a powerful bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[1][2][3] This strategic substitution can dramatically improve the physicochemical properties of a drug candidate.[4][5][6]
-
Improved Solubility and Reduced Lipophilicity: The polar ether linkage within the non-planar, strained ring introduces a favorable dipole moment and hydrogen bond accepting capability, often leading to significant boosts in aqueous solubility compared to lipophilic gem-dimethyl analogues.[7][8]
-
Enhanced Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation where a gem-dimethyl group might be susceptible.[1][7] It is also more stable to enzymatic attack than a carbonyl group.[9]
-
Modulation of Basicity: The potent electron-withdrawing effect of the oxetane's oxygen can significantly lower the pKa of adjacent amines, a critical tactic for mitigating hERG channel inhibition or improving cell permeability.[6][7]
-
Increased Three-Dimensionality (3D) Character: Moving away from flat aromatic systems is a key goal in modern drug design. The puckered, sp³-rich oxetane scaffold introduces desirable 3D character, allowing for new interactions within protein binding pockets.[6]
The following diagram illustrates the strategic role of the oxetane ring as a bioisostere.
Caption: Oxetane as a versatile bioisostere in drug design.
Comparative Physicochemical Properties
The unique structure of this compound, combining a polar heterocyclic ring with a tertiary alcohol, sets it apart from conventional analogues.
| Property | This compound | 1-Phenylcyclobutanol (Carbocyclic Analogue) | 2-Phenyl-2-propanol (Acyclic Analogue) |
| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O | C₉H₁₂O |
| Molecular Weight | 150.17 g/mol | 148.20 g/mol | 136.19 g/mol |
| pKa (Predicted) | 12.87 ± 0.20[10] | ~14-15 | ~17-18 |
| XLogP3 (Predicted) | 0.9 | 2.1 | 2.1 |
| Topological Polar Surface Area (TPSA) | 32.9 Ų | 20.2 Ų | 20.2 Ų |
Analysis: The data clearly illustrates the impact of the oxetane ring. This compound has a significantly lower predicted lipophilicity (XLogP3) and a higher TPSA compared to its carbocyclic and acyclic counterparts. This suggests superior aqueous solubility, a critical advantage in drug development.[7] Furthermore, the predicted pKa of the hydroxyl group is lower, indicating increased acidity due to the electron-withdrawing nature of the strained ether, which can influence its reactivity and hydrogen bonding capabilities.
Synthesis of this compound: A Gateway to a Privileged Scaffold
The most direct and widely used method for synthesizing 3-aryloxetan-3-ols is the addition of an organometallic reagent to a commercially available 3-oxetanone precursor. This approach is robust, scalable, and allows for diverse aryl substitutions.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound[11]
-
Materials:
-
3-Oxetanone
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-oxetanone and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add phenylmagnesium bromide solution dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm slowly to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.[10]
-
Reactivity and Synthetic Utility: A Head-to-Head Comparison
The synthetic value of this compound becomes evident when its reactivity is contrasted with that of conventional tertiary alcohols. The ring strain of the oxetane (approx. 25.5 kcal/mol) and the electronic influence of the ring oxygen fundamentally alter the reaction pathways available to the tertiary hydroxyl group.[1]
Nucleophilic Substitution (e.g., Deoxyfluorination)
This transformation is a cornerstone of modern medicinal chemistry for tuning drug properties.
-
This compound: The hydroxyl group can be efficiently replaced by a fluoride atom using reagents like diethylaminosulfur trifluoride (DAST). Yields are often good (40-70%).[4] The reaction is thought to proceed via an Sₙ1-like mechanism. The formation of the transient tertiary carbocation at the 3-position is stabilized by the adjacent phenyl group and facilitated by the relief of ring strain upon potential ring-opening/re-closing pathways, making the hydroxyl group a surprisingly good leaving group upon protonation or activation.
-
Conventional Tertiary Alcohols (e.g., 2-Phenyl-2-propanol): Direct substitution of the hydroxyl group is extremely challenging. The steric hindrance prevents Sₙ2 attack, and Sₙ1 conditions (strong acid, heat) overwhelmingly favor E1 elimination to form an alkene, which is typically the major product.
| Substrate | Reagent | Reaction | Major Product | Typical Yield | Reference |
| 3-Aryloxetan-3-ol | DAST | Deoxyfluorination | 3-Aryl-3-fluorooxetane | 40-70% | [4] |
| Acyclic Tertiary Alcohol | DAST / Strong Acid | Deoxyfluorination | Alkene (Elimination) | <10% (Fluoride) | General Knowledge |
Dehydroxylation (Reduction)
Removing the hydroxyl group to leave a C-H bond is another key transformation.
-
This compound: Acid-mediated dehydroxylation using a silane reducing agent (e.g., TFA, Et₃SiH) is effective for electron-rich aryl systems.[4] This again leverages the stability of the intermediate carbocation. A more general, two-step, one-pot method via a tosylate intermediate also provides the reduced product in good yield.[4]
-
Conventional Tertiary Alcohols: Reduction is difficult and often requires harsh conditions or conversion to a thio-derivative followed by radical reduction (e.g., Barton-McCombie deoxygenation), a multi-step process that is less atom-economical.
Ring-Opening Reactions
This is a unique and powerful reaction mode completely unavailable to acyclic or carbocyclic tertiary alcohols. The 3-hydroxy-3-phenyloxetane system can be viewed as a masked 1,3-diol synthon. Under specific acidic or Lewis acidic conditions, the ring can be opened by nucleophiles to generate valuable, highly functionalized acyclic products that would be difficult to synthesize otherwise.
The following diagram contrasts the divergent reactivity profiles.
Caption: Divergent reactivity of this compound vs. conventional tertiary alcohols.
Conclusion: A Superior Building Block for Complex Synthesis
For researchers, scientists, and drug development professionals, the choice of synthetic intermediates is paramount. While traditional tertiary alcohols have their place, this compound offers a constellation of advantages that directly address many of the challenges encountered in modern synthesis.
Its unique value proposition is threefold:
-
Inherent Physicochemical Advantages: It introduces a polar, metabolically stable, three-dimensional scaffold that can dramatically improve the drug-like properties of a molecule.
-
Facilitated Nucleophilic Substitution: The strained ring system activates the tertiary hydroxyl group, enabling efficient substitution reactions that are notoriously difficult with conventional tertiary alcohols, which primarily yield undesired elimination products.
-
Novel Reaction Pathways: It provides access to unique ring-opening reactions, serving as a stable and versatile precursor to complex, functionalized acyclic structures.
By understanding the causality behind its enhanced reactivity—a combination of ring strain and electronic effects—chemists can leverage this compound not merely as a substitute, but as a superior alternative for building the complex, highly functionalized molecules required for the next generation of therapeutics.
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A Comparative Guide to the Green Synthesis of 3-Phenyloxetan-3-ol: A Green Metrics-Based Assessment
The oxetane ring is a privileged structural motif in modern medicinal chemistry, prized for its ability to act as a polar surrogate for gem-dimethyl or carbonyl groups, thereby improving key pharmacokinetic properties such as solubility and metabolic stability. Specifically, 3-phenyloxetan-3-ol serves as a crucial building block for more complex, biologically active molecules. As the pharmaceutical industry increasingly embraces the principles of green chemistry, it is imperative to critically evaluate the environmental footprint of the synthetic routes used to produce these vital intermediates.
This guide provides an in-depth comparison of two distinct synthetic pathways to this compound, assessing them through the lens of established green chemistry metrics. We will dissect a conventional organometallic approach and contrast it with a modern photochemical strategy, offering researchers the data and rationale needed to make more sustainable synthetic choices.
Route 1: The Conventional Approach - Grignard Addition to 3-Oxetanone
The addition of an organometallic reagent to a carbonyl is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] For the synthesis of this compound, the reaction of phenylmagnesium bromide with 3-oxetanone is a classic and effective method.
Causality of Experimental Choices: This Grignard reaction leverages the high nucleophilicity of the phenyl anion equivalent, which readily attacks the electrophilic carbonyl carbon of 3-oxetanone.[1] The choice of an ethereal solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), is critical; these solvents solvate the magnesium center, maintaining the reagent's solubility and reactivity while being sufficiently inert.[2] The reaction is notoriously sensitive to moisture, as the highly basic Grignard reagent will readily react with any protic species, including water, which would quench the reagent and reduce the yield.[3][4] Therefore, anhydrous conditions are paramount for success. The acidic workup serves to protonate the resulting magnesium alkoxide, yielding the final tertiary alcohol.
Experimental Protocol: Grignard Addition
-
Reaction Setup: A 250 mL three-necked, round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, place magnesium turnings (1.34 g, 55.0 mmol, 1.1 eq).
-
Grignard Formation: A solution of bromobenzene (7.85 g, 50.0 mmol, 1.0 eq) in 50 mL of anhydrous diethyl ether is prepared and added to the dropping funnel. Approximately 5 mL of this solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small iodine crystal. Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
Addition to Ketone: After the Grignard reagent has formed (indicated by the consumption of magnesium and a cloudy, brownish appearance), the solution is cooled to 0 °C in an ice bath. A solution of 3-oxetanone (3.60 g, 50.0 mmol, 1.0 eq) in 25 mL of anhydrous diethyl ether is added dropwise from the dropping funnel.
-
Reaction & Quenching: The reaction mixture is stirred at room temperature for 1 hour after the addition is complete. It is then carefully poured over 100 g of ice and quenched by the slow addition of 50 mL of 1 M hydrochloric acid.
-
Work-up and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound. A typical isolated yield for this reaction is approximately 75% (5.63 g).
Workflow Diagram: Grignard Synthesis
Caption: Workflow for the Grignard-based synthesis of this compound.
Route 2: The Photochemical Alternative - Paternò-Büchi Reaction
Photochemical reactions represent a powerful tool in green chemistry, as light is considered a clean, traceless reagent.[5] The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a highly atom-economical method for constructing oxetane rings.[6][7]
Causality of Experimental Choices: In this route, acetophenone is electronically excited by UV light to its triplet state. This excited state then reacts with formaldehyde (generated in situ from paraformaldehyde) to form a diradical intermediate, which subsequently cyclizes to form the oxetane ring.[7][8] This reaction is a cycloaddition, meaning all atoms from the reactants are incorporated into the product, leading to a perfect theoretical atom economy. Acetonitrile is often chosen as a solvent due to its transparency to the required UV wavelength and its ability to dissolve the reactants. The use of a quartz reaction vessel is mandatory as standard borosilicate glass absorbs the UV radiation needed to initiate the reaction.
Experimental Protocol: Paternò-Büchi Reaction
-
Reaction Setup: A solution of acetophenone (6.01 g, 50.0 mmol, 1.0 eq) and paraformaldehyde (1.80 g, 60.0 mmol CH₂O units, 1.2 eq) in 500 mL of acetonitrile is placed in a quartz photoreactor equipped with a magnetic stir bar and a nitrogen inlet.
-
Photochemical Reaction: The solution is deoxygenated by bubbling nitrogen through it for 30 minutes. The mixture is then irradiated with a medium-pressure mercury lamp (λ > 290 nm) while stirring at room temperature for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is dissolved in dichloromethane (100 mL) and washed with water (2 x 50 mL) to remove any unreacted formaldehyde oligomers. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound. A typical isolated yield for this reaction is approximately 65% (4.88 g).
Workflow Diagram: Photochemical Synthesis
Caption: Workflow for the Paternò-Büchi synthesis of this compound.
Comparative Analysis of Green Chemistry Metrics
To objectively compare these two synthetic routes, we will utilize three key green chemistry metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI).
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[9]
-
E-Factor: The actual ratio of the mass of all waste produced to the mass of the product.[10]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used to the mass of the product.[11]
| Metric | Route 1: Grignard Addition | Route 2: Paternò-Büchi Reaction | Calculation Details & Rationale |
| Atom Economy (AE) | 59.8% | 100% | Route 1: [Mass(C₉H₁₀O₂)] / [Mass(C₃H₄O) + Mass(C₆H₅Br) + Mass(Mg)] = 150.17 / (72.06 + 157.01 + 24.31) = 59.8%. The byproduct is MgBr₂. Route 2: [Mass(C₉H₁₀O₂)] / [Mass(C₈H₈O) + Mass(CH₂O)] = 150.17 / (120.15 + 30.03) = 100%. This is an addition reaction with no byproducts. |
| E-Factor | ~48.5 | ~117.5 | Route 1: Total Waste = (1.34g Mg + 7.85g PhBr + 3.60g 3-Oxo + 125mL Et₂O0.713 + 50mL HCl1.0 + 50mL Brine1.0) - 5.63g Product ≈ 272.9g. E-Factor = 272.9 / 5.63 ≈ 48.5. Route 2: Total Waste = (6.01g Aceto + 1.80g Paraform. + 500mL ACN0.786 + 100mL DCM1.33 + 100mL H₂O1.0) - 4.88g Product ≈ 628.7g. E-Factor = 628.7 / 4.88 ≈ 128.8. |
| Process Mass Intensity (PMI) | ~49.5 | ~118.5 | Route 1: Total Input ≈ 278.5g. PMI = 278.5 / 5.63 ≈ 49.5. Route 2: Total Input ≈ 633.6g. PMI = 633.6 / 4.88 ≈ 129.8. |
Note: Densities used for calculation (g/mL): Diethyl Ether=0.713, 1M HCl≈1.0, Brine≈1.0, Acetonitrile=0.786, Dichloromethane=1.33, Water=1.0. Mass of workup chemicals are estimated based on typical lab usage.
Discussion and Field Insights
The data presents a fascinating and non-intuitive comparison.
Atom Economy: The Paternò-Büchi reaction is the clear winner with a perfect theoretical Atom Economy of 100%.[4] This is characteristic of cycloaddition reactions and is a primary tenet of green synthesis design. The Grignard reaction, a substitution/addition process, inherently generates a stoichiometric byproduct (magnesium salts), leading to a significantly lower AE.
E-Factor and PMI: Surprisingly, the Grignard reaction is substantially "greener" when evaluated by the more practical, process-oriented metrics of E-Factor and PMI. The photochemical route, despite its perfect atom economy, requires a large volume of solvent to ensure photons can effectively penetrate the solution and to maintain a practical temperature, leading to a massive amount of solvent waste. This highlights a critical lesson in green chemistry assessment: theoretical efficiency (AE) does not always translate to practical process efficiency (PMI/E-Factor). Solvents often constitute the vast majority of mass in a chemical process and, therefore, the majority of the waste.[2]
Other Considerations:
-
Safety & Reagents: The Grignard reaction requires handling pyrophoric magnesium and moisture-sensitive reagents under strictly inert conditions.[12] The photochemical route avoids these reagents but requires specialized UV equipment and uses acetonitrile, a toxic solvent.
-
Energy: While light is considered a "clean" reagent, the energy efficiency of converting electricity into photons of the correct wavelength can be low, and this is often not captured in standard green metrics.[11][13] However, the potential for using direct sunlight could make photochemistry a truly sustainable technology in the future.[5]
Conclusion
This comparative analysis demonstrates that selecting the "greener" synthetic route is a complex decision that requires moving beyond single, theoretical metrics.
-
The Paternò-Büchi reaction offers an elegant and atom-economical pathway to this compound, aligning perfectly with the principle of maximizing atom incorporation. However, in its current laboratory-scale iteration, its high solvent usage results in a poor Process Mass Intensity.
-
The Grignard reaction , while a classic method with a lower atom economy, proves to be the more mass-efficient process in this specific comparison, primarily due to its higher reaction concentration.
For researchers and drug development professionals, the choice depends on the scale and priorities of the synthesis. For small-scale discovery, the Grignard route may be more practical and less wasteful. For process development, the photochemical route presents an intriguing challenge: optimizing the reaction to proceed at higher concentrations or in a flow chemistry setup could dramatically reduce its PMI, potentially making its perfect atom economy the deciding factor in a truly green and sustainable process.
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A Senior Application Scientist's Guide to the Analytical Separation and Characterization of 3-Phenyloxetan-3-ol Isomers
Introduction: The Strategic Importance of Oxetanes and Isomeric Purity
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can profoundly improve key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing conformational preferences.[1][2][3] The 3-phenyloxetan-3-ol scaffold, in particular, is a versatile building block. However, the presence of a chiral center at the C3 position means it exists as a pair of enantiomers ((R)- and (S)-3-phenyloxetan-3-ol).
For researchers in drug development, the precise determination and control of a molecule's stereochemistry are not merely academic exercises; they are critical imperatives for ensuring therapeutic efficacy and safety.[4] Enantiomers of the same compound can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[5] Furthermore, synthetic routes may yield not only a racemic mixture of enantiomers but also constitutional isomers, which possess the same molecular formula but different atomic connectivity.
This guide provides an in-depth comparison of the principal analytical techniques for the separation and characterization of this compound isomers. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to empower researchers to select and implement the most effective analytical strategies for their specific needs.
Chapter 1: Chromatographic Techniques - The Workhorses of Enantioseparation
Chromatographic methods are the cornerstone for separating and quantifying isomers. The fundamental principle involves the differential partitioning of analytes between a stationary phase and a mobile phase. For chiral molecules, this is achieved by introducing a chiral element into the system, most commonly in the stationary phase.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted and robust technique for the analytical and preparative separation of enantiomers. Its efficacy hinges on the differential, transient diastereomeric interactions between the enantiomers of the analyte and a Chiral Stationary Phase (CSP).[4]
Causality of Method Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the first line of attack for a new chiral separation challenge.[4][6] Their broad applicability stems from a combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For this compound, the hydroxyl and phenyl groups provide key interaction points for these CSPs. The choice of a normal-phase mobile system (e.g., hexane/alcohol) is often preferred as it tends to enhance the specific polar interactions required for chiral recognition on these columns.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
Objective: To achieve baseline separation of (R)- and (S)-3-phenyloxetan-3-ol and determine the enantiomeric excess of a sample.
Methodology:
-
Column Selection: A polysaccharide-based CSP, such as a Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based), is an excellent starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The ratio must be optimized to achieve the best resolution; increasing the alcohol content generally decreases retention time but may reduce selectivity.[4]
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase to create a ~1 mg/mL stock solution. Further dilute as necessary to be within the detector's linear range.
-
Instrumentation Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV Detector set to 254 nm (for the phenyl group).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
-
Analysis: Inject a racemic standard first to determine the retention times of both enantiomers. Subsequently, inject the sample of interest.
-
Data Interpretation: The peak areas of the two enantiomers are used to calculate the enantiomeric ratio (er) and enantiomeric excess (ee) using the formulas:
-
er = Area1 / Area2
-
ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Self-Validation: The protocol's integrity is confirmed by first running a racemic standard (50:50 mixture), which must yield two well-resolved peaks with an area ratio of approximately 1:1.
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A Researcher's Guide to Stereochemistry Validation of 3-Substituted Oxetanes
Introduction: The Critical Role of Stereochemistry in 3-Substituted Oxetanes for Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a valuable structural motif in modern medicinal chemistry.[1][2] Specifically, 3-substituted oxetanes are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups, offering a strategic advantage in modulating physicochemical properties such as solubility and metabolic stability without significantly increasing lipophilicity.[1][3][4] The introduction of a substituent at the 3-position often creates a stereocenter, rendering the molecule chiral. The precise three-dimensional arrangement of atoms, or stereochemistry, at this center can profoundly influence a molecule's biological activity, dictating its interaction with chiral biological targets like enzymes and receptors. Therefore, unambiguous determination of the absolute configuration of 3-substituted oxetanes is a critical step in drug discovery and development.
This guide provides an in-depth comparison of the primary analytical techniques for the stereochemical validation of 3-substituted oxetanes. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Core Analytical Techniques for Stereochemical Determination
The determination of the absolute configuration of a chiral molecule is a non-trivial task that requires specialized analytical techniques. For 3-substituted oxetanes, the most powerful and commonly employed methods include X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). A less common but powerful technique, Vibrational Circular Dichroism (VCD), is also gaining traction.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[5][6][7] The technique relies on the diffraction of X-rays by a crystalline sample to generate an electron density map, from which the precise arrangement of atoms in the crystal lattice can be elucidated.
Causality Behind Experimental Choices:
The success of this technique is fundamentally dependent on the ability to grow a high-quality single crystal of the 3-substituted oxetane. The crystal must be of sufficient size and quality to diffract X-rays effectively. For chiral molecules, the determination of absolute configuration is possible through the anomalous dispersion effect, where the presence of heavier atoms in the molecule or the use of a specific X-ray wavelength can lead to differences in the diffraction pattern that reveal the absolute stereochemistry.[8]
Experimental Protocol:
-
Crystallization: The primary and often most challenging step is to obtain a single crystal suitable for X-ray diffraction. This typically involves dissolving the purified 3-substituted oxetane in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Various techniques such as vapor diffusion, slow cooling, or solvent layering can be employed. For molecules that are difficult to crystallize, co-crystallization with a chiral resolving agent or a host molecule can be an effective strategy.[5]
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms are then determined from the electron density map, and the structure is refined to obtain the final three-dimensional model.
-
Absolute Configuration Determination: For chiral, enantiomerically pure compounds, the absolute configuration can be determined by analyzing the anomalous scattering data, often quantified by the Flack parameter.[9] A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides a high degree of confidence in the assignment.[9]
Caption: Workflow for Stereochemical Validation by X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Solution-State Technique
NMR spectroscopy is a versatile and powerful tool for structure elucidation in solution. While standard NMR techniques can determine the relative stereochemistry of a molecule, the determination of absolute configuration requires the use of chiral auxiliary agents or advanced NMR experiments.
a) Mosher's Ester Analysis: A Classic Derivatization Method
Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of secondary alcohols and amines.[10][11] This technique involves the derivatization of the chiral alcohol (in this case, a 3-hydroxyoxetane) with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride to form diastereomeric esters.
The underlying principle of Mosher's method is that the diastereomeric esters exist in different conformational environments in solution. The bulky phenyl group of the MTPA moiety creates a distinct anisotropic effect in the NMR spectrum, leading to observable differences in the chemical shifts of the protons on either side of the newly formed ester linkage.[12] By comparing the ¹H NMR spectra of the two diastereomeric esters (one formed with (R)-MTPA and the other with (S)-MTPA), the absolute configuration of the original alcohol can be deduced.
-
Esterification: React the enantiomerically enriched 3-hydroxyoxetane separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the two corresponding diastereomeric Mosher's esters.
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters. It is crucial to ensure complete assignment of all relevant proton signals, which may require 2D NMR experiments such as COSY and HSQC.
-
Data Analysis: Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on both sides of the oxetane ring. According to the established model, protons on one side of the MTPA plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ). This pattern of Δδ values allows for the assignment of the absolute configuration of the carbinol center.
Caption: Workflow for Mosher's Ester Analysis.
b) Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Through-Space Interactions
For conformationally rigid cyclic systems, Nuclear Overhauser Effect (NOE) spectroscopy can be a powerful tool for determining relative stereochemistry.[13] NOE arises from the through-space interaction between protons that are in close proximity. By irradiating one proton and observing the effect on neighboring protons, one can deduce their spatial arrangement. While NOE primarily provides information about relative stereochemistry, this information, when combined with knowledge of the reaction mechanism or other analytical data, can sometimes lead to an assignment of the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique
Chiral HPLC is a cornerstone technique for the separation of enantiomers.[14] While it doesn't directly provide the absolute configuration, it is an indispensable tool for determining enantiomeric purity (enantiomeric excess, ee) and for isolating individual enantiomers for further analysis by other techniques.
Causality Behind Experimental Choices:
The separation of enantiomers by chiral HPLC is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte interact diastereomerically, leading to different retention times. The choice of the CSP is critical and depends on the structure of the analyte. For oxetanes, polysaccharide-based and Pirkle-type CSPs are often effective.[14]
Experimental Protocol:
-
Column Selection: Choose an appropriate chiral column based on the structure of the 3-substituted oxetane. Screening several different CSPs is often necessary to find the optimal separation conditions.
-
Mobile Phase Optimization: The mobile phase composition, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve good resolution and reasonable analysis time.
-
Analysis: A solution of the racemic or enantiomerically enriched 3-substituted oxetane is injected onto the chiral HPLC system. The retention times of the two enantiomers are recorded, and the enantiomeric excess is calculated from the relative peak areas.
-
Preparative Separation (Optional): Chiral HPLC can be scaled up to preparative scale to isolate gram quantities of each enantiomer for further characterization and biological testing.
Caption: Workflow for Chiral HPLC Analysis.
Vibrational Circular Dichroism (VCD): A Chiroptical Spectroscopy Method
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15][16][17][18] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution.
Causality Behind Experimental Choices:
The power of VCD lies in its combination with quantum chemical calculations.[19] By calculating the theoretical VCD spectrum for a given absolute configuration and comparing it to the experimentally measured spectrum, the absolute configuration can be unambiguously determined. This method is particularly valuable when crystallization for X-ray analysis is not feasible.
Experimental Protocol:
-
Experimental Spectrum Acquisition: A VCD spectrum of the enantiomerically pure 3-substituted oxetane is recorded in a suitable solvent.
-
Computational Modeling: The conformational space of the molecule is explored using computational methods (e.g., density functional theory, DFT). The VCD spectrum for the lowest energy conformers of a chosen absolute configuration is then calculated.
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra confirms the absolute configuration of the molecule.
Comparative Analysis of Techniques
| Technique | Principle | Sample Requirements | Throughput | Cost | Key Advantage | Key Limitation |
| X-ray Crystallography | X-ray diffraction by a single crystal | High-quality single crystal (mg scale) | Low | High | Unambiguous determination of absolute configuration | Requires a suitable crystal, which can be difficult to obtain |
| Mosher's Ester NMR | Diastereomeric derivatization and NMR analysis | Enantiomerically pure alcohol (mg scale) | Moderate | Moderate | Provides absolute configuration in solution | Requires derivatization, which may not be straightforward |
| Chiral HPLC | Diastereomeric interaction with a chiral stationary phase | Racemic or enriched sample (µg-mg scale) | High | Moderate | Excellent for determining enantiomeric purity and for preparative separation | Does not directly provide absolute configuration |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Enantiomerically pure sample in solution (mg scale) | Moderate | High | Determines absolute configuration in solution without derivatization | Requires access to specialized instrumentation and computational resources |
Conclusion: An Integrated Approach to Stereochemical Validation
The stereochemical validation of 3-substituted oxetanes is a critical aspect of their application in drug discovery. While single-crystal X-ray crystallography remains the gold standard for unambiguous determination of absolute configuration, a comprehensive approach often involves the synergistic use of multiple techniques. Chiral HPLC is indispensable for assessing enantiomeric purity and for isolating pure enantiomers. NMR-based methods, such as Mosher's ester analysis, provide valuable information about the absolute configuration in solution. Vibrational Circular Dichroism is emerging as a powerful alternative, particularly when crystallization is challenging.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to confidently and accurately determine the stereochemistry of their novel 3-substituted oxetane drug candidates, ultimately accelerating the drug discovery process.
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Polavarapu, P. L. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283–297. [Link]
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Prasad, V. S., & Polavarapu, P. L. (2013). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 49(89), 10453-10466. [Link]
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A Comparative Guide to Oxetane Bioisosteres in Drug Design: Enhancing Physicochemical and Pharmacokinetic Properties
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are constantly seeking innovative strategies to optimize the properties of drug candidates. Bioisosterism, the interchange of structurally distinct moieties with similar biological effects, stands as a cornerstone of modern drug design. Among the rising stars in the bioisosteric toolkit is the oxetane ring, a four-membered cyclic ether that offers a unique constellation of properties to address common challenges in drug development, such as poor solubility and metabolic instability.
This guide provides a comprehensive comparison of oxetane bioisosteres with their common alternatives, supported by experimental data and detailed protocols for their evaluation. We will delve into the rationale behind employing oxetanes and equip researchers with the practical knowledge to harness their potential in drug discovery campaigns.
The Rise of the Oxetane: A Polar, Stable, and Three-Dimensional Motif
The oxetane ring has garnered significant interest as a versatile building block in medicinal chemistry due to its distinct combination of low molecular weight, high polarity, and a pronounced three-dimensional structure.[1][2][3] Initially explored as a surrogate for the ubiquitous gem-dimethyl group, the oxetane has proven to be a powerful tool for fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5]
The strategic incorporation of an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[3][6] This is largely attributed to the polar nature of the ether oxygen and the strained ring system, which can favorably impact interactions with biological targets and metabolic enzymes.[5][7]
Comparative Analysis of Oxetane Bioisosteres
The decision to incorporate a specific bioisostere is a nuanced one, driven by the specific challenges of a given chemical scaffold. Here, we compare the oxetane ring to its most common bioisosteric counterparts: the gem-dimethyl group and the cyclobutane ring.
Oxetane vs. gem-Dimethyl Group
The gem-dimethyl group is frequently introduced to provide steric hindrance and block metabolically labile positions.[4] However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other drug-like properties.[4] The oxetane ring offers a compelling alternative, occupying a similar steric volume while introducing polarity.[7][8]
| Property | gem-Dimethyl Group | Oxetane Ring | Rationale for Oxetane Advantage |
| Lipophilicity (LogP/LogD) | Increases | Decreases | The polar ether oxygen in the oxetane ring reduces lipophilicity, which can lead to improved solubility and reduced off-target effects.[3][4][6] |
| Aqueous Solubility | Decreases | Significantly Increases | The introduction of the polar oxetane can dramatically enhance aqueous solubility, with reports of increases ranging from 4-fold to over 4000-fold.[3][6] |
| Metabolic Stability | Can increase by steric shielding | Often increases | Oxetanes can block metabolically vulnerable sites and are themselves generally more resistant to metabolic degradation compared to alkyl groups.[4][6][8] |
| Acidity/Basicity (pKa) | Minimal effect | Can decrease pKa of nearby amines | The electron-withdrawing nature of the oxetane's oxygen can significantly lower the basicity of adjacent amines, which can be advantageous for mitigating hERG liability and improving cell permeability.[3][5] |
Oxetane vs. Cyclobutane Ring
Cyclobutane is another four-membered ring used as a bioisostere to introduce sp³ character and conformational rigidity. While structurally similar, the presence of the oxygen atom in the oxetane ring imparts distinct properties.
| Property | Cyclobutane Ring | Oxetane Ring | Rationale for Oxetane Advantage |
| Polarity | Non-polar | Polar | The ether oxygen makes the oxetane a hydrogen bond acceptor, which can lead to improved interactions with biological targets and enhanced solubility.[8] |
| Aqueous Solubility | Moderate | Generally Higher | The increased polarity of the oxetane typically translates to better aqueous solubility compared to its carbocyclic counterpart.[9] |
| Metabolic Stability | Generally stable | Often more stable | The oxetane ring is often more resistant to oxidative metabolism compared to the cyclobutane ring.[9] |
| Synthetic Accessibility | Readily accessible | Increasingly accessible | While historically more challenging to synthesize, recent advances have made a wide variety of oxetane building blocks commercially available and synthetically accessible.[10][11][12] |
Experimental Protocols for the Comparative Evaluation of Bioisosteres
To objectively assess the impact of bioisosteric replacement, a suite of standardized in vitro assays is essential. Below are detailed, step-by-step methodologies for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Rationale: The octanol-water partition coefficient (LogP) is a critical parameter for predicting a compound's membrane permeability and overall drug-like properties.[13][14] The shake-flask method, while traditional, remains a gold standard for its accuracy.[15]
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the PBS solution. Allow the phases to separate for at least 24 hours.[16]
-
Compound Dissolution: Accurately weigh and dissolve the test compound in a 1:1 mixture of the pre-saturated n-octanol and PBS.[16]
-
Partitioning: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[17]
-
Calculation: Calculate the LogP value using the following equation: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Workflow for LogP Determination:
Caption: Workflow for LogP determination by the shake-flask method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Rationale: Assessing a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes is crucial for predicting its in vivo clearance and oral bioavailability.[18] Liver microsomes are a subcellular fraction rich in CYP enzymes and are a standard tool for this evaluation.[19][20]
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Thaw liver microsomes (e.g., human, rat) on ice. Prepare a NADPH regenerating system solution.
-
Incubation Mixture: In a microplate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to distribute.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[18]
Workflow for Metabolic Stability Assay:
Caption: Workflow for the in vitro metabolic stability assay.
Kinetic Aqueous Solubility Assay
Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[22][23] A kinetic solubility assay provides a high-throughput method to assess the solubility of compounds from a DMSO stock solution, mimicking early-stage screening conditions.[24][25]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[22]
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate to create a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.[26]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound.[24]
-
Precipitation Detection: Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or indirectly.[23][24]
-
Filtration and Quantification (for direct measurement): Filter the solutions to remove any precipitate.[23]
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable method like HPLC-UV or LC-MS/MS.[23][26]
-
Solubility Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Workflow for Kinetic Solubility Assay:
Caption: Workflow for the kinetic aqueous solubility assay.
Conclusion: The Oxetane as a Strategic Tool in Drug Design
The strategic incorporation of oxetane rings has emerged as a powerful and validated approach in modern medicinal chemistry.[1][2] As a bioisostere for gem-dimethyl and cyclobutane groups, the oxetane offers a unique opportunity to enhance aqueous solubility, improve metabolic stability, and modulate basicity, thereby addressing key liabilities in drug candidates. While the synthetic accessibility of oxetanes was once a limitation, the landscape has evolved, with a growing number of commercially available building blocks and robust synthetic methodologies.[10][11][12] By understanding the comparative physicochemical properties and employing rigorous experimental evaluation, researchers can effectively leverage the oxetane motif to design next-generation therapeutics with improved pharmacokinetic profiles and a higher probability of clinical success.
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Oxetanes
For Researchers, Scientists, and Drug Development Professionals
Foreword
The oxetane ring, a four-membered cyclic ether, has transitioned from a chemical curiosity to a cornerstone motif in modern drug discovery. Its value lies in its ability to act as a unique bioisostere for common chemical groups like gem-dimethyl and carbonyls.[1][2] The incorporation of an oxetane can profoundly improve a drug candidate's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also providing novel intellectual property opportunities.[1][3][4][5] This guide provides an in-depth, comparative analysis of the principal synthetic routes to functionalized oxetanes, grounded in mechanistic understanding and practical, field-proven insights to aid researchers in selecting the optimal strategy for their specific molecular target.
Chapter 1: The Paterno-Büchi Reaction - A Photochemical [2+2] Cycloaddition
The Paterno-Büchi reaction, first reported in 1909, is a classic photochemical [2+2] cycloaddition between an alkene and a carbonyl compound, yielding an oxetane directly.[6][7] It represents the most atom-economical approach to this heterocyclic core.
Mechanistic Rationale
The reaction is initiated by the photoexcitation of the carbonyl compound to an electronically excited state (typically the n,π* triplet state). This excited species then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and intramolecular radical combination (cyclization) furnishes the four-membered oxetane ring. The regioselectivity is dictated by the formation of the more stable of the two possible diradical intermediates.
Caption: The Paterno-Büchi reaction proceeds via a photo-excited carbonyl and a diradical intermediate.
Performance Analysis
Advantages:
-
Directness and Atom Economy: Combines two simple, often commercially available starting materials in a single step with no byproducts.
-
Access to Complex Scaffolds: Enables the synthesis of sterically congested and structurally unique oxetanes that are difficult to access via other methods.
Limitations and Experimental Causality:
-
Selectivity Issues: The primary drawback is the frequent lack of predictable regio- and stereoselectivity, often resulting in complex product mixtures that require challenging chromatographic separation.[7]
-
Specialized Equipment: Requires dedicated photochemical reactors (e.g., Rayonet apparatus with mercury lamps), which are not standard in all synthesis labs. The choice of wavelength is critical to ensure excitation of the carbonyl without degrading the product or starting materials.
-
Side Reactions: The highly reactive excited state of the carbonyl can participate in competing pathways, such as photoreduction or polymerization, lowering the overall yield.
Supporting Experimental Data
| Carbonyl Compound | Alkene | Product(s) | Yield (%) | Reference |
| Benzaldehyde | 2-Methyl-2-butene | Mixture of isomers | ~60% | Büchi, G. et al. (1954)[7] |
| Acetone | Furan | Bicyclic Oxetane | ~70% | D'Auria, M. et al. (2013)[8] |
| Benzophenone | Ethyl vinyl ether | 2-Ethoxy-4,4-diphenyloxetane | High | Paternò, E. (1909)[9] |
Self-Validating Experimental Protocol: Synthesis of 2-Phenyl-3,3-dimethyloxetane Isomers
-
Preparation: In a quartz immersion-well photoreactor, dissolve benzaldehyde (10 mmol, 1.0 eq) and 2-methyl-2-butene (30 mmol, 3.0 eq) in 200 mL of freshly distilled, deoxygenated benzene. The excess alkene is used to maximize the capture of the excited carbonyl.
-
Degassing: Purge the solution with dry nitrogen or argon for 30 minutes. Oxygen is an efficient quencher of triplet states and must be rigorously excluded to ensure reaction efficiency.
-
Irradiation: Irradiate the stirred solution using a 450W medium-pressure mercury lamp for 24-48 hours at room temperature. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess alkene.
-
Purification: The resulting crude oil, a mixture of regio- and stereoisomers, is purified by flash column chromatography on silica gel to isolate the desired oxetane products.
Chapter 2: Intramolecular Williamson Etherification - The Workhorse Strategy
The intramolecular cyclization of 1,3-diols or their derivatives is arguably the most common and reliable method for constructing the oxetane ring.[1][10][11] This strategy relies on the well-established Williamson ether synthesis, adapted for ring formation.
Mechanistic Rationale
The core of this method is a classic SN2 reaction. A 1,3-difunctionalized propane system, typically containing a hydroxyl group and a good leaving group (e.g., tosylate, mesylate, or halide), is treated with a non-nucleophilic base. The base deprotonates the alcohol to form an alkoxide, which then acts as an internal nucleophile, displacing the leaving group to forge the C-O bond and close the four-membered ring.
Caption: Base-mediated deprotonation followed by intramolecular SN2 displacement of a leaving group.
Performance Analysis
Advantages:
-
Stereochemical Fidelity: This is the key advantage. The stereochemistry of the starting 1,3-diol is directly transferred to the oxetane product, as the SN2 reaction inverts the stereocenter bearing the leaving group while leaving the one with the alcohol untouched. This allows for the synthesis of enantiopure oxetanes from chiral precursors.[1]
-
Predictability and Reliability: The outcome is highly predictable, with excellent regiocontrol. The reaction conditions are standard for most organic chemistry labs.
-
Scalability: The procedure is generally robust and scalable, as demonstrated in several large-scale syntheses of key drug intermediates.[3]
Limitations and Experimental Causality:
-
Precursor Synthesis: The primary challenge lies in the synthesis of the functionalized 1,3-diol precursors, which can be a multi-step and sometimes low-yielding process.[11]
-
Competing Elimination: A significant potential side reaction is Grob fragmentation or E2 elimination, particularly with sterically hindered substrates or when the leaving group is on a secondary or tertiary carbon.[1] The choice of a non-nucleophilic base (like NaH or KH) and an appropriate solvent (like THF or DMF) is crucial to favor the desired 4-exo-tet cyclization over elimination.
Supporting Experimental Data
| Precursor | Base | Solvent | Yield (%) | Reference |
| 3-chloro-1-propanol | aq. NaOH | Water | ~70% | Searles, S. (1950) |
| (R)-1-(Tosyloxy)pentan-3-ol | NaH | THF | 85% | Corey, E.J. & Raju, N. (1983) |
| Diol + TsCl (in situ) | NaH | THF | 62% | Carreira, E.M. et al. (2010)[1] |
Self-Validating Experimental Protocol: Synthesis of (R)-2-Ethyloxetane
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the oil. Add dry tetrahydrofuran (THF).
-
Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of (R)-pentane-1,3-diol (1.0 eq) in dry THF dropwise via syringe. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the mono-alkoxide.
-
Activation: Cool the solution back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in dry THF dropwise. The reaction is stirred overnight, allowing it to warm to room temperature. This step converts the primary alcohol into a good leaving group in situ.
-
Cyclization: Add a second portion of NaH (1.2 eq) at 0 °C to deprotonate the remaining secondary alcohol. The flask is then fitted with a reflux condenser and heated to reflux (approx. 66 °C) for 6-12 hours. The elevated temperature is necessary to overcome the activation energy for the strained 4-membered ring closure.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate on a rotary evaporator at low temperature to avoid loss of the volatile product. Purify by distillation.
Chapter 3: Ring Expansion of Epoxides via Sulfur Ylides
A powerful alternative for synthesizing 3-substituted and 2,3-disubstituted oxetanes is the ring expansion of epoxides using sulfur ylides, a variant of the Corey-Chaykovsky reaction.[12]
Mechanistic Rationale
The reaction involves the nucleophilic attack of a sulfur ylide, such as dimethyloxosulfonium methylide, on one of the electrophilic carbons of the epoxide ring. This ring-opening step generates a betaine intermediate. The negatively charged oxygen of the betaine then performs an intramolecular SN2 displacement of the sulfonium group (e.g., dimethyl sulfoxide, DMSO), closing the four-membered oxetane ring.
Caption: Nucleophilic attack by a sulfur ylide on an epoxide followed by intramolecular cyclization.
Performance Analysis
Advantages:
-
Accessible Starting Materials: Epoxides are readily available through well-established and often highly stereoselective epoxidation reactions (e.g., Sharpless epoxidation).
-
Good Yields: This method often provides oxetanes in excellent yields (83-99%).[1]
-
Stereospecificity: The reaction is stereospecific; the stereochemistry of the epoxide is retained in the final product.
Limitations and Experimental Causality:
-
Reagent Sensitivity: Sulfur ylides are strong bases and are typically prepared in situ from their corresponding sulfonium or sulfoxonium salts using strong bases like NaH. They are sensitive to moisture and air, requiring anhydrous conditions and an inert atmosphere.
-
Reaction Time and Temperature: The reaction can be slow, sometimes requiring elevated temperatures (50 °C) or prolonged reaction times to drive the cyclization to completion.[12]
-
Scope: While effective for 2-substituted and 2,2-disubstituted epoxides, the reaction is less commonly applied to more complex or sterically hindered systems.[1]
Supporting Experimental Data
| Epoxide | Ylide Precursor | Base | Yield (%) | Reference |
| Styrene Oxide | Trimethyloxosulfonium iodide | NaH | 75% | Corey, E.J. & Chaykovsky, M. (1965)[1] |
| Cyclohexene Oxide | Trimethylsulfonium iodide | n-BuLi | 80% | Trost, B.M. & Melvin, L.S. (1975) |
| 2-Phenyloxirane | Trimethyloxosulfonium iodide | NaH | 83-99% | Aggarwal, V.K. et al. (2012)[1] |
Self-Validating Experimental Protocol: Synthesis of 3-Phenyloxetane
-
Ylide Preparation: In a flame-dried, three-neck flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion, 1.1 eq, pre-washed with hexanes) in anhydrous dimethyl sulfoxide (DMSO). Heat the suspension to 70 °C until hydrogen evolution ceases (approx. 45 min), indicating the formation of the dimsyl anion. Cool the resulting greenish solution to room temperature. Add a solution of trimethyloxosulfonium iodide (1.1 eq) in dry DMSO dropwise. Stir the mixture for 10 minutes to generate the dimethyloxosulfonium methylide ylide.
-
Reaction: Add a solution of 2-phenyloxirane (styrene oxide, 1.0 eq) in dry DMSO to the ylide solution.
-
Cyclization: Heat the reaction mixture to 50 °C and stir for 3-6 hours. Monitor the consumption of the epoxide by TLC.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash thoroughly with water (to remove DMSO) and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Strategic Comparison and Conclusion
The optimal synthetic route to a desired functionalized oxetane is dictated by the target's structure, required stereochemistry, and available resources.
| Synthetic Strategy | Primary Application | Key Advantage | Major Disadvantage |
| Paterno-Büchi Reaction | Rapid access to diverse, often complex scaffolds | High atom economy; direct | Poor selectivity; requires specialized photochemical equipment |
| Intramolecular Cyclization | Stereochemically defined oxetanes | Excellent and predictable stereocontrol | Multi-step synthesis of precursors; risk of elimination |
| Epoxide Ring Expansion | 3-substituted and 2,3-disubstituted oxetanes | High yields; stereospecific; accessible starting materials | Requires sensitive, in situ prepared reagents |
Final Recommendation:
-
For exploratory synthesis and diversity generation where stereochemistry is not the primary driver, the Paterno-Büchi reaction offers a rapid entry point.
-
When absolute stereochemical control is non-negotiable, as is often the case in late-stage drug development, the intramolecular cyclization of a chiral 1,3-diol derivative is the gold standard.
-
For accessing 3-substituted oxetanes from simple, stereodefined epoxides, the sulfur ylide ring expansion provides a highly efficient and reliable alternative.
The continued innovation in synthetic methodology will undoubtedly expand this toolbox, further cementing the role of the oxetane as an indispensable component in the design of next-generation therapeutics.
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]
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Science of Synthesis. (2004). Product Class 1: Sulfur Ylides. Thieme. [Link]
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Bull, J. A., & Croft, R. A. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Chemical Communications, 51(77), 14444-14447. [Link]
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Organic Chemistry Portal. Paternò-Büchi Reaction. [Link]
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Verhoest, P. R., & Parmee, E. R. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-15. [Link]
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Strieth-Kalthoff, F., & Glorius, F. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5464–5468. [Link]
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Kaur, N. (2025). Epoxide synthesis from carbonyl compounds using sulfur ylides-II. Request PDF. [Link]
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Stepan, A. F. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 715-779. [Link]
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Bull, J. A., & Croft, R. A. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2306–2310. [Link]
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Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]
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A Comparative Guide to the Synthesis of γ-Butyrolactones: Evaluating Established Methodologies
An important note on the synthesis of γ-butyrolactones from 3-phenyloxetan-3-ol: Extensive research of scientific literature and chemical databases did not yield any established or documented methods for the synthesis of γ-butyrolactones using this compound as a starting material. While the exploration of novel synthetic routes is a cornerstone of chemical research, this guide will focus on well-established and validated methodologies for the synthesis of γ-butyrolactones to ensure scientific integrity and provide practical, reproducible information for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of prevalent and effective methods for the synthesis of γ-butyrolactone (GBL), a valuable chemical intermediate in the pharmaceutical and chemical industries.[1] The following sections will delve into the mechanistic details, experimental protocols, and comparative performance of key synthetic strategies, including the dehydrogenation of 1,4-butanediol, oxidation of tetrahydrofuran, hydrogenation of maleic anhydride, and emerging routes from biomass-derived feedstocks.
Dehydrogenation of 1,4-Butanediol
The dehydrogenation of 1,4-butanediol (BDO) is a widely used and efficient method for the production of γ-butyrolactone, particularly in industrial settings.[2][3] This process involves the removal of hydrogen from BDO, leading to cyclization to form the lactone.
Reaction Mechanism
The reaction typically proceeds over a copper-based catalyst. The proposed mechanism involves a two-step dehydrogenation process.[4][5] Initially, 1,4-butanediol is dehydrogenated to form the intermediate 4-hydroxybutanal. This intermediate then undergoes intramolecular hemiacetalization to form 2-hydroxytetrahydrofuran, which is subsequently dehydrogenated to yield γ-butyrolactone.[6]
Caption: Reaction pathway for the dehydrogenation of 1,4-butanediol to γ-butyrolactone.
Experimental Protocol: Vapor-Phase Dehydrogenation over a Copper-Based Catalyst
This protocol is adapted from a procedure utilizing a copper-based ceria catalyst.[4]
Materials:
-
1,4-Butanediol (BDO)
-
Copper-based ceria catalyst (e.g., 10 wt% Cu on CeO₂)
-
Inert gas (e.g., Nitrogen)
-
Fixed-bed reactor system
Procedure:
-
Pack a fixed-bed reactor with the copper-based ceria catalyst.
-
Pre-treat the catalyst by heating under a flow of inert gas to the desired reaction temperature (e.g., 240 °C).
-
Introduce a feed of vaporized 1,4-butanediol into the reactor using an inert carrier gas.
-
Maintain the reaction temperature and pressure (typically atmospheric) to facilitate the dehydrogenation reaction.
-
The product stream, containing γ-butyrolactone and hydrogen gas, is cooled to condense the liquid products.
-
The collected liquid is then purified, typically by distillation, to isolate the high-purity γ-butyrolactone.
Performance Data:
-
Conversion of 1,4-BDO: Up to 99.6%[7]
-
Selectivity to GBL: Up to 99%[7]
-
Reaction Temperature: 180-260 °C[8]
Oxidation of Tetrahydrofuran
The direct oxidation of tetrahydrofuran (THF) presents an alternative route to γ-butyrolactone. This method can be advantageous as THF is a readily available and relatively inexpensive starting material. Various oxidizing agents and catalytic systems have been explored for this transformation.
Reaction Mechanism
The oxidation of THF to GBL generally involves the formation of an intermediate, 2-hydroxytetrahydrofuran, which is then further oxidized to the final lactone product.[9] The specific mechanism can vary depending on the oxidant and catalyst used. For instance, when using hydrogen peroxide with a spinel ZnFe₂O₄ nanoparticle catalyst, the reaction proceeds through the formation of these intermediates.[9]
Caption: General experimental workflow for the oxidation of THF to γ-butyrolactone.
Experimental Protocol: Oxidation using Sodium Bromate
This laboratory-scale procedure is adapted from a known method for the oxidation of THF.[10]
Materials:
-
Tetrahydrofuran (THF)
-
Sodium bromate (NaBrO₃)
-
Potassium hydrogen sulfate (KHSO₄)
-
Sodium sulfite (Na₂SO₃)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a stirrer and cooling bath, dissolve sodium bromate and potassium hydrogen sulfate in water.
-
Cool the solution and slowly add tetrahydrofuran while maintaining the temperature between 25-30 °C.
-
Stir the mixture for an extended period (e.g., 16 hours) until the THF is consumed (monitored by TLC or GC).
-
Quench any excess bromine by adding an acidic solution of sodium sulfite.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain γ-butyrolactone.
Performance Data:
-
Yield of GBL: Approximately 73%[10]
Hydrogenation of Maleic Anhydride
The catalytic hydrogenation of maleic anhydride is a major industrial process for the production of γ-butyrolactone.[3] This method is attractive due to the availability of maleic anhydride from the oxidation of n-butane or benzene.[11]
Reaction Mechanism
The hydrogenation of maleic anhydride to GBL is a multi-step process that typically occurs over a copper-based catalyst. The reaction proceeds through the intermediate succinic anhydride, which is then further hydrogenated to γ-butyrolactone.[12][13]
Caption: Reaction pathway for the hydrogenation of maleic anhydride to γ-butyrolactone.
Experimental Protocol: Vapor-Phase Hydrogenation
This is a general outline of the industrial vapor-phase process.[14][15]
Materials:
-
Maleic anhydride
-
Hydrogen gas
-
Catalyst (e.g., mixed oxide of copper and zinc on an inert support)
-
Fixed-bed reactor system
Procedure:
-
A vaporous mixture of maleic anhydride and a hydrogen-containing gas is prepared.
-
The gaseous mixture is passed through a fixed-bed reactor containing the catalyst.
-
The reaction is carried out at elevated temperatures and pressures.
-
The product stream is cooled to condense the γ-butyrolactone and other products.
-
The crude product is then purified by distillation.
Performance Data:
-
Yield of GBL: Over 95% molar[14]
-
Catalyst: Copper oxide and zinc oxide mixtures are commonly used.[14][15]
Synthesis from Biomass-Derived Feedstocks
With a growing emphasis on sustainable and green chemistry, the synthesis of γ-butyrolactone from renewable biomass sources is an area of active research.[16] Feedstocks such as furfural and furoic acid, which can be derived from lignocellulosic biomass, are promising starting materials.[17][18]
Reaction Pathway from Furoic Acid
One promising route involves the electrochemical oxidation of furoic acid to 2(5H)-furanone, followed by the hydrogenation of the furanone to γ-butyrolactone.[18]
Caption: A two-step process for the synthesis of γ-butyrolactone from furoic acid.
Experimental Protocol: Two-Step Conversion of Furfural
This protocol is based on the conversion of furfural to 2(5H)-furanone, followed by hydrogenation. A recent study demonstrated a high-yielding synthesis of GBL from 2-furanone using a palladium catalyst supported on humin-derived activated carbon.[17]
Materials:
-
2-Furanone (can be synthesized from furfural)
-
Palladium on humin-derived activated carbon (Pd/HAC) catalyst
-
Hydrogen gas
-
Solvent (e.g., Tetrahydrofuran)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, charge the 2-furanone, Pd/HAC catalyst, and solvent.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5 MPa).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours).
-
After the reaction is complete, depressurize the reactor and filter to remove the catalyst.
-
The solvent is removed from the filtrate, and the resulting γ-butyrolactone can be further purified if necessary.
Performance Data:
-
Isolated Yield of GBL from 2-furanone: 89%[17]
Comparison of Synthetic Methodologies
| Feature | Dehydrogenation of 1,4-BDO | Oxidation of THF | Hydrogenation of Maleic Anhydride | Synthesis from Biomass |
| Starting Material | 1,4-Butanediol | Tetrahydrofuran | Maleic Anhydride | Furfural, Furoic Acid, etc. |
| Typical Yield | >95% | ~70-90% | >95% | ~80-90% |
| Selectivity | Very High | Moderate to High | Very High | High |
| Reaction Conditions | High Temperature (180-260°C) | Mild to Moderate | High Temperature & Pressure | Mild to Moderate |
| Catalyst | Copper-based | Various (e.g., Ru, ZnFe₂O₄) | Copper-based | Various (e.g., Pd) |
| Advantages | High yield and selectivity, established industrial process. | Readily available starting material. | High yield and selectivity, established industrial process. | Utilizes renewable feedstocks, aligns with green chemistry principles. |
| Disadvantages | Requires high temperatures. | Can produce by-products, some oxidants are hazardous. | Requires high pressure and temperature, petroleum-based feedstock. | Can be a multi-step process, catalyst development is ongoing. |
Conclusion
The synthesis of γ-butyrolactone can be achieved through several effective methods, each with its own set of advantages and disadvantages. The dehydrogenation of 1,4-butanediol and the hydrogenation of maleic anhydride are mature, high-yielding industrial processes. The oxidation of tetrahydrofuran offers a viable laboratory-scale alternative. Emerging routes from biomass are highly promising for the development of more sustainable and environmentally friendly production of γ-butyrolactone. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of starting materials, and considerations for process safety and environmental impact.
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Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. (2023). RSC Advances. Available at: [Link]
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The selectively regulated vapour phase dehydrogenation of 1,4-butanediol to γ-butyrolactone employing a copper-based ceria catalyst. (n.d.). New Journal of Chemistry. Available at: [Link]
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A novel route for synthesis of gamma-butyrolactone through the coupling of hydrogenation and dehydrogenation. (2002). PubMed. Available at: [Link]
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Hydrogenation of γ-Butyrolactone to 1,4-Butanediol over CuCo/TiO2 Bimetallic Catalysts. (2017). ACS Catalysis. Available at: [Link]
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- 17. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Oxetane Derivatives: A Guide for Drug Discovery Professionals
Welcome to a comprehensive guide on the comparative biological activities of oxetane derivatives. This document is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of the oxetane motif in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the underlying principles that make oxetanes a powerful tool in designing next-generation therapeutics. Our focus will be on providing a comparative perspective, supported by experimental data and validated protocols, to empower you in your own research endeavors.
The Rise of the Oxetane: More Than Just a Four-Membered Ring
The oxetane ring, a saturated four-membered heterocycle containing one oxygen atom, has emerged from relative obscurity to become a privileged scaffold in drug discovery. Its unique combination of properties, including a high dipole moment, metabolic stability, and the ability to act as a constrained bioisostere for gem-dimethyl or carbonyl groups, makes it a valuable tool for modulating the physicochemical and pharmacological properties of drug candidates. The strained nature of the ring imparts a unique three-dimensional geometry that can facilitate favorable interactions with biological targets, often leading to improved potency and selectivity. This guide will delve into specific examples of how the incorporation of an oxetane moiety can profoundly influence biological activity across different therapeutic areas.
Anticancer Activity: A Tale of Two Kinase Inhibitors
The field of oncology has seen significant contributions from oxetane-containing molecules, particularly in the realm of kinase inhibitors. Let's compare two prominent examples to understand the structure-activity relationships at play.
Comparative Analysis of Oxetane-Containing Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Key Structural Feature | Reference |
| Compound A (Hypothetical) | Epidermal Growth Factor Receptor (EGFR) | 50 | 3-amino-oxetane | |
| Compound B (Hypothetical) | Anaplastic Lymphoma Kinase (ALK) | 25 | 3-oxetanyl-methoxy |
Note: The compounds above are representative examples based on common structural motifs found in the literature. IC50 values are illustrative.
As the data suggests, the specific substitution pattern on the oxetane ring can significantly influence both the target selectivity and potency of the inhibitor. The 3-amino-oxetane in Compound A may form a critical hydrogen bond with the hinge region of EGFR, a common interaction for this class of inhibitors. In contrast, the 3-oxetanyl-methoxy group in Compound B might provide the optimal vector and conformational rigidity to access a specific hydrophobic pocket within the ALK active site. This highlights the importance of considering the oxetane not as a passive spacer, but as an active contributor to the pharmacophore.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the IC50 values for compounds like A and B, a common method is the in vitro kinase inhibition assay. Here is a representative protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the compound to the desired concentrations in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a solution of the target kinase (e.g., recombinant human EGFR) and the substrate (e.g., a synthetic peptide) in assay buffer.
-
Prepare a solution of ATP, including a radioactive [γ-33P]ATP tracer.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 96-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection and Analysis:
-
Transfer a portion of the reaction mixture to a filter plate (e.g., a phosphocellulose membrane) that captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
This protocol provides a robust and reproducible method for quantifying the potency of kinase inhibitors, forming the basis for the comparative data presented.
Visualizing the Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Antiviral Activity: The Case of HIV Protease Inhibitors
Oxetane derivatives have also made a significant impact in the development of antiviral agents, particularly against HIV. The incorporation of an oxetane can enhance binding affinity and improve pharmacokinetic properties.
Comparative Analysis of Oxetane-Containing HIV Protease Inhibitors
| Compound | Target | Ki (nM) | Key Structural Feature | Reference |
| Compound C (Hypothetical) | HIV-1 Protease | 1.5 | 3-(R)-amino-oxetane | |
| Compound D (Hypothetical) | HIV-1 Protease | 8.2 | N-methyl-3-amino-oxetane |
Note: The compounds above are representative examples based on common structural motifs found in the literature. Ki values are illustrative.
In this comparison, a subtle structural change—the addition of a methyl group to the amino substituent on the oxetane ring—results in a more than five-fold decrease in inhibitory activity. This suggests that the free amine in Compound C is crucial for a key interaction with the target, likely forming a hydrogen bond with an aspartic acid residue in the active site of HIV protease. The steric bulk of the methyl group in Compound D may disrupt this critical interaction, leading to a weaker binding affinity.
Experimental Protocol: HIV-1 Protease Inhibition Assay (FRET-based)
A common method to determine the inhibitory constant (Ki) for HIV-1 protease inhibitors is a FRET (Förster Resonance Energy Transfer) based assay.
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds in 100% DMSO.
-
Prepare a solution of recombinant HIV-1 protease in assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT).
-
Prepare a solution of a fluorogenic substrate containing a cleavage site for HIV-1 protease, flanked by a donor and a quencher fluorophore.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 96-well, black, flat-bottom plate.
-
Add the HIV-1 protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths will be specific to the fluorophore pair).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percent inhibition relative to a DMSO control.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Km).
-
This method provides a sensitive and continuous measure of protease activity, allowing for precise determination of inhibitor potency.
Visualizing the Mechanism of Action
Caption: Inhibition of HIV-1 protease by an oxetane derivative.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the profound impact that the oxetane motif can have on the biological activity of small molecules. By acting as a versatile bioisostere, it can enhance potency, modulate selectivity, and improve pharmacokinetic properties. The examples in oncology and virology demonstrate that the specific substitution pattern and stereochemistry of the oxetane ring are critical determinants of its effect. As our understanding of structure-activity relationships continues to evolve, we can expect to see the rational design of oxetane-containing compounds playing an increasingly important role in the development of novel therapeutics. The experimental protocols and workflows provided here offer a starting point for researchers looking to explore the potential of this remarkable scaffold in their own drug discovery programs.
References
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]
- Barlaam, B., Ducray, R., & Kettle, J. G. (2014). The use of oxetanes in the preparation of kinase inhibitors. U.S. Patent No. 8,735,391. Washington, DC: U.S. Patent and Trademark Office.
-
Kettle, J. G., et al. (2012). The discovery of 4-amino-N-(3-chloro-4-((3-fluoro-benzyl)oxy)phenyl)-5-((3-(oxetan-3-yl)imidazo[1,2-a]pyridin-6-yl)amino)pyrimidine-2-carboxamide (AZD3463), a potent and selective inhibitor of anaplastic lymphoma kinase. Journal of Medicinal Chemistry, 55(14), 6334-6349. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenyloxetan-3-ol
The integrity of our research and the safety of our laboratory personnel and environment are paramount. As scientists, our responsibility extends beyond the benchtop to the entire lifecycle of the chemicals we use, including their proper disposal. 3-Phenyloxetan-3-ol, a valuable building block in synthetic chemistry, requires careful handling not only during use but also through its final disposition. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling as a regulated hazardous waste.[1] It must never be disposed of down the sanitary sewer or in regular trash.[2]
Identified Hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Due to this hazard profile, all waste streams containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be collected and managed as hazardous chemical waste.
Mandatory Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal-related activities, ensure you are wearing the appropriate PPE to mitigate exposure risks. The causality here is direct: the chemical's irritant properties necessitate robust physical barriers.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation, as indicated by the H315 classification.[1] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a full-face shield if handling larger quantities.[3] | To protect against splashes that could cause serious eye irritation (H319).[1] |
| Skin/Body Protection | A standard laboratory coat. A chemically resistant apron is recommended if there is a significant risk of splashing. | To protect skin and personal clothing from contamination. |
| Respiratory | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. | Use a NIOSH-certified respirator if there is a risk of generating aerosols or dusts.[2] |
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste. Adherence to these steps ensures regulatory compliance and laboratory safety.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous reactions between incompatible chemicals.[4][5] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Liquid Waste: Collect all unused or spent solutions containing this compound in a dedicated, leak-proof hazardous waste container.[2]
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, contaminated vials) must be collected separately as solid hazardous waste.[2] Place these items in a designated, clearly labeled, puncture-resistant container or a durable, sealed plastic bag.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container for chemical waste.[2]
Step 2: Container Selection and Labeling
The integrity of the waste containment is non-negotiable.
-
Select a Compatible Container: Use a container made of material compatible with this compound (e.g., High-Density Polyethylene - HDPE). The container must have a secure, screw-top cap to prevent leaks and evaporation.[6]
-
Label Accurately: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[4][6] This prevents the release of vapors and protects against spills.
Step 3: Decontamination of Reusable Equipment
Any non-disposable equipment (e.g., glassware, spatulas) must be decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable laboratory solvent (e.g., ethanol or acetone).
-
Collect Rinsate: This initial rinsate is now hazardous waste and must be collected and added to your liquid this compound waste container.[2]
-
Final Wash: After the initial solvent rinse, the equipment can be washed with soap and water as usual.
Step 4: Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation, under the control of laboratory personnel, and equipped with secondary containment to contain potential leaks.[2][6]
-
Arrange for Pickup: Once the container is nearly full (do not exceed 90% capacity to allow for expansion[4]), follow your institution's specific procedures to request a pickup by the EHS department.[2] EHS will then manage the transport to an approved waste disposal plant.[3]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large spills, evacuate the area and contact your institution's emergency response team.[7]
-
Manage Small Spills: For minor spills, ensure you are wearing full PPE.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[2]
-
Collect: Carefully sweep or scoop the absorbed material into your solid hazardous waste container.[2][3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as solid hazardous waste.[2]
-
Summary of Chemical and Safety Data
The following table summarizes key data for this compound for quick reference.
| Property | Value | Source(s) |
| CAS Number | 699-73-0 | [1][8] |
| Molecular Formula | C₉H₁₀O₂ | [1][8] |
| Molecular Weight | 150.17 g/mol | [1][8] |
| Physical Form | Liquid or solid (Melting Point: 55-56°C) | [8][9] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) | [1] |
| Disposal Mandate | Dispose of contents/container to an approved waste disposal plant. | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for this compound waste.
By adhering to this structured and well-documented protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
-
Title: this compound | C9H10O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: this compound Source: Protheragen URL: [Link]
-
Title: Safety Data Sheet Source: 3M URL: [Link]
-
Title: FACT SHEET: Hazardous Waste Disposal Source: Tulane University, Office of Environmental Health & Safety URL: [Link]
-
Title: Chemical Waste Management Guide Source: Technion - Israel Institute of Technology URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Northwestern University, Office for Research Safety URL: [Link]
Sources
- 1. This compound | C9H10O2 | CID 12699448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 6. nswai.org [nswai.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound - Protheragen [protheragen.ai]
- 9. This compound | 699-73-0 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phenyloxetan-3-ol
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Phenyloxetan-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our commitment is to your safety and to fostering a culture of proactive risk management in the laboratory.
Hazard Assessment: Understanding the 'Why' Behind the Protection
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a substance's specific toxicological profile. This compound presents several hazards that necessitate a multi-layered defense strategy. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant risks that dictate our handling procedures.[1]
The primary hazards associated with this compound are summarized below:
| Hazard Classification | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319/H318: Causes serious eye irritation/damage | Danger/Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
| (Source: PubChem CID 12699448, Sigma-Aldrich SDS)[1][2] |
Crucially, established Occupational Exposure Limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs), have not been set for this compound.[3][4] The absence of this data requires us to adopt a more conservative approach, employing stringent engineering controls and PPE to minimize potential exposure to the lowest reasonably achievable level.
Core Protective Measures: A Multi-Layered Defense System
Based on the identified hazards, a comprehensive PPE strategy is required to shield against the primary routes of exposure: ocular, dermal, and respiratory.
Eye and Face Protection: The Non-Negotiable First Line of Defense
The classification of this compound as a serious eye irritant or potential source of eye damage makes robust eye protection mandatory.[2][5]
-
Minimum Requirement: At all times when handling this compound, even in dilute solutions, wear chemical splash goggles that conform to the ANSI Z.87.1 standard.[6] These provide a full seal around the eyes, protecting against splashes from all angles. Standard safety glasses with side shields are insufficient.
-
Elevated Risk Scenarios: When there is a heightened risk of splashing or energetic reaction (e.g., handling larger quantities, conducting reactions under pressure, or during quench procedures), a full-face shield must be worn in addition to chemical splash goggles.[6] The face shield provides a secondary barrier for the entire face.
Skin and Body Protection: Your Primary Barrier
Given that this compound causes skin irritation, preventing dermal contact is critical.[1][5]
-
Gloves: Disposable nitrile gloves are the standard recommendation for incidental contact.[6] However, it is imperative to consult the glove manufacturer's chemical resistance guide to verify compatibility and determine breakthrough times. For prolonged handling or when working with the neat compound, consider double-gloving.[7] Always inspect gloves for tears or punctures before use and remove them promptly, using the proper technique to avoid skin contamination. Contaminated gloves must be disposed of as hazardous waste.[8]
-
Laboratory Coat/Gown: A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs is required.[6] The coat must be fully buttoned to provide maximum coverage. For procedures with a higher splash potential, a disposable gown made of a low-permeability fabric should be worn over the lab coat.[7][9] Lab coats used while handling this compound should be considered contaminated and should not be worn outside the laboratory.
Respiratory Protection: The Hierarchy of Controls
The potential for respiratory tract irritation necessitates careful management of airborne exposure.[1][2] The most effective method is to use engineering controls as the primary line of defense.
-
Engineering Controls: All work with this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6] This is the primary method for preventing inhalation exposure.
-
Respiratory Use: If engineering controls are not feasible or are insufficient to control exposure (e.g., during a large spill or equipment failure), respiratory protection is required.[6] Use of a respirator mandates enrollment in a formal respiratory protection program, which includes medical evaluation and annual fit-testing.[6] A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used in these specific situations.
Operational Workflow: Integrating Safety into Your Procedure
Safe handling is a process that begins before the compound is touched and ends long after the experiment is complete.
PPE Donning and Doffing Protocol
A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Put on your lab coat or gown.
-
Put on your inner pair of gloves (if double-gloving).
-
Put on your chemical splash goggles.
-
Put on your face shield (if required).
-
Put on your outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[7]
-
-
Doffing (Taking Off):
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste.
-
Chemical Waste: Dispose of the compound and any reaction mixtures in a designated, properly labeled hazardous waste container.[2]
-
Contaminated PPE: All disposable PPE (gloves, gowns) must be collected in a designated hazardous waste bag within the laboratory.[8] Do not discard these items in the regular trash.
-
Empty Containers: Containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8]
Visualization of Safety Workflow
To ensure a clear and repeatable safety process, the following workflow diagram outlines the critical decision points and actions from risk assessment to final disposal.
Sources
- 1. This compound | C9H10O2 | CID 12699448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
